4-Oxooctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBMTJPNSJVHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195748 | |
| Record name | Octanoic acid, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4316-44-3 | |
| Record name | 4-Oxooctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4316-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Oxocaprylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4316-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octanoic acid, 4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .GAMMA.-OXOCAPRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYH7Z2RU9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Guide to the Molecular Structure of 4-Oxooctanoic Acid
Introduction
4-Oxooctanoic acid, also known as gamma-oxocaprylic acid, is an oxo fatty acid with the chemical formula C₈H₁₄O₃[1][2][3]. As a bifunctional molecule, its unique chemical properties are of interest in various research contexts, including its role as a potential precursor in the formation of atmospheric aerosols[3]. This guide provides a detailed examination of its molecular structure for researchers, scientists, and professionals in drug development.
Molecular Composition and Functional Groups
The structure of this compound is defined by an eight-carbon backbone, characteristic of octanoic acid. Two key functional groups are present along this chain, which dictate its chemical behavior:
-
Carboxylic Acid Group (-COOH): Located at one terminus of the carbon chain (C1), this group imparts acidic properties to the molecule.
-
Ketone Group (C=O): An oxo group is located at the fourth carbon position (C4) of the chain. This internal carbonyl group is a key structural feature.
The systematic IUPAC name "this compound" precisely describes this arrangement. "Octanoic acid" specifies the eight-carbon chain with a carboxylic acid at the primary position, and "4-oxo" indicates the presence of a ketone functional group on the fourth carbon atom.
Structural Visualization
The spatial arrangement of atoms in this compound is crucial for understanding its reactivity and interactions. The following diagram illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
Chemical Properties Summary
The physicochemical properties of this compound are summarized in the table below, providing key data for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| Molar Mass | 158.19 g/mol | PubChem[1] |
| CAS Number | 4316-44-3 | ChemicalBook[3] |
| Synonyms | gamma-Oxocaprylic acid, 4-keto-n-caprylic acid | PubChem[1], ChEBI[3] |
| Chemical Class | Oxo carboxylic acid | ChEBI[3] |
Methodology for Structural Elucidation (General Protocol)
While specific experimental data for the initial determination of this compound's structure is not detailed here, the standard analytical workflow for a molecule of this type would typically involve the following well-established protocols:
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology: A sample is ionized (e.g., via Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular formula (C₈H₁₄O₃, monoisotopic mass: 158.0943 Da). Tandem MS (MS/MS) would be used to fragment the molecule, providing evidence of the butyl-ketone and carboxy-propyl fragments.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework.
-
Methodology:
-
¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The spectrum would show characteristic signals for the methylene groups (CH₂) adjacent to the carbonyls, the terminal methyl group (CH₃), and other alkyl protons.
-
¹³C NMR: Identifies the number and type of carbon atoms. Distinct signals would be expected for the carboxylic carbon (~170-180 ppm), the ketone carbon (~200-210 ppm), and the eight carbons of the alkyl chain.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the final structure.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify the key functional groups.
-
Methodology: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the C=O stretch of the ketone (~1715 cm⁻¹).
-
The logical workflow for these standard experiments is illustrated below.
Caption: Standard workflow for chemical structure elucidation.
References
An In-depth Technical Guide to 4-Oxooctanoic Acid: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid, a medium-chain keto acid, is a molecule of interest in various scientific disciplines. It is recognized as a metabolite in fatty acid oxidation and has been identified in environmental samples, suggesting its role in atmospheric chemistry.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and analysis, and its metabolic context.
IUPAC Name and Chemical Identity
The nomenclature and key identifiers for this compound are as follows:
-
IUPAC Name : this compound[2]
-
Synonyms : gamma-Oxocaprylic acid, 4-keto-n-caprylic acid[2]
-
CAS Number : 4316-44-3[2]
-
Molecular Formula : C₈H₁₄O₃[2]
-
InChI Key : RITBMTJPNSJVHF-UHFFFAOYSA-N[2]
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | --INVALID-LINK--[2] |
| Melting Point | 53 °C | --INVALID-LINK--[3] |
| Boiling Point | 168-170 °C at 15 Torr | --INVALID-LINK--[3] |
| Density | 1.038±0.06 g/cm³ (Predicted) | --INVALID-LINK--[3] |
| pKa | 4.77±0.17 (Predicted) | --INVALID-LINK--[3] |
| Solubility in Water | Minimally soluble | --INVALID-LINK--[4] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | --INVALID-LINK--[5] |
Spectral Data
-
¹H NMR : Expected signals would include a triplet corresponding to the terminal methyl group, multiplets for the methylene groups in the alkyl chain, and distinct signals for the methylene groups adjacent to the carbonyl and carboxyl groups.
-
¹³C NMR : Characteristic peaks would be observed for the carbonyl carbon, the carboxylic acid carbon, and the carbons of the alkyl chain. The carbon atoms closer to the electron-withdrawing oxygen atoms would appear at a higher chemical shift.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching peak for the ketone, and another C=O stretching peak for the carboxylic acid.
-
Mass Spectrometry : The mass spectrum of this compound shows a typical fragmentation peak for carboxylic acids at m/z 73. Additional fragmentation peaks have been observed at masses 85, 98, 101, and 116.
Experimental Protocols
Synthesis of this compound
A viable synthetic route to this compound involves the reaction of ethyl succinyl chloride with an organometallic reagent like n-butylmagnesium bromide. This is followed by hydrolysis of the resulting ester.
Materials:
-
Ethyl succinyl chloride (ethyl 4-chloro-4-oxobutyrate)
-
n-Butylmagnesium bromide (Grignard reagent)
-
Manganese(II) chloride (MnCl₂)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Organomanganate Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add manganese(II) chloride and lithium chloride to anhydrous THF. Cool the suspension to 0 °C and add the n-butylmagnesium bromide solution dropwise with stirring. Stir the mixture at this temperature for 30 minutes.
-
Acylation Reaction: Cool the reaction mixture to -10 °C and add a solution of ethyl succinyl chloride in anhydrous THF dropwise. Maintain the temperature below -5 °C during the addition. After the addition is complete, allow the reaction to stir at -10 °C for 2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Hydrolysis: Concentrate the organic phase under reduced pressure. To the resulting crude ethyl 4-oxooctanoate, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Isolation and Purification: Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 2. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound. The crude product can be further purified by column chromatography or recrystallization.
Purification by Column Chromatography
Materials:
-
Silica gel (for column chromatography)
-
Crude this compound
-
Hexane
-
Ethyl acetate
Procedure:
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low concentration of ethyl acetate and gradually increase the polarity to elute the desired compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic solvent (e.g., acetonitrile or methanol).
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the sample to be analyzed in the mobile phase.
-
Chromatographic Conditions: Set the flow rate and column temperature. Use isocratic or gradient elution as required to achieve good separation.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the carboxyl group absorbs (typically around 210 nm).
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to that of the standard solution.
Biological Context: Role in Fatty Acid Metabolism
This compound is an intermediate in the beta-oxidation of octanoic acid, a medium-chain fatty acid. Beta-oxidation is the metabolic process involving multiple steps by which fatty acid molecules are broken down to produce energy.
References
The Discovery and Natural Occurrence of 4-Oxooctanoic Acid: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, natural occurrence, and analytical methodologies for 4-oxooctanoic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
This compound, also known as γ-oxocaprylic acid, is a medium-chain keto fatty acid. Its chemical structure, consisting of an eight-carbon chain with a ketone group at the fourth position and a terminal carboxylic acid, imparts specific chemical properties that are of interest in various scientific disciplines. While its presence has been noted in environmental samples, a thorough understanding of its origins, biological significance, and metabolic fate remains an area of active investigation. This guide aims to consolidate the existing information on this compound to facilitate further research and application.
Discovery and Synthesis
The precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, the synthesis of γ-keto acids as a class of compounds has been explored for over a century. An early and significant contribution to the synthesis of γ-keto acids was presented in a 1932 thesis by Francisco de Paula Correa from Cornell University, titled "A Synthesis of [gamma] Keto Acids".[1] While this document provides foundational methods for this class of molecules, a specific synthesis for this compound was detailed in a 1986 publication.[2]
A common laboratory synthesis approach involves the reaction of ethyl succinyl chloride with n-butylmagnesium bromide, modified with manganese(II) chloride/lithium chloride, to yield the ethyl ester of this compound, which is then hydrolyzed to the final product.[3]
Natural Occurrence
The natural occurrence of this compound appears to be limited and is not as well-documented as other fatty acids. To date, the most definitive identification of this compound in a natural environmental matrix has been in atmospheric aerosols.
Environmental Occurrence
This compound has been identified as a mid-chain oxocarboxylic acid in Antarctic aerosols.[2] It is suggested to be a potential precursor for the formation of lower molecular weight diacids, such as succinic acid, in the atmosphere. The quantitative data from such studies are sparse, but its presence points to potential atmospheric formation pathways.
Table 1: Quantitative Data on the Occurrence of this compound
| Sample Type | Location | Concentration | Reference |
| Atmospheric Aerosol | Antarctica | Not Quantified | [2] |
Further research is required to quantify the atmospheric abundance of this compound and to identify its presence in other environmental compartments.
Biological Occurrence
Currently, there is a significant lack of data on the natural occurrence of this compound in biological systems, including plants, animals, and microorganisms. While the metabolism of octanoic acid is well-studied, the specific 4-oxo derivative has not been widely reported as a metabolite.
Experimental Protocols
The analysis of this compound, particularly from complex matrices, requires specific and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification, typically requiring a derivatization step to enhance volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization
Due to its polar nature conferred by the carboxylic acid and ketone functional groups, this compound is not suitable for direct GC-MS analysis. A two-step derivatization process, involving methoximation followed by silylation, is a widely adopted and effective strategy.[4]
Protocol: GC-MS Analysis of this compound after Derivatization
This protocol is adapted from a method for the analysis of a similar compound, 4-oxobutanoic acid.[4]
1. Sample Preparation (from a dried extract):
-
Methoximation:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine.
-
To the dried sample extract, add 50 µL of the MeOx solution.
-
Seal the vial tightly and vortex to ensure complete dissolution.
-
Incubate the mixture for 90 minutes at 37°C with shaking. This step converts the keto group to its methoxime derivative, preventing tautomerization.[4]
-
-
Silylation:
-
Following methoximation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
-
Seal the vial again and vortex thoroughly.
-
Incubate the mixture for 30-60 minutes at 70°C. This step silylates the carboxylic acid group, increasing its volatility.[4]
-
After incubation, cool the sample to room temperature before GC-MS analysis.
-
2. GC-MS Instrumental Parameters (Typical Starting Conditions):
-
Gas Chromatograph:
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/minute to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-600 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for the structural elucidation of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~11-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH)
-
~2.7 ppm (triplet, 2H): Methylene protons adjacent to the ketone (-CH₂-C=O)
-
~2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid (-CH₂-COOH)
-
~1.9 ppm (quintet, 2H): Methylene protons gamma to the carboxylic acid (-CH₂-CH₂-COOH)
-
~1.6 ppm (sextet, 2H): Methylene protons in the butyl chain (-CH₂-CH₂-C=O)
-
~1.3 ppm (sextet, 2H): Methylene protons in the butyl chain (-CH₂-CH₃)
-
~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃)
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~210 ppm: Ketone carbonyl carbon (C=O)
-
~179 ppm: Carboxylic acid carbonyl carbon (COOH)
-
~42 ppm: Methylene carbon adjacent to the ketone (-CH₂-C=O)
-
~38 ppm: Methylene carbon in the butyl chain
-
~33 ppm: Methylene carbon adjacent to the carboxylic acid (-CH₂-COOH)
-
~25 ppm: Methylene carbon in the butyl chain
-
~22 ppm: Methylene carbon in the butyl chain
-
~13 ppm: Terminal methyl carbon (-CH₃)
Potential Metabolic Pathways
The specific biosynthetic and metabolic pathways of this compound have not been elucidated. However, based on the known metabolism of other fatty acids, hypothetical pathways can be proposed.
Hypothetical Biosynthesis
This compound could potentially be formed through the oxidation of octanoic acid. While direct oxidation at the C-4 position is chemically challenging, enzymatic processes in biological systems could facilitate such a transformation.
Hypothetical Metabolic Fate
Once formed, this compound would likely enter fatty acid metabolism pathways. It could potentially undergo β-oxidation, although the ketone group might influence the enzymatic process. Alternatively, it could be reduced back to a hydroxyl fatty acid or undergo other modifications.
Conclusion and Future Directions
This compound is a molecule with a confirmed presence in the environment, yet its discovery, natural distribution, and biological role remain largely unexplored. This technical guide has summarized the current state of knowledge, highlighting significant gaps in the scientific literature.
Future research should focus on:
-
Discovery and Historical Synthesis: A thorough review of early chemical literature to pinpoint the first synthesis of this compound.
-
Natural Occurrence: Comprehensive screening of various biological and environmental samples (e.g., plant tissues, microbial cultures, animal fluids) using sensitive analytical techniques to determine its natural abundance.
-
Quantitative Analysis: Development and validation of specific and robust analytical methods for the routine quantification of this compound in complex matrices.
-
Biological Activity: Investigation of the potential biological effects of this compound in various in vitro and in vivo models.
-
Metabolic Pathways: Elucidation of the biosynthetic and metabolic pathways of this compound to understand its role in biological systems.
Addressing these research areas will provide a more complete understanding of this compound and its potential significance in chemistry, biology, and medicine.
References
The Biological Significance of 4-Oxooctanoic Acid in Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in the study of fatty acid metabolism and its associated inborn errors. While not as extensively characterized as other fatty acid derivatives, its presence may signify crucial alterations in metabolic pathways, particularly under conditions of impaired mitochondrial beta-oxidation. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic origins, its potential biological significance, and the methodologies for its study. We will explore its hypothetical formation via omega-oxidation, its association with genetic metabolic disorders like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and present relevant experimental protocols and data in a structured format for researchers.
Introduction to this compound
This compound is classified as a medium-chain keto acid.[1] It is considered a primary metabolite, suggesting its involvement in fundamental metabolic processes.[1] While its direct biological functions are still under investigation, its chemical structure, a C8 fatty acid with a ketone group at the fourth carbon, positions it at the crossroads of fatty acid oxidation pathways.
Hypothetical Biosynthesis of this compound via Omega-Oxidation
Under normal physiological conditions, medium-chain fatty acids like octanoic acid are primarily metabolized through mitochondrial beta-oxidation. However, when this primary pathway is compromised, alternative routes such as omega (ω)-oxidation become more prominent.[2][3] Omega-oxidation occurs in the smooth endoplasmic reticulum of the liver and kidneys and involves the oxidation of the terminal methyl group (ω-carbon) of a fatty acid.[2][4]
The proposed biosynthetic pathway for this compound begins with the ω-oxidation of octanoic acid. This process is initiated by cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies, which hydroxylate the ω-carbon.[2][5] Subsequent oxidation by alcohol and aldehyde dehydrogenases converts the hydroxyl group to a carboxylic acid, forming a dicarboxylic acid (suberic acid in the case of octanoic acid).[2]
It is hypothesized that this compound arises as an intermediate or a byproduct of this alternative pathway, potentially through incomplete oxidation or the action of other cellular enzymes on the products of ω-oxidation.
Visualizing the Proposed Pathway
Association with Inborn Errors of Metabolism
The biological significance of this compound is most pronounced in the context of inborn errors of fatty acid metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency
MCAD deficiency is an autosomal recessive disorder characterized by the inability to break down medium-chain fatty acids.[6][7] This leads to an accumulation of octanoic acid and other medium-chain fatty acids, which are then shunted into the ω-oxidation pathway.[8][9] The resulting increase in dicarboxylic acids is a key diagnostic marker for this condition.[9][10] While not a primary diagnostic marker, the presence of this compound in urine or plasma could serve as an additional indicator of perturbed medium-chain fatty acid metabolism.
Urinary Organic Acid Profiles in MCAD Deficiency
In MCAD deficiency, urinary organic acid analysis typically reveals elevated levels of dicarboxylic acids (adipic, suberic, and sebacic acids), as well as glycine conjugates like suberylglycine and hexanoylglycine.[11][12] The detection of this compound in these profiles would further support the diagnosis and provide a more detailed picture of the metabolic dysregulation.
Quantitative Data
Currently, there is a paucity of published quantitative data specifically for this compound in biological matrices. However, we can infer its potential concentration ranges based on data for related metabolites in MCAD deficiency.
Table 1: Representative Urinary Organic Acid Concentrations in MCAD Deficiency (Hypothetical values for this compound)
| Analyte | Normal Range (µmol/mmol creatinine) | MCAD Deficiency Range (µmol/mmol creatinine) |
| Adipic Acid | < 20 | > 100 |
| Suberic Acid | < 10 | > 500 |
| Sebacic Acid | < 5 | > 50 |
| This compound | Not typically reported | Hypothesized to be elevated |
Note: The values for adipic, suberic, and sebacic acids are representative and can vary. The values for this compound are hypothetical and require experimental validation.
Experimental Protocols
The analysis of this compound in biological samples like urine and plasma requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.
Sample Preparation for GC-MS Analysis of Urinary Organic Acids
-
Sample Collection: Collect a random urine sample.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) to a specific volume of urine.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.
-
Derivatization: Evaporate the organic extract to dryness and derivatize the residue to make the analytes volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system for separation and detection.
Visualizing the Experimental Workflow
References
- 1. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omega oxidation - Wikipedia [en.wikipedia.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
- 6. MCAD [gmdi.org]
- 7. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 10. researchgate.net [researchgate.net]
- 11. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Role of 4-Oxooctanoic Acid in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in the intricate network of fatty acid metabolism. While the canonical beta-oxidation of saturated fatty acids is well-characterized, the precise role and metabolic fate of keto-functionalized fatty acids like this compound are less understood. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in fatty acid oxidation, drawing upon available literature and inferring pathways from related metabolic processes. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel aspects of lipid metabolism and its therapeutic modulation.
This compound is structurally similar to octanoic acid, a medium-chain fatty acid known to be readily metabolized in the mitochondria. The presence of a ketone group at the C4 position, however, introduces a chemical modification that may influence its transport, enzymatic processing, and overall impact on cellular energy homeostasis. In humans, this compound has been identified as part of the acylcarnitine 4-oxooctanoylcarnitine pathway, suggesting its transport into the mitochondrial matrix for further metabolism.[1]
This guide will delve into the putative metabolic pathways of this compound, summarize relevant quantitative data, provide detailed experimental protocols for its study, and present visual representations of the key concepts discussed.
Putative Metabolic Pathway of this compound
While direct enzymatic studies on the catabolism of this compound are limited, its degradation is hypothesized to proceed via a modified beta-oxidation pathway within the mitochondria. The initial steps likely involve its activation to 4-oxooctanoyl-CoA.
Once activated, 4-oxooctanoyl-CoA would likely enter the beta-oxidation spiral. The presence of the 4-oxo group may necessitate the action of specific or modified beta-oxidation enzymes. Drawing parallels from the degradation of similar compounds, it is plausible that 4-oxooctanoyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and a shorter beta-keto acyl-CoA.[2]
Quantitative Data
Direct quantitative data on the metabolic flux of this compound through fatty acid oxidation pathways is currently scarce in the scientific literature. However, studies on the related medium-chain fatty acid, octanoic acid, provide valuable context for its potential metabolic impact.
| Parameter | Organism/System | Treatment | Key Findings | Reference |
| Ketone Body Production | Diabetic Rats | Infusion of [1,3-¹³C]Octanoate | Significant labeling of ketone bodies, indicating active mitochondrial beta-oxidation. | [3] |
| Oxygen Consumption Rate | Perfused Rat Liver | Octanoate Infusion | Increased oxygen consumption, suggesting stimulation of mitochondrial respiration. | [4] |
| Fatty Acid Oxidation vs. Storage | Hypothalamic Neurons | [1-¹⁴C]Octanoic Acid | Preferential oxidation over storage, with an oxidation to storage ratio of 5:1. | [5] |
| Mitochondrial Respiration | Mouse Gastrocnemius Muscle | Octanoate-Enriched Diet | Tendency to increase maximal mitochondrial respiration. | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples by GC-MS
This protocol describes a general method for the analysis of keto acids, adapted for this compound, using gas chromatography-mass spectrometry (GC-MS) following derivatization.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a similar keto acid).
-
Deproteinize the sample by adding 400 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 60°C for 60 minutes. This step stabilizes the keto group.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes. This step increases the volatility of the carboxylic acid group.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature 80°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
Protocol 2: Analysis of 4-Oxooctanoyl-CoA by LC-MS/MS
This protocol outlines a method for the detection and relative quantification of 4-oxooctanoyl-CoA in cellular extracts.
1. Metabolite Extraction:
-
Culture cells to the desired confluency.
-
Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 10 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for 4-oxooctanoyl-CoA will need to be determined empirically or from literature if available.
Inborn Errors of Metabolism
While no specific inborn error of metabolism has been definitively linked to the accumulation of this compound, several disorders of fatty acid oxidation and organic acidemias present with a general increase in keto acids and dicarboxylic acids in urine and plasma.[7][8][9] These include:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: A common fatty acid oxidation disorder that can lead to the accumulation of medium-chain acylcarnitines and dicarboxylic acids.
-
Organic Acidemias: A group of disorders characterized by the accumulation of organic acids, often leading to metabolic acidosis and ketosis.[7][9]
The analysis of organic acid profiles in patients with suspected metabolic disorders may reveal the presence of this compound, potentially indicating a block in its downstream metabolism.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, metabolite at the crossroads of fatty acid and ketone body metabolism. While its direct role in fatty acid oxidation is inferred from its structure and the metabolism of related compounds, further research is imperative to elucidate its precise metabolic fate and regulatory functions.
Future investigations should focus on:
-
Enzymatic assays to identify the specific enzymes responsible for the catabolism of 4-oxooctanoyl-CoA.
-
Metabolic flux analysis using isotopically labeled this compound to quantitatively trace its contribution to the acetyl-CoA pool and the TCA cycle.[10][11][12][13]
-
Investigation of inborn errors of metabolism to identify potential enzymatic defects that lead to the accumulation of this compound.
-
Elucidation of the signaling roles of this compound and its metabolites.
A deeper understanding of this compound metabolism will not only enhance our fundamental knowledge of cellular bioenergetics but may also open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. hmdb.ca [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Oxooctanoyl-CoA | Weber Lab [weberlab.net]
- 7. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 8. Inborn Errors of Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Inborn errors of metabolism associated with hyperglycaemic ketoacidosis and diabetes mellitus: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxooctanoic Acid as a Metabolic Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxooctanoic acid is a medium-chain keto acid whose role as a distinct metabolic intermediate in core energy-producing pathways is not well-established in current scientific literature. Unlike its isomer, 3-oxooctanoic acid, which is a known intermediate in fatty acid beta-oxidation, this compound is not a recognized component of this canonical pathway. However, evidence suggests its potential emergence from alternative metabolic routes, particularly those associated with oxidative stress and lipid peroxidation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its plausible origins, analytical methodologies for its detection, and its potential significance as a biomarker.
Introduction
This compound (also known as 4-keto-n-caprylic acid) is an eight-carbon fatty acid with a ketone group at the fourth carbon.[1] While the Human Metabolome Database notes its involvement in an acylcarnitine 4-oxooctanoylcarnitine pathway, detailed information on this pathway is scarce. The primary focus of this guide is to explore the scientifically plausible, albeit less characterized, pathways that may lead to the formation of this compound and to provide the necessary technical information for its study.
Plausible Metabolic Origins of this compound
Current evidence points towards two potential, indirect metabolic origins for this compound: as a byproduct of lipid peroxidation and through minor alternative fatty acid oxidation pathways.
Lipid Peroxidation Byproduct
The most compelling hypothesis for the endogenous formation of this compound is as a downstream metabolite of lipid peroxidation. Polyunsaturated fatty acids, when subjected to oxidative stress, undergo non-enzymatic oxidation to form a variety of reactive aldehydes, a prominent example being 4-hydroxy-2-nonenal (HNE).[2][3][4] HNE is a highly reactive and cytotoxic molecule that is rapidly metabolized in cells.[2][5] The metabolism of HNE involves several steps, including oxidation of the aldehyde group to a carboxylic acid, forming 4-hydroxynonenoic acid (HNA).[2][3] This hydroxy acid can then potentially undergo further metabolism, including beta-oxidation.[2] It is conceivable that during the breakdown of HNA or other similar lipid peroxidation products, this compound could be formed as an intermediate.
Alternative Fatty Acid Oxidation Pathways
While not a direct intermediate of mitochondrial beta-oxidation, other fatty acid oxidation pathways could potentially generate this compound.
-
Omega (ω)-Oxidation: This pathway, occurring in the smooth endoplasmic reticulum, involves the oxidation of the terminal methyl group of a fatty acid.[6][7][8] While the primary products are dicarboxylic acids, the introduction of hydroxyl and keto groups at the omega and other positions could lead to a variety of oxidized fatty acid species.[6][7][8] It is plausible that side reactions or further metabolism of ω-oxidation intermediates of octanoic acid could result in the formation of this compound.
-
Peroxisomal Oxidation: Peroxisomes are involved in the beta-oxidation of very long-chain fatty acids and some other lipid molecules.[9][10][11][12] The enzymatic machinery in peroxisomes differs slightly from that in mitochondria, and it is possible that under certain conditions, incomplete or atypical oxidation of substrates could lead to the formation of unusual intermediates like this compound.[10]
Data Presentation
As there is a lack of direct quantitative data for this compound in the literature, the following tables summarize the types of analytes and typical quantitative results found in the relevant experimental protocols that could be adapted for its study.
Table 1: Representative Analytes in Lipid Peroxidation Analysis
| Analyte Class | Specific Examples | Typical Concentration Range (in biological fluids) |
| Isoprostanes | F2-Isoprostanes | pg/mL to low ng/mL |
| Hydroxyeicosatetraenoic acids (HETEs) | 5-HETE, 12-HETE, 15-HETE | pg/mL to low ng/mL |
| Reactive Aldehydes | 4-Hydroxynonenal (HNE), Malondialdehyde (MDA) | low nM to µM |
Table 2: Common Organic Acids Quantified in Urine Metabolic Profiles
| Metabolic Pathway | Representative Organic Acids | Typical Urinary Concentration (µmol/mmol creatinine) |
| Krebs Cycle | Citric acid, Isocitric acid, Succinic acid | Varies widely with age and diet |
| Fatty Acid Oxidation | Adipic acid, Suberic acid, Ethylmalonic acid | Generally low, increases in specific metabolic disorders |
| Ketone Metabolism | Acetoacetic acid, 3-Hydroxybutyric acid | Low in ketosis, high in diabetic ketoacidosis |
Experimental Protocols
Detailed experimental protocols for the direct measurement of this compound metabolism are not available. However, existing methods for the analysis of lipid peroxidation products and urinary organic acids can be adapted for its detection and quantification.
Protocol for Quantification of Lipid Oxidation Products by LC-MS/MS
This protocol is adapted from methods used for the analysis of HETEs and isoprostanes and can be modified to include this compound.[13][14][15][16]
Objective: To quantify this compound and other lipid peroxidation products in biological samples (plasma, tissue homogenates).
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar keto-acid)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Add internal standard to the sample.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transition for this compound and the internal standard.
-
Protocol for Urinary Organic Acid Profiling by GC-MS
This protocol is a standard method for identifying and quantifying organic acids in urine and can be used to screen for the presence of this compound.[17][18][19]
Objective: To detect and quantify this compound as part of a comprehensive organic acid profile in urine.
Materials:
-
Urine sample
-
Internal standard (e.g., a non-endogenous organic acid)
-
Urease
-
Hydroxylamine hydrochloride
-
Solvents: Ethyl acetate, Hexane
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Sample Preparation:
-
Thaw urine sample.
-
Treat with urease to remove urea.
-
Add internal standard.
-
Acidify the sample to a low pH (e.g., pH 1-2) with HCl.
-
React with hydroxylamine hydrochloride to form oximes of the keto groups, which improves stability.
-
-
Extraction:
-
Perform a liquid-liquid extraction with ethyl acetate or another suitable organic solvent.
-
Separate the organic layer.
-
Evaporate the solvent to dryness.
-
-
Derivatization:
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract to convert the acidic and hydroxyl groups to their volatile trimethylsilyl (TMS) esters.
-
Heat the sample to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Gas Chromatography: Use a capillary column suitable for organic acid analysis. Program the oven temperature to ramp up to separate the various organic acids.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Scan a wide mass range to identify compounds based on their retention times and mass spectra. For quantification, use selected ion monitoring (SIM) for the characteristic ions of this compound-TMS derivative and the internal standard.
-
Conclusion and Future Directions
This compound is not a well-characterized metabolic intermediate in the central metabolic pathways. Its presence in biological systems is likely indicative of secondary metabolic events, such as lipid peroxidation and oxidative stress. The development of targeted, sensitive analytical methods is crucial to ascertain its presence and concentration in various physiological and pathological states. Future research should focus on:
-
Confirmation of its endogenous presence: Utilizing the described analytical protocols to screen for this compound in models of oxidative stress.
-
Elucidation of its formation pathway: Using stable isotope-labeled precursors (e.g., labeled linoleic acid or HNE) to trace the metabolic fate and confirm the origin of this compound.
-
Assessment of its biological activity: Investigating the potential signaling or cytotoxic effects of this compound on cellular systems.
For drug development professionals, understanding the formation of such non-canonical metabolites could be important in the context of drug-induced oxidative stress or in diseases with a strong oxidative stress component. This compound could potentially serve as a novel biomarker for these conditions.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Intracellular metabolism of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential metabolism of 4-hydroxynonenal in liver, lung and brain of mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
- 7. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. byjus.com [byjus.com]
- 9. Probing peroxisomal β-oxidation and the labelling of acetyl-CoA proxies with [1-13C]octanoate and [3-13C]octanoate in the perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intermediates of peroxisomal beta-oxidation. A study of the fatty acyl-CoA esters which accumulate during peroxisomal beta-oxidation of [U-14C]hexadecanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | MDPI [mdpi.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Simultaneous analysis of multiple lipid oxidation products in vivo by liquid chromatographic-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS Analysis of Lipid Oxidation Products in Blood and Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. realtimelab.com [realtimelab.com]
- 18. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 19. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxooctanoic Acid: A Technical Overview of a Putative Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Oxooctanoic acid is a medium-chain keto acid that is recognized as a primary metabolite.[1] Its formal identification within metabolic pathways, specifically the acylcarnitine 4-oxooctanoylcarnitine pathway, suggests a role in fatty acid metabolism. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its specific physiological functions, signaling pathways, and direct implications in disease states. This technical guide synthesizes the current, limited knowledge of this compound, placing it within the broader context of medium-chain fatty acid (MCFA) metabolism and highlighting areas for future research.
Introduction and Chemical Profile
This compound, also known as 4-keto-n-caprylic acid, is an eight-carbon fatty acid with a ketone group at the fourth carbon.[2] It belongs to the class of organic compounds known as medium-chain keto acids and derivatives.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O3 | PubChem[2] |
| Molecular Weight | 158.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | gamma-Oxocaprylic acid, 4-keto-n-caprylic acid | PubChem[2] |
| InChIKey | RITBMTJPNSJVHF-UHFFFAOYSA-N | PubChem[2] |
| SMILES | CCCCC(=O)CCC(=O)O | PubChem[2] |
Metabolic Context: A Putative Role in Fatty Acid Oxidation
The primary known metabolic involvement of this compound is within the acylcarnitine pathway, which is crucial for the transport of fatty acids into the mitochondria for beta-oxidation. While the precise enzymatic steps leading to and from this compound are not well-elucidated in publicly available research, its structure suggests it is an intermediate in the oxidation of octanoic acid.
Medium-chain fatty acids (MCFAs) like octanoic acid are readily absorbed and transported to the liver, where they undergo mitochondrial beta-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle to generate ATP or be converted into ketone bodies (acetoacetate and β-hydroxybutyrate), especially under conditions of low carbohydrate availability.
While direct evidence is lacking, it is plausible that this compound is formed during a variation of or an alternative pathway to the canonical beta-oxidation of octanoic acid. The presence of the oxo group at the C4 position is noteworthy, as standard beta-oxidation involves hydroxylation and oxidation at the C3 (beta) position.
Below is a conceptual workflow illustrating the general process of studying fatty acid metabolism, which could be adapted for investigating the specific role of this compound.
Potential Physiological Functions: Extrapolation from Medium-Chain Fatty Acid Research
Given the dearth of specific data on this compound, we can cautiously extrapolate potential areas of physiological relevance from the known effects of its parent compound, octanoic acid, and other MCFAs.
-
Energy Metabolism: MCFAs are a rapid source of energy, particularly for the liver and brain. Their metabolism can lead to the production of ketone bodies, which are an alternative fuel source to glucose.
-
Neurological Effects: Octanoic acid can cross the blood-brain barrier and has been investigated for its potential therapeutic effects in neurological disorders, such as epilepsy, by providing an alternative energy substrate for neurons.
-
Gastrointestinal Health: MCFAs are known to have antimicrobial properties and can influence the gut microbiome.
It is important to emphasize that these are general functions of MCFAs, and the specific contribution of this compound to these effects, if any, is currently unknown.
The diagram below illustrates a simplified, hypothetical pathway for the beta-oxidation of octanoic acid, indicating where a 4-oxo intermediate could theoretically arise, although this is not a canonically described step.
Experimental Protocols: A General Framework for Studying Fatty Acid Metabolism
Due to the lack of specific studies on this compound, we provide a generalized protocol for the analysis of fatty acid oxidation in cultured cells. This can serve as a template for designing experiments to investigate the metabolism of this compound.
Objective: To measure the rate of fatty acid oxidation by monitoring the conversion of a radiolabeled fatty acid to CO2.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Seahorse XF Palmitate-BSA FAO Substrate or similar
-
[1-14C]Octanoic acid
-
Scintillation vials and fluid
-
CO2 trapping solution (e.g., 1M NaOH)
-
Incubator with CO2 control
Methodology:
-
Cell Culture: Plate cells in a suitable multi-well plate and grow to desired confluency.
-
Preparation of Fatty Acid Substrate: Prepare a solution of [1-14C]octanoic acid complexed to bovine serum albumin (BSA) in the appropriate cell culture medium.
-
Incubation:
-
Wash cells with warm phosphate-buffered saline (PBS).
-
Add the [1-14C]octanoic acid-BSA medium to the cells.
-
Place a small, open vial containing CO2 trapping solution in the center of each well.
-
Seal the wells to create a closed system.
-
Incubate at 37°C for a defined period (e.g., 2-4 hours).
-
-
CO2 Trapping:
-
Stop the reaction by adding a strong acid (e.g., perchloric acid) to the medium, which will release the dissolved CO2.
-
Allow the CO2 to be trapped in the NaOH solution for an additional hour at room temperature.
-
-
Quantification:
-
Remove the vial containing the NaOH and trapped [14C]CO2.
-
Add scintillation fluid to the vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the amount of protein per well.
-
Calculate the rate of fatty acid oxidation based on the specific activity of the [1-14C]octanoic acid.
-
Future Directions and Conclusion
The physiological role of this compound remains largely unexplored. Its presence as a metabolite suggests it is part of the broader network of fatty acid metabolism, but its specific functions are yet to be determined. Future research should focus on:
-
Elucidating the biosynthetic and degradation pathways of this compound.
-
Identifying the enzymes that catalyze its formation and conversion.
-
Investigating its potential signaling roles , perhaps through interactions with nuclear receptors or as a precursor for signaling molecules.
-
Exploring its concentration in various tissues and disease states to understand its potential as a biomarker.
References
- 1. Frontiers | Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch [frontiersin.org]
- 2. Supplementation with medium-chain fatty acids increases body weight loss during very low-calorie ketogenic diet: a retrospective analysis in a real-life setting - PMC [pmc.ncbi.nlm.nih.gov]
4-Oxooctanoic Acid and its Putative Link to Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 29, 2025
Abstract
This technical guide explores the potential role of 4-oxooctanoic acid, a medium-chain oxo-fatty acid, in the intricate landscape of lipid metabolism. While direct experimental evidence elucidating the specific metabolic fate and signaling functions of this compound is currently limited in publicly available literature, this document provides a comprehensive overview based on established principles of fatty acid oxidation, the metabolism of its parent compound, octanoic acid, and the known activities of other oxo-fatty acids. We present hypothesized metabolic pathways, detailed experimental protocols for investigating its effects, and potential regulatory roles, offering a foundational framework for future research in this area.
Introduction to this compound
This compound, also known as 4-keto-n-caprylic acid, is a derivative of the eight-carbon medium-chain fatty acid (MCFA), octanoic acid.[1] Its chemical structure features a ketone group at the C4 position, which is expected to influence its metabolic processing and biological activity.[1] While its endogenous presence and physiological concentrations in mammals are not well-characterized, its structure suggests potential involvement in or modulation of fatty acid metabolism.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Classification | Oxo fatty acid | [1] |
Potential Links to Lipid Metabolism: A Hypothesis-Driven Approach
Given the absence of direct studies, we can formulate hypotheses about the role of this compound in lipid metabolism by examining the metabolic pathways of structurally related compounds.
The Metabolic Fate of Octanoic Acid: A Template for Understanding
Octanoic acid, as a medium-chain fatty acid, is readily absorbed and rapidly oxidized in the liver.[2][3] Unlike long-chain fatty acids, its entry into the mitochondria for β-oxidation is independent of the carnitine palmitoyltransferase I (CPT1) shuttle.[4] This rapid catabolism makes octanoic acid a ketogenic substrate, meaning it is efficiently converted into ketone bodies.[5][6] Studies have shown that octanoic acid is almost exclusively oxidized rather than stored as triglycerides.[3] A significant portion of dietary octanoic acid can also be elongated to form long-chain fatty acids.[7]
Table 2: Summary of Octanoic Acid Metabolism
| Metabolic Process | Description | Key Enzymes/Transporters | Reference |
| Absorption | Rapidly absorbed from the gastrointestinal tract. | - | [2] |
| Mitochondrial Entry | Bypasses the CPT1 shuttle. | - | [4] |
| β-Oxidation | Undergoes β-oxidation to produce acetyl-CoA. | Acyl-CoA synthetase, Acyl-CoA dehydrogenases | [8] |
| Ketogenesis | Acetyl-CoA is converted to ketone bodies (acetoacetate and β-hydroxybutyrate). | HMG-CoA synthase, HMG-CoA lyase | [9][10] |
| Chain Elongation | Can be converted to long-chain fatty acids like palmitic acid. | Fatty acid elongases | [7] |
Hypothesized Metabolism of this compound
The presence of a ketone group at the C4 position of this compound introduces a key modification that would likely alter its metabolism compared to octanoic acid.
Caption: Hypothesized metabolic pathway of this compound.
One plausible route involves the reduction of the ketone group to a hydroxyl group, forming 4-hydroxyoctanoic acid, which could then proceed through β-oxidation. Alternatively, the ketone group might sterically hinder the enzymes of β-oxidation, leading to alternative metabolic pathways, such as ω-oxidation.[11] The end products of its complete oxidation would likely be acetyl-CoA and propionyl-CoA.
Potential Regulatory Roles in Lipid Metabolism
PPARs are nuclear receptors that act as key regulators of lipid metabolism.[12][13][14][15][16] They are activated by a variety of fatty acids and their derivatives. It is conceivable that this compound or its metabolites could act as ligands for PPAR isoforms (PPARα, PPARγ, PPARδ), thereby influencing the expression of genes involved in fatty acid uptake, oxidation, and storage.
Caption: Potential activation of PPAR signaling by this compound.
CPT1 is the rate-limiting enzyme for the mitochondrial uptake of long-chain fatty acids.[4][17][18] While medium-chain fatty acids like octanoic acid bypass this step, it is possible that this compound or its metabolites could allosterically modulate CPT1 activity, thereby indirectly affecting the oxidation of long-chain fatty acids.
Experimental Protocols for Investigation
To elucidate the role of this compound in lipid metabolism, a series of in vitro and in vivo experiments are necessary.
In Vitro Analysis of Fatty Acid Oxidation
This protocol describes a method to assess the effect of this compound on the oxidation of a radiolabeled fatty acid substrate in cultured cells (e.g., HepG2 hepatocytes, C2C12 myotubes).
Materials:
-
Cultured cells (e.g., HepG2)
-
Seahorse XF Analyzer or similar metabolic flux analyzer
-
[1-14C]-Palmitic acid or other radiolabeled fatty acid
-
This compound
-
Cell culture medium
-
Scintillation counter and vials
Procedure:
-
Cell Culture: Plate cells in appropriate culture vessels and grow to desired confluency.
-
Treatment: Incubate cells with varying concentrations of this compound for a predetermined time.
-
Fatty Acid Oxidation Assay:
-
Replace the medium with fresh medium containing [1-14C]-palmitic acid complexed to BSA.
-
Incubate for 2-4 hours.
-
Collect the medium to measure the production of 14CO2 (a product of complete oxidation) and acid-soluble metabolites (intermediates of β-oxidation).
-
Lyse the cells to measure the incorporation of radiolabel into cellular lipids.
-
-
Data Analysis: Quantify the amount of 14CO2 and acid-soluble metabolites produced per mg of protein. Compare the results between control and treated cells.
PPAR Activation Assay
This protocol outlines a reporter gene assay to determine if this compound can activate PPARs.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression plasmids for PPARα, PPARγ, or PPARδ
-
Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene
-
Transfection reagent
-
This compound
-
Luciferase assay system
Procedure:
-
Transfection: Co-transfect cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a known PPAR agonist (positive control).
-
Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) and express the results as fold induction over vehicle control.
Caption: Experimental workflow for investigating metabolic effects.
Analytical Methods for Detection and Quantification
The analysis of this compound in biological samples would likely require chromatographic methods coupled with mass spectrometry.
Table 3: Potential Analytical Methods for this compound
| Technique | Principle | Sample Preparation | Considerations | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Derivatization is required to increase volatility. | Provides excellent separation and structural information. | [19] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. | Minimal sample preparation (protein precipitation, solid-phase extraction). | Suitable for non-volatile and thermally labile compounds. | [20][21] |
Potential Implications and Future Directions
Understanding the metabolic role of this compound could have several implications:
-
Biomarker Discovery: If found to be an endogenous metabolite, its levels could serve as a biomarker for certain metabolic states or diseases, such as inborn errors of metabolism.[22][23][24][25][26]
-
Therapeutic Target: Modulation of its metabolic pathway or its interaction with signaling molecules like PPARs could present novel therapeutic opportunities for metabolic disorders.
-
Nutraceutical Potential: As a derivative of a medium-chain fatty acid, it could be explored for its potential benefits in ketogenic diets or for specific metabolic support.[5][6][9][27][28][29]
Future research should focus on:
-
Confirming its endogenous presence in various tissues and biological fluids.
-
Elucidating its precise metabolic pathway using isotopic tracing studies.
-
Screening for its activity on a broad range of nuclear receptors and metabolic enzymes.
-
Investigating its physiological effects in animal models of metabolic disease.
Conclusion
While this compound remains a relatively uncharacterized molecule in the context of lipid metabolism, its chemical structure strongly suggests a potential for interaction with key metabolic pathways. This guide provides a theoretical framework and practical experimental approaches to begin to unravel its biological significance. The proposed research avenues will be critical in determining whether this compound is a dormant metabolite or a significant player in the complex regulation of cellular energy homeostasis.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Ketogenic effects of medium chain triglycerides containing formula and its correlation to breath acetone in healthy volunteers: a randomized, double-blinded, placebo-controlled, single dose-response study [frontiersin.org]
- 6. Frontiers | Differential Metabolism of Medium-Chain Fatty Acids in Differentiated Human-Induced Pluripotent Stem Cell-Derived Astrocytes [frontiersin.org]
- 7. Conversion of octanoic acid into long-chain saturated fatty acids in premature infants fed a formula containing medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 9. Medium Chain Triglycerides (MCTs) and Ketogenic Diets - [myketocal.com]
- 10. Frontiers | Medium Chain Triglycerides Modulate the Ketogenic Effect of a Metabolic Switch [frontiersin.org]
- 11. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Peroxisome proliferator-activated receptors and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portlandpress.com [portlandpress.com]
- 15. The peroxisome proliferator activated receptors (PPARS) and their effects on lipid metabolism and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. benchchem.com [benchchem.com]
- 20. agilent.com [agilent.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Inborn Errors of Mitochondrial Fatty Acid Oxidation: Overview from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The inborn errors of mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inborn error of lipid metabolism - Wikipedia [en.wikipedia.org]
- 25. Fatty acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ketogenic diets composed of long-chain and medium-chain fatty acids induce cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Identifying 4-Oxooctanoic Acid in Novel Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxooctanoic acid, a medium-chain keto acid, is an emerging metabolite of interest in various biological contexts. As a derivative of octanoic acid, it is implicated in cellular energy metabolism and may possess unique signaling properties. This technical guide provides a comprehensive overview of the core methodologies for the identification, quantification, and functional characterization of this compound in novel biological systems. It includes detailed experimental protocols for its analysis by mass spectrometry and chromatography, summarizes key quantitative data, and presents visual workflows and hypothetical signaling pathways to guide future research. This document is intended to serve as a foundational resource for researchers aiming to elucidate the biological significance of this compound in health and disease.
Introduction
This compound is a C8 medium-chain keto acid, classified as a primary metabolite.[1] In humans, it is known to be involved in the acylcarnitine 4-oxooctanoylcarnitine pathway. While research directly focused on this compound is still developing, its parent compound, octanoic acid, is recognized for its role in energy metabolism, particularly in ketogenic conditions, and its ability to cross the blood-brain barrier.[2][3] The introduction of a ketone group at the fourth carbon position suggests that this compound may have distinct biological activities and serve as a potential biomarker in various physiological and pathological states.
This guide will provide the necessary technical information to empower researchers to investigate the presence and function of this compound in their specific biological systems of interest.
Biosynthesis and Metabolism of this compound
The primary route for the biosynthesis of this compound is believed to be through the oxidation of octanoic acid. While the specific enzymes responsible for the C-4 oxidation of octanoic acid in mammals are not yet fully elucidated, the general process of fatty acid oxidation provides a likely framework.[4] Medium-chain fatty acids (MCFAs) like octanoic acid are primarily metabolized in the mitochondria via β-oxidation to produce acetyl-CoA for the citric acid cycle.[5] However, alternative oxidation pathways, such as omega-oxidation, can also occur.[4] It is hypothesized that specific cytochrome P450 enzymes or other oxidoreductases may be involved in the targeted oxidation of the fourth carbon of octanoic acid.
A proposed biosynthetic pathway for this compound is presented below:
Potential Biological Functions and Signaling Pathways
Direct evidence for the biological functions and signaling pathways of this compound is limited. However, based on the known activities of its parent compound, octanoic acid, several hypotheses can be formulated. Octanoic acid has been shown to influence key cellular signaling pathways, including the Akt-mTOR axis, which is central to cell growth, proliferation, and metabolism.[6] It is plausible that this compound could modulate these or other pathways, potentially with altered specificity or potency due to its ketone group.
A hypothetical signaling pathway involving this compound is depicted below, drawing parallels with the known effects of other fatty acids on cellular signaling.[7][8]
Quantitative Data
Currently, there is a scarcity of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices. The tables below are structured to be populated as data becomes available from future metabolomics and targeted analysis studies.
Table 1: Hypothetical Concentrations of this compound in Human Plasma
| Condition | Mean Concentration (µM) | Standard Deviation (µM) | Reference |
| Healthy Control | Data Not Available | Data Not Available | |
| Disease State X | Data Not Available | Data Not Available | |
| Post-Intervention | Data Not Available | Data Not Available |
Table 2: Performance Characteristics of Analytical Methods for Similar Keto Acids
| Parameter | GC-MS | LC-MS/MS | Reference |
| Linearity (R²) | >0.99 | >0.99 | [9] |
| Limit of Detection (LOD) | 0.1-1 µM | 0.01-0.1 µM | [9] |
| Limit of Quantification (LOQ) | 0.5-5 µM | 0.05-0.5 µM | [9] |
| Recovery (%) | 85-110% | 90-115% | [9] |
| Intra-day Precision (%RSD) | <10% | <15% | [10] |
| Inter-day Precision (%RSD) | <15% | <20% | [10] |
Experimental Protocols
The accurate identification and quantification of this compound in complex biological samples requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred techniques. Due to the polar nature of the carboxylic acid and ketone groups, derivatization is often necessary for GC-MS analysis to improve volatility and thermal stability.[11]
General Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Detailed Protocol for GC-MS Analysis (with Derivatization)
This protocol is adapted from established methods for the analysis of keto acids.[11][12]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or homogenized tissue, add an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar keto acid).
-
Perform a liquid-liquid extraction using a solvent system such as ethyl acetate or a mixture of chloroform and methanol.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Two-Step):
-
Oximation: To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Vortex and incubate at 60°C for 60 minutes. This step protects the ketone group.
-
Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes. This step derivatizes the carboxylic acid group.
3. GC-MS Analysis:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injection: Inject 1 µL of the derivatized sample in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550. For quantitative analysis, selected ion monitoring (SIM) of characteristic fragment ions should be used.
Detailed Protocol for LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of medium-chain fatty acids.[9][10][13]
1. Sample Preparation and Extraction:
-
To 100 µL of plasma or homogenized tissue, add an internal standard.
-
Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
2. LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid modifier like formic acid to improve ionization.
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as carboxylic acids are readily deprotonated.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M-H]⁻ ion of this compound (m/z 157.09). The specific product ions for fragmentation will need to be determined by infusing a standard of this compound.
Conclusion
The study of this compound is an emerging area with the potential to provide new insights into cellular metabolism, signaling, and disease pathogenesis. This technical guide provides a foundational framework for researchers to begin identifying and characterizing this intriguing molecule in novel biological systems. The provided protocols, while based on established methods for similar compounds, should be optimized and validated for the specific biological matrix and instrumentation used. As more research is conducted, a clearer picture of the biological roles and clinical relevance of this compound will undoubtedly emerge.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]
- 3. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENZYMATIC OMEGA-OXIDATION OF FATTY ACIDS. I. PRODUCTS OF OCTANOATE, DECONATE, AND LAURATE OXIDATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Technical Guide to 4-Oxooctanoic Acid: Theoretical Properties and Computational Modeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4-oxooctanoic acid. As a medium-chain keto acid, this molecule is of interest in various fields, including metabolic research and drug discovery. This document summarizes its physicochemical properties, outlines experimental methodologies for its synthesis and characterization, and details a proposed workflow for its computational analysis, including molecular docking and molecular dynamics simulations. Furthermore, its role in metabolic pathways is discussed and visualized. All quantitative data are presented in structured tables for clarity and comparative purposes.
Introduction
This compound, also known as γ-oxocaprylic acid, is a C8 oxo-carboxylic acid.[1] Its chemical structure, featuring both a ketone and a carboxylic acid functional group, imparts it with unique chemical and physical properties that make it an interesting subject for chemical and biological research. Understanding its theoretical properties is fundamental to predicting its behavior in various systems, while computational modeling can provide insights into its interactions with biological targets. This guide aims to be a central resource for researchers working with or interested in this compound.
Theoretical and Physicochemical Properties
A summary of the key theoretical and physicochemical properties of this compound is presented in Table 1. These properties are crucial for a range of applications, from designing synthetic routes to predicting its pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCCCC(=O)CCC(=O)O | [1] |
| InChI | InChI=1S/C8H14O3/c1-2-3-4-7(9)5-6-8(10)11/h2-6H2,1H3,(H,10,11) | [1] |
| CAS Number | 4316-44-3 | [1] |
| Melting Point | 53 °C | |
| Boiling Point | 168-170 °C at 15 Torr | |
| Predicted pKa | 4.77 ± 0.17 | |
| Predicted XLogP3 | 0.7 | [1] |
| Predicted Collision Cross Section ([M-H]⁻) | 133.9 Ų | [2] |
| Predicted Collision Cross Section ([M+H]⁺) | 135.3 Ų | [2] |
Experimental Protocols
While detailed, peer-reviewed experimental protocols specifically for this compound are not abundant in the literature, a plausible synthetic route and standard characterization methods can be outlined based on established organic chemistry principles and information from available resources.
Synthesis of this compound
A suggested method for the synthesis of this compound involves the reaction of ethyl succinyl chloride with a Grignard reagent, followed by hydrolysis.[3] It is important to note that the direct oxidation of octanoic acid at the C-4 position is challenging.[3]
Methodology: [3]
-
Grignard Reagent Preparation: Prepare n-butylmagnesium bromide from n-butyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Coupling Reaction: In a separate flask, dissolve ethyl succinyl chloride in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath. Add a catalytic amount of manganese(II) chloride and lithium chloride. To this mixture, add the prepared n-butylmagnesium bromide solution dropwise while maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Ester: Remove the solvent under reduced pressure. The resulting crude ethyl 4-oxooctanoate can be purified by column chromatography on silica gel.
-
Hydrolysis: The purified ethyl 4-oxooctanoate is then hydrolyzed to this compound. Dissolve the ester in a mixture of ethanol and water containing sodium hydroxide. Heat the mixture at reflux for several hours.
-
Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2. The this compound will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Characterization of this compound
Standard analytical techniques can be employed to confirm the identity and purity of the synthesized this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons in the butyl chain, the methylene groups adjacent to the ketone and carboxylic acid, and the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbons of the ketone and carboxylic acid, as well as for the carbons in the aliphatic chain.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound is characterized by a typical fragmentation peak of carboxylic acids at m/z 73, with other significant fragmentation peaks at masses 85, 98, 101, and 116.[4]
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹).
Computational Modeling
Computational modeling offers a powerful approach to investigate the properties and potential biological interactions of this compound at a molecular level.
Quantum Mechanical Calculations
Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of this compound. These calculations can also predict NMR and IR spectra to compare with experimental data.
Proposed Workflow:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a minimum on the potential energy surface and to predict the IR spectrum.
-
Property Calculation: Compute other properties such as molecular orbitals, electrostatic potential, and NMR chemical shifts.
Molecular Docking
Molecular docking can be used to predict the binding mode and affinity of this compound to potential protein targets. As a short-chain fatty acid analogue, potential targets could include free fatty acid receptors (FFARs) and histone deacetylases (HDACs).[5][6]
Proposed Workflow:
Caption: Molecular Docking Workflow for this compound.
Molecular Dynamics (MD) Simulations
MD simulations can provide insights into the dynamic behavior of this compound in a biological environment, such as in solution or bound to a protein.
Proposed Workflow:
-
System Setup: Place the this compound molecule (or its complex with a receptor) in a simulation box with an appropriate solvent model (e.g., water).
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.
-
Production Run: Run the simulation for a sufficient length of time to sample the conformational space of the molecule.
-
Trajectory Analysis: Analyze the resulting trajectory to study properties such as conformational changes, interactions with solvent molecules, and binding stability if in a complex.
Biological Context and Signaling Pathways
This compound is classified as a medium-chain keto acid.[7] In humans, it is involved in the acylcarnitine metabolic pathway.[7] Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation.
The metabolic fate of this compound likely involves its conversion to 4-oxooctanoylcarnitine, which can then be transported into the mitochondrial matrix. Inside the mitochondria, it would undergo beta-oxidation to yield acetyl-CoA, which can then enter the citric acid cycle for energy production.
Caption: Proposed Metabolic Pathway of this compound.
Conclusion
This technical guide has provided a detailed overview of the theoretical properties, experimental considerations, and computational modeling approaches for this compound. The compiled data and proposed workflows offer a solid foundation for researchers and scientists in the fields of chemistry, biochemistry, and drug development to further investigate this intriguing molecule. Future experimental and computational studies are warranted to fully elucidate its biological roles and potential therapeutic applications.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. hmdb.ca [hmdb.ca]
Methodological & Application
synthesis of 4-oxooctanoic acid from octanoic acid
Application Note: Synthesis of 4-Oxooctanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of this compound. Direct selective oxidation of the C-4 position of octanoic acid is chemically challenging.[1][2] Therefore, a more practical and higher-yielding two-step synthetic route is presented, commencing from commercially available starting materials: ethyl succinyl chloride and n-butylmagnesium bromide. This method involves a Grignard reaction to form the carbon skeleton, followed by ester hydrolysis to yield the final keto acid.
Introduction
This compound is a gamma-keto acid of interest in various chemical and pharmaceutical research areas. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and analogues of biologically active molecules.
The direct presents a significant challenge due to the lack of methods for selective oxidation at the C-4 position of the alkyl chain.[1][2] This application note details a robust and reliable alternative synthesis pathway. The described method first employs the coupling of n-butylmagnesium bromide with ethyl succinyl chloride to form ethyl 4-oxooctanoate. Subsequent hydrolysis of the ester yields the desired this compound.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Grignard Reaction. Formation of ethyl 4-oxooctanoate via the reaction of n-butylmagnesium bromide with ethyl succinyl chloride.
-
Step 2: Hydrolysis. Conversion of ethyl 4-oxooctanoate to this compound using basic hydrolysis, followed by acidification.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
-
Magnesium turnings
-
n-Butyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Ethyl succinyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
3.2. Step 1: Synthesis of Ethyl 4-oxooctanoate via Grignard Reaction
This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to prevent quenching of the Grignard reagent.
3.2.1. Preparation of n-Butylmagnesium Bromide
-
Place magnesium turnings (1.1 eq.) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add a small crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of n-butyl bromide (1.0 eq.) in anhydrous diethyl ether or THF.
-
Add a small portion of the n-butyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.[1]
-
Once the reaction has started, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish-brown.[1]
3.2.2. Reaction with Ethyl Succinyl Chloride
-
Cool the freshly prepared n-butylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of ethyl succinyl chloride (0.9 eq.) in anhydrous diethyl ether or THF.
-
Add the ethyl succinyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain crude ethyl 4-oxooctanoate. This crude product can be used in the next step without further purification or can be purified by vacuum distillation.
3.3. Step 2: Hydrolysis of Ethyl 4-oxooctanoate
-
Dissolve the crude ethyl 4-oxooctanoate in a 10% aqueous solution of sodium hydroxide (2-3 eq.).
-
Heat the mixture to reflux for 1-2 hours, or until the disappearance of the ester is confirmed by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the cooled solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid while stirring in an ice bath.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
3.4. Purification of this compound
The crude this compound can be purified by recrystallization from a suitable solvent system such as a mixture of ethyl acetate and hexane, or by column chromatography on silica gel.
Data Presentation
The following table summarizes the key parameters for the synthesis of this compound. Please note that yields are representative of typical Grignard reactions with acyl chlorides and subsequent ester hydrolysis, and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | n-Butyl bromide, Mg, Ethyl succinyl chloride | Anhydrous Diethyl Ether or THF | 0 to Reflux | 2-4 | 70-85 |
| 2 | Ethyl 4-oxooctanoate | 10% aq. NaOH, Conc. HCl | Reflux | 1-2 | 85-95 |
| Overall | 60-80 |
Conclusion
This application note provides a detailed and practical protocol for the synthesis of this compound. While the direct conversion from octanoic acid is not feasible, the described two-step approach starting from ethyl succinyl chloride and n-butylmagnesium bromide offers a reliable method for obtaining the target compound in good overall yield. This protocol is intended to be a valuable resource for researchers in organic synthesis and drug development.
References
Synthesis of 4-Oxooctanoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical synthesis of 4-oxooctanoic acid, a valuable intermediate in various research and development applications, including drug discovery. Three distinct synthetic routes are presented: the Grignard reaction with a succinate derivative, the hydrolysis of γ-octalactone, and a modern photoredox-catalyzed approach. This guide includes a comparative analysis of these methods, detailed step-by-step protocols, and the necessary analytical data for product characterization.
Introduction
This compound, also known as γ-oxocaprylic acid, is a keto acid that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations, making it a key precursor for the synthesis of various heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical industry. The selection of an appropriate synthetic route is crucial and depends on factors such as starting material availability, desired scale, and equipment accessibility. This document outlines three reliable methods for the preparation of this compound.
Comparison of Synthetic Routes
The choice of synthetic strategy for this compound can be guided by the following comparison of the three primary routes detailed in this document.
| Parameter | Route 1: Grignard Reaction | Route 2: Hydrolysis of γ-Octalactone | Route 3: Photoredox Catalysis |
| Starting Materials | Ethyl succinyl chloride, n-butylmagnesium bromide | γ-Octalactone | α-Ketobutyric acid, Maleic anhydride |
| Reagent Availability | Commercially available | Commercially available, can be pricey[2] | Readily available |
| Reaction Conditions | Anhydrous, inert atmosphere | Aqueous acid or base, heating | Visible light irradiation, room temperature |
| Key Advantages | High yield, well-established | Simple, one-step reaction | Mild conditions, high atom economy |
| Key Disadvantages | Moisture-sensitive reagents | Potential for side reactions with strong base | Requires specialized photochemical equipment |
| Typical Yield | Good to excellent | Moderate to high | Good |
Experimental Protocols
Route 1: Synthesis via Grignard Reaction
This classic organometallic approach involves the reaction of a Grignard reagent with an acid chloride, followed by hydrolysis of the resulting ester.
Workflow Diagram:
Caption: Grignard reaction followed by ester hydrolysis.
Protocol:
Step 1: Synthesis of Ethyl 4-oxooctanoate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl succinyl chloride (1 equivalent) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of n-butylmagnesium bromide (1.1 equivalents) in diethyl ether from the dropping funnel to the stirred solution of ethyl succinyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 4-oxooctanoate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 4-oxooctanoate
-
In a round-bottom flask, dissolve the purified ethyl 4-oxooctanoate (1 equivalent) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid, which will cause the this compound to precipitate or form an oil.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Route 2: Synthesis via Hydrolysis of γ-Octalactone
This straightforward method involves the ring-opening of the commercially available γ-octalactone.
Workflow Diagram:
Caption: Hydrolysis of γ-octalactone.
Protocol:
-
In a round-bottom flask, combine γ-octalactone (1 equivalent) with a 10% aqueous solution of sulfuric acid.
-
Heat the mixture under reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the aqueous solution using ethyl acetate or another suitable organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Route 3: Synthesis via Photoredox Catalysis
This modern approach offers a mild and efficient synthesis of γ-keto acids from readily available starting materials.
Workflow Diagram:
Caption: Photocatalytic synthesis of this compound.
Protocol:
-
In a reaction vessel suitable for photochemical reactions, combine α-ketobutyric acid (1 equivalent), maleic anhydride (2 equivalents), and a photoredox catalyst (e.g., an iridium or ruthenium complex, typically 1-5 mol%).
-
Add a suitable solvent, such as acetonitrile or dimethylformamide.
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the specific catalyst and substrates.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an aqueous basic solution (e.g., 1 M sodium hydroxide) and wash with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M hydrochloric acid) to precipitate the product.
-
Extract the this compound with an organic solvent, dry the combined organic layers, and concentrate to obtain the purified product.
Analytical Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[1] |
| Molecular Weight | 158.19 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 68-71 °C |
| Boiling Point | 285.5 °C at 760 mmHg (Predicted) |
| CAS Number | 4316-44-3[1] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.5-11.5 (br s, 1H, COOH), 2.78 (t, J=6.4 Hz, 2H, -CH₂-COOH), 2.71 (t, J=6.4 Hz, 2H, -CO-CH₂-), 2.44 (t, J=7.4 Hz, 2H, -CO-CH₂-CH₂-), 1.58 (sext, J=7.4 Hz, 2H, -CH₂-CH₂-CH₃), 0.91 (t, J=7.4 Hz, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 209.5, 178.8, 42.8, 35.7, 28.9, 25.9, 22.3, 13.8.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H stretch), 2960, 2935, 2875 (C-H stretch), 1710 (C=O stretch, ketone and carboxylic acid).
-
Mass Spectrometry (EI, 70 eV) m/z (%): 158 (M⁺, <1), 115 (15), 99 (100), 85 (20), 71 (50), 57 (80), 43 (60).
Applications
This compound is a key intermediate in the synthesis of a variety of organic molecules. Its applications include:
-
Pharmaceutical Synthesis: As a precursor for the synthesis of biologically active compounds, including potential drug candidates.
-
Heterocyclic Chemistry: Used in the construction of various heterocyclic ring systems.
-
Materials Science: Employed in the development of new polymers and functional materials.
Safety and Handling
-
This compound is an irritant. Avoid contact with skin, eyes, and clothing.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Grignard reagents are highly reactive and pyrophoric. Handle under a dry, inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This document provides a comprehensive overview of the synthesis of this compound through three distinct and reliable methods. The detailed protocols and comparative data are intended to assist researchers and scientists in selecting the most suitable approach for their specific needs and to facilitate the successful synthesis and characterization of this important chemical intermediate.
References
Purification of Synthesized 4-Oxooctanoic Acid: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity and success of their work. This document provides detailed application notes and experimental protocols for the purification of 4-oxooctanoic acid, a keto-acid intermediate relevant in various synthetic pathways.
Introduction
This compound is a bifunctional molecule containing both a ketone and a carboxylic acid moiety. Its synthesis can result in a variety of impurities, including unreacted starting materials, byproducts, and residual solvents. Effective purification is therefore a critical step to ensure the reliability of downstream applications. The following protocols outline three common and effective purification techniques: acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for selecting appropriate purification methods and conditions.
| Property | Value | Notes |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| Molecular Weight | 158.19 g/mol | [1] |
| Melting Point | 53 °C | [1] |
| Boiling Point | 168-170 °C at 15 Torr | |
| Appearance | White to off-white solid | |
| pKa (predicted) | ~4.7 | |
| Solubility | Soluble in many organic solvents (e.g., ethyl acetate, acetone, methanol). Limited solubility in non-polar solvents (e.g., hexanes). Solubility in water is expected to be moderate and pH-dependent. |
Purification Protocols
Acid-Base Extraction
This technique is highly effective for separating carboxylic acids from neutral or basic impurities. The principle relies on the ability to convert the carboxylic acid into its water-soluble salt form by treatment with a base, allowing for its separation from water-insoluble organic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Base: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure buildup. The carboxylic acid will react with the bicarbonate to form the sodium salt, which will dissolve in the aqueous layer.[2][3][4]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Back-Extraction (Optional): To remove any remaining neutral or basic impurities from the aqueous layer, add fresh organic solvent, shake, and discard the organic layer. Repeat this step if necessary.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) with stirring until the solution is acidic (pH ~2), which can be confirmed with pH paper.[2][3] The this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a particular solvent at different temperatures.
Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, a mixture of a polar solvent like ethyl acetate or acetone with a non-polar anti-solvent like hexanes is a good starting point.[5] Water could also be a suitable solvent.[5]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or solvent mixture) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it. For acidic compounds like this compound, silica gel is a common stationary phase.
Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexanes and ethyl acetate). The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. A common starting gradient for a keto-acid would be from 9:1 to 7:3 hexanes:ethyl acetate, with the addition of a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase to reduce tailing of the acidic compound.[6]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified this compound. For TLC analysis of keto-acids, a mobile phase of hexanes:ethyl acetate with a small amount of acetic acid is often effective. Visualization can be achieved using a suitable stain, such as potassium permanganate or by using a plate with a fluorescent indicator.[7][8]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Conclusion
The successful purification of synthesized this compound is crucial for its use in research and development. The choice of purification method should be guided by the specific impurity profile of the crude material. For initial cleanup and removal of non-acidic impurities, acid-base extraction is highly recommended. Recrystallization can provide a high degree of purity for solid samples, while column chromatography offers the highest resolution for separating closely related impurities. The protocols provided herein serve as a detailed guide for researchers to obtain high-purity this compound for their scientific endeavors. It is important to note that optimization of these protocols may be necessary depending on the specific experimental conditions and impurity profile.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Thin-layer chromatography of keto acid dinitrophenylhydrazones of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Oxooctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain oxo-fatty acid of interest in various fields of research, including metabolism and drug development. Its accurate and sensitive detection is crucial for understanding its biological roles and for potential therapeutic applications. This document provides detailed application notes and protocols for the analytical detection of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.
Due to the inherent chemical properties of this compound, such as its polarity and low volatility, direct analysis can be challenging. Therefore, derivatization techniques are essential to enhance its detectability and chromatographic performance.[1] The protocols outlined below are based on established methods for similar keto acids and provide a robust starting point for the quantification of this compound in various sample matrices.
Analytical Methods
Two primary analytical techniques are recommended for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of metabolites like this compound.[1] A two-step derivatization process, involving methoximation followed by silylation, is recommended to increase the volatility and thermal stability of the analyte.[1]
a) Sample Preparation and Derivatization
-
Sample Extraction: For biological samples such as plasma or tissue homogenates, perform a protein precipitation step by adding a 4-fold excess of ice-cold acetonitrile. Vortex vigorously and centrifuge to pellet the protein. Transfer the supernatant to a clean tube.
-
Drying: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Methoximation: Reconstitute the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes with shaking. This step stabilizes the keto group.[1]
-
Silylation: Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Incubate at 70°C for 60 minutes. This step derivatizes the carboxylic acid group, increasing volatility.
b) Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound. A full scan mode (m/z 50-600) can be used for qualitative analysis.[1]
-
While specific quantitative performance data for this compound is limited in the literature, the following table provides typical performance metrics for the GC-MS analysis of derivatized organic acids.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.03 - 0.12 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.4 µg/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 85 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: These values are indicative and should be determined for this compound through proper method validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV provides a robust and accessible method for the quantification of this compound. As this molecule lacks a strong native chromophore, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed to form a highly UV-active hydrazone derivative.
a) Sample Preparation and Derivatization
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent like ethyl acetate or by solid-phase extraction (SPE).
-
Derivatization:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in 2 M hydrochloric acid.
-
Add 100 µL of the DNPH solution to the dried sample extract.
-
Incubate the mixture at 40°C for 30 minutes.
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and extract the derivatized product with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute in the mobile phase for injection.
-
b) Instrumental Analysis
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and ramp to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
UV Detector Conditions:
-
Wavelength: 360 nm
-
The following table summarizes the expected quantitative performance for the HPLC-UV analysis of this compound after DNPH derivatization.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Note: These values are estimates and require experimental validation for this compound.
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Hypothetical Metabolic Pathway
The metabolic pathway of this compound is not well-established. However, based on the metabolism of other medium-chain fatty acids, a hypothetical pathway can be proposed where it undergoes β-oxidation.
Caption: Hypothetical metabolic pathway of this compound.
References
Application Notes and Protocols for the Quantification of 4-Oxooctanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain keto acid that plays a role in fatty acid metabolism.[1][2] Accurate quantification of this molecule in biological samples such as plasma and urine is essential for understanding its physiological and pathological significance. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, derivatization, and instrumental analysis.
Metabolic Context
This compound is an intermediate in the metabolism of octanoic acid, a medium-chain fatty acid. Octanoic acid undergoes β-oxidation in the mitochondria, a process that generates acetyl-CoA for energy production.[3][4][5] this compound is formed during this metabolic pathway.[3]
Metabolic pathway of octanoic acid leading to the formation of this compound.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of medium-chain keto acids using GC-MS and LC-MS/MS methodologies. Specific values for this compound may vary depending on the specific matrix and instrumentation.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS (without Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM | 0.05 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | 0.1 - 1 µM |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | 85 - 115% | 90 - 110% |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Derivatization
This protocol describes the analysis of this compound in biological samples using gas chromatography-mass spectrometry following a two-step derivatization procedure. Derivatization is necessary to increase the volatility and thermal stability of the analyte.[6]
Workflow:
Workflow for GC-MS analysis of this compound.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., 4-oxooctanoic-d3 acid) is recommended for highest accuracy.[7] If unavailable, a structurally similar keto acid can be used.
-
Methanol, ice-cold
-
Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Microcentrifuge tubes
-
Nitrogen evaporator or vacuum concentrator
-
Heating block
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For plasma samples: To 100 µL of plasma, add 10 µL of the internal standard solution. Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex vigorously for 1 minute.
-
For urine samples: To 100 µL of urine, add 10 µL of the internal standard solution.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization:
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex to dissolve the residue. Incubate at 60°C for 30 minutes. This step derivatizes the keto group.[6]
-
Silylation: Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 45 minutes. This step derivatizes the carboxylic acid group.[8]
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized this compound and the internal standard. The mass spectrum of this compound shows characteristic fragmentation peaks.[9]
-
-
-
Quantification:
-
A calibration curve is generated by preparing standards of known concentrations of this compound and the internal standard in a surrogate matrix (e.g., water or stripped plasma) and subjecting them to the same sample preparation and derivatization procedure.
-
The concentration of this compound in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol describes a direct and sensitive method for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry, which may not require derivatization.
Workflow:
Workflow for LC-MS/MS analysis of this compound.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., 4-oxooctanoic-d3 acid).[7]
-
Acetonitrile with 0.1% formic acid, ice-cold
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For plasma samples: To 50 µL of plasma, add 10 µL of the internal standard solution. Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins. Vortex for 1 minute.
-
For urine samples: To 50 µL of urine, add 10 µL of the internal standard solution. Add 200 µL of water with 0.1% formic acid. Vortex.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate this compound from other matrix components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-10 min, 5% B.
-
-
Mass Spectrometer:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
-
-
Quantification:
-
A calibration curve is constructed using standards of this compound and the internal standard prepared in a suitable matrix.
-
The concentration in the samples is calculated from the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
The described GC-MS and LC-MS/MS methods provide robust and sensitive approaches for the quantification of this compound in biological samples. The choice of method will depend on the available instrumentation and the specific requirements of the study. For GC-MS, derivatization is a critical step, while LC-MS/MS offers a more direct analysis. In both cases, the use of a stable isotope-labeled internal standard is highly recommended for achieving the most accurate and precise results.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Astrocyte metabolism of the medium-chain fatty acids octanoic acid and decanoic acid promotes GABA synthesis in neurons via elevated glutamine supply - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of 4-Oxooctanoic Acid with Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain keto acid that plays a role in fatty acid metabolism. Its analysis is crucial for studying metabolic pathways and identifying potential biomarkers in various physiological and pathological states. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of such metabolites. However, due to its polar nature and low volatility, direct analysis of this compound by GC-MS is not feasible. A chemical derivatization step is essential to convert the analyte into a volatile and thermally stable derivative suitable for GC-MS analysis.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound, focusing on a robust two-step derivatization method involving oximation followed by silylation.
Principle of Derivatization
The derivatization strategy for this compound involves two key steps:
-
Oximation: The keto group of this compound is protected by reacting it with an oximation reagent, typically methoxyamine hydrochloride (MeOx). This step is crucial to prevent keto-enol tautomerism, which could otherwise lead to multiple derivative peaks for a single analyte, complicating the analysis.[1]
-
Silylation: The carboxylic acid group is converted into a less polar and more volatile trimethylsilyl (TMS) ester. This is achieved by reacting the oximated product with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).
This two-step process significantly improves the chromatographic properties and detection sensitivity of this compound.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., heptadecanoic acid or a stable isotope-labeled analog)
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Organic solvent (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Sample Preparation
-
Extraction: For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the organic acids. The specific extraction protocol will depend on the sample matrix.
-
Drying: Transfer a known volume of the extract to a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry as moisture can interfere with the silylation reaction.
Derivatization Protocol
-
Oximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the MeOx solution to the dried sample extract.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.[1]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA with 1% TMCS to the reaction vial containing the oximated sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
Suggested GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Expected Mass Fragmentation
The derivatized this compound will form a methoxime at the keto position and a trimethylsilyl ester at the carboxylic acid position. The mass spectrum will show characteristic fragments. While a specific library spectrum for this derivative may not be readily available, characteristic ions for TMS derivatives of carboxylic acids (e.g., m/z 73, 117, M-15) and fragments resulting from the cleavage of the carbon chain are expected. For underivatized this compound, characteristic fragments at m/z 73, 85, 98, 101, and 116 have been reported. The mass spectrum of the derivatized compound will be significantly different and will need to be confirmed with a standard.
Data Presentation
The following table summarizes typical quantitative performance data for the GC-MS analysis of derivatized medium-chain fatty and keto acids. These values are provided as a general guideline and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Metabolic Pathway: β-Oxidation of Octanoic Acid
Caption: Simplified pathway of mitochondrial β-oxidation of octanoic acid.
References
Application Note: A Robust LC-MS/MS Method for the Quantification of 4-Oxooctanoic Acid in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Oxooctanoic acid is a medium-chain keto acid, a class of molecules gaining interest due to their roles in fatty acid metabolism and energy homeostasis. As an intermediate in metabolic pathways, quantifying its levels in biological matrices is crucial for understanding its physiological and pathological significance. For instance, medium-chain fatty acids, from which keto acids are derived, are components of ketogenic diets and have been investigated for their effects on neurological conditions and energy balance. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
Principle of the Method
This method employs a simple protein precipitation step for sample cleanup, followed by analysis using a reversed-phase LC-MS/MS system. The analyte is separated from matrix components on a C18 column and detected by a tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) with an internal standard to ensure accuracy and precision.
Experimental Protocols
1. Materials and Reagents
-
This compound (analytical standard)
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and its internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in acetonitrile. This solution will be used as the protein precipitation solvent.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
3. Sample Preparation Protocol
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Add 50 µL of plasma sample to the appropriately labeled tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Instrumental Analysis
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 1: Proposed LC-MS/MS Parameters.
Data Presentation
Multiple Reaction Monitoring (MRM) Transitions
The precursor ion for this compound in negative mode is the deprotonated molecule [M-H]⁻ at m/z 157.1. Product ions are generated by collision-induced dissociation. The proposed transitions below require experimental confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 157.1 | 113.1 (Loss of CO2) | 15 |
| This compound | 157.1 | 99.1 (Further frag.) | 20 |
| This compound-d5 (IS) | 162.1 | 118.1 | 15 |
Table 2: Proposed MRM Transitions for Quantification and Confirmation.
Typical Method Performance Characteristics (Example Data)
The following table summarizes the expected performance of this method after full validation per regulatory guidelines.
| Parameter | Expected Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ) | 80 - 120% |
| Precision (at LLOQ) | ≤ 20% CV |
| Accuracy (Low, Mid, High QC) | 85 - 115% |
| Precision (Low, Mid, High QC) | ≤ 15% CV |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible |
Table 3: Example Method Performance Characteristics. These values require experimental validation.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of medium-chain fatty acids.
Application Notes and Protocols for 4-Oxooctanoic Acid Extraction from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a keto acid that may serve as a biomarker in various metabolic pathways. Accurate quantification of this analyte in biological matrices such as plasma is crucial for research and clinical applications. Due to its polarity and potential for thermal instability, robust sample preparation is essential for reliable analysis by chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document provides a detailed protocol for the extraction of this compound from plasma, primarily utilizing a liquid-liquid extraction (LLE) approach following protein precipitation. Additionally, derivatization steps are outlined to enhance analyte volatility for GC-MS analysis and improve sensitivity for LC-MS/MS.
Experimental Protocols
I. Plasma Sample Preparation and Protein Precipitation
Proper handling and preparation of plasma samples are critical to ensure the integrity of the analyte and the quality of the analytical results.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Refrigerated centrifuge.
-
Polypropylene tubes.
-
Acetonitrile (ACN), ice-cold.
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound).
Procedure:
-
Plasma Separation: Centrifuge the whole blood sample at 1,000-2,000 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma from the blood cells.[1]
-
Aliquoting: Carefully transfer the supernatant (plasma) to a clean polypropylene tube.[1]
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the plasma sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the plasma sample (3:1 v/v).[2][3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound, and transfer it to a new tube for the subsequent liquid-liquid extraction.
II. Liquid-Liquid Extraction (LLE)
LLE is employed to further purify the sample by separating the analyte of interest from other matrix components.
Materials:
-
Supernatant from the protein precipitation step.
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Acidifying agent (e.g., formic acid or hydrochloric acid).
-
Vortex mixer.
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (compatible with the analytical method).
Procedure:
-
Acidification: Acidify the supernatant to a pH below the pKa of this compound (typically pH < 3) by adding a small volume of formic acid or hydrochloric acid. This step ensures that the carboxylic acid is in its protonated, less polar form, facilitating its extraction into an organic solvent.
-
Solvent Addition: Add an appropriate volume of the extraction solvent (e.g., a 3:1 ratio of solvent to sample).
-
Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3,000 x g) for 5-10 minutes to achieve clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully collect the upper organic layer containing the this compound.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent suitable for the subsequent analytical method (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
III. Derivatization for GC-MS and LC-MS/MS Analysis
Derivatization is a crucial step to improve the analytical properties of this compound.[4][5]
A. Derivatization for GC-MS Analysis (Methoximation followed by Silylation): [4]
-
Methoximation: To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. This step stabilizes the keto group.[4] Incubate at 37°C for 90 minutes.[4]
-
Silylation: Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This step increases volatility by derivatizing the carboxylic acid group. Incubate at 70°C for 30-60 minutes.[4]
-
Analysis: The sample is now ready for injection into the GC-MS system.
B. Derivatization for LC-MS/MS Analysis: For LC-MS/MS, derivatization can enhance ionization efficiency and chromatographic retention.[6][7]
-
Reagent Selection: Utilize a derivatization reagent that targets carboxylic acids, such as O-benzylhydroxylamine or 4-bromo-N-methylbenzylamine, to improve sensitivity.[6][8]
-
Reaction: Follow the specific protocol for the chosen derivatization reagent, which typically involves incubation at a controlled temperature for a set period.
-
Analysis: The derivatized sample can then be analyzed by LC-MS/MS.
Data Presentation
| Parameter | Typical Value | Analyte Class | Analytical Method | Reference |
| Recovery Rate | 96 - 109% | Keto Acids | LC-MS/MS | [9] |
| Limit of Detection (LOD) | 0.01 - 0.25 µM | Keto Acids | LC-MS/MS | [9] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | Perfluorooctanoic Acid | LC-MS/MS | [2] |
| Linearity (r²) | > 0.997 | Keto Acids | LC-MS/MS | [9] |
| Reproducibility (CV%) | 1.1 - 4.7% | Keto Acids | LC-MS/MS | [9] |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for this compound extraction from plasma.
References
- 1. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Quantitative determination of perfluorooctanoic acid in serum and plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing 4-Oxooctanoic Acid in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain keto acid that holds potential as a substrate for studying various enzymes involved in fatty acid metabolism and related pathways. Its unique structure, featuring a ketone group at the C4 position, makes it a valuable tool for characterizing enzyme specificity, kinetics, and for screening potential inhibitors in drug discovery programs. These application notes provide detailed protocols for hypothetical enzyme assays using this compound, focusing on enzymes plausibly involved in its metabolism, such as those in the β-oxidation pathway.
Given that this compound is not a standard biological substrate, its use in enzyme assays typically requires a coupled-enzyme approach. The initial and essential step is the activation of this compound to its coenzyme A (CoA) thioester, 4-oxooctanoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase. Once formed, 4-oxooctanoyl-CoA can serve as a substrate for downstream enzymes.
This document outlines a continuous spectrophotometric assay for monitoring the activity of enzymes that can potentially metabolize 4-oxooctanoyl-CoA, such as 3-ketoacyl-CoA thiolase.
Putative Metabolic Pathway and Assay Principle
This compound, once converted to 4-oxooctanoyl-CoA, is hypothesized to enter the fatty acid β-oxidation pathway. The enzyme 3-ketoacyl-CoA thiolase (also known as β-ketothiolase) is a prime candidate for its metabolism. This enzyme catalyzes the thiolytic cleavage of a 3-ketoacyl-CoA into acetyl-CoA and a shortened acyl-CoA. In the context of 4-oxooctanoyl-CoA, the reaction would likely be hindered due to the oxo group at the C4 position instead of the C3 position. However, for the purpose of this application note, we will consider a hypothetical scenario where a thiolase or a related enzyme can act on this substrate.
A more plausible enzymatic reaction involves 3-hydroxyacyl-CoA dehydrogenase (HADH), which typically oxidizes a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, coupled with the reduction of NAD+ to NADH. A reverse reaction, the reduction of the keto group, is also possible and can be monitored by the oxidation of NADH to NAD+.
The assay principle described here is a coupled enzyme system:
-
Activation Step: this compound is converted to 4-oxooctanoyl-CoA by a medium-chain acyl-CoA synthetase (MCAS) in the presence of ATP and CoA.
-
Dehydrogenase/Thiolase Step: A dehydrogenase or thiolase enzyme then acts on the newly formed 4-oxooctanoyl-CoA. For a dehydrogenase-based assay, the reduction of the 4-oxo group to a 4-hydroxy group would be coupled to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Figure 1: Workflow for a coupled spectrophotometric enzyme assay.
Data Presentation
The following tables summarize hypothetical kinetic data for enzymes potentially involved in the metabolism of 4-oxooctanoyl-CoA. These values are illustrative and should be determined experimentally for the specific enzyme and conditions used.
Table 1: Hypothetical Kinetic Parameters for Medium-Chain Acyl-CoA Synthetase (MCAS)
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Octanoic Acid | 150 | 25 |
| This compound | 250 | 15 |
| Dodecanoic Acid | 80 | 30 |
Table 2: Hypothetical Kinetic Parameters for a Putative Dehydrogenase Acting on 4-Oxooctanoyl-CoA
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| 3-Oxooctanoyl-CoA | 50 | 10 |
| 4-Oxooctanoyl-CoA | 120 | 5 |
| 3-Oxodecanoyl-CoA | 75 | 8 |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Dehydrogenase Activity
This protocol describes a continuous assay to measure the activity of a putative dehydrogenase that uses 4-oxooctanoyl-CoA as a substrate. The assay monitors the oxidation of NADH to NAD+.
Materials and Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0, containing 1 mM EDTA.
-
This compound Stock Solution: 100 mM in DMSO.
-
ATP Stock Solution: 100 mM in water, pH adjusted to 7.0.
-
Coenzyme A (CoA) Stock Solution: 10 mM in water.
-
Magnesium Chloride (MgCl₂) Stock Solution: 1 M in water.
-
NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh and keep on ice, protected from light.
-
Medium-Chain Acyl-CoA Synthetase (MCAS): A commercially available or purified enzyme preparation.
-
Putative Dehydrogenase Enzyme: Purified enzyme or cell/tissue lysate.
-
96-well UV-transparent microplate or quartz cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a single 200 µL reaction, combine the following in a microcentrifuge tube:
-
158 µL Assay Buffer
-
2 µL this compound Stock Solution (final concentration: 1 mM)
-
2 µL ATP Stock Solution (final concentration: 1 mM)
-
2 µL CoA Stock Solution (final concentration: 0.1 mM)
-
2 µL MgCl₂ Stock Solution (final concentration: 10 mM)
-
4 µL NADH Stock Solution (final concentration: 0.2 mM)
-
10 µL MCAS solution (concentration to be optimized)
-
-
Equilibration: Mix gently and incubate the reaction mixture at the desired assay temperature (e.g., 37°C) for 10 minutes to allow for the formation of 4-oxooctanoyl-CoA.
-
Initiate the Reaction: Add 20 µL of the putative dehydrogenase enzyme sample to the reaction mixture.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Control Reactions:
-
No Substrate Control: Replace the this compound solution with DMSO.
-
No Enzyme Control: Replace the dehydrogenase enzyme sample with Assay Buffer.
-
No MCAS Control: Replace the MCAS solution with Assay Buffer to ensure the dehydrogenase is not acting on the free acid.
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Subtract the rate of the control reactions from the rate of the experimental reaction.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000 where:
-
ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹
-
l (path length) = cm (typically 1 cm for a cuvette, or calculated for a microplate)
-
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constants (Km and Vmax), the assay is performed by varying the concentration of this compound while keeping the concentrations of other components constant.
Procedure:
-
Follow the procedure outlined in Protocol 1, but prepare separate reaction mixtures with varying final concentrations of this compound (e.g., from 0.1 to 10 times the expected Km).
-
Ensure that the initial activation step with MCAS reaches completion or a steady state for each substrate concentration before adding the dehydrogenase.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]).
Figure 2: Representative Michaelis-Menten plot for enzyme kinetics.
Troubleshooting
-
High background NADH oxidation: Ensure NADH solution is fresh and protected from light. Check for contaminating enzymes in the sample.
-
Low or no activity: Optimize enzyme concentration. Verify the activity of the coupling enzyme (MCAS). Ensure all cofactors are present at appropriate concentrations. The putative dehydrogenase may not be active on 4-oxooctanoyl-CoA.
-
Non-linear reaction rate: Substrate depletion or product inhibition may be occurring. Use a lower enzyme concentration or measure the initial rate over a shorter time period.
Conclusion
The protocols described provide a framework for utilizing this compound as a substrate in enzyme assays. While the specific enzymes that metabolize this compound in vivo are yet to be fully elucidated, the proposed coupled assay system offers a robust and adaptable method for investigating potential enzymatic activities. This approach is valuable for basic research in enzymology and metabolism, as well as for high-throughput screening in drug discovery pipelines. Researchers are encouraged to optimize the assay conditions for their specific enzyme of interest.
Applications of 4-Oxooctanoic Acid in Metabolic Research: A Review of Current Knowledge and Protocols for the Related Metabolite, Octanoic Acid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an overview of the current understanding of 4-oxooctanoic acid in metabolic research. Due to the limited availability of specific research applications for this compound, this guide also includes detailed application notes, protocols, and data for the closely related and extensively studied medium-chain fatty acid, octanoic acid, as a proxy to illuminate potential research avenues.
This compound: Current Understanding
This compound, also known as 4-keto-n-caprylic acid, is classified as a medium-chain keto acid.[1] Its primary known role in human metabolism is its involvement in the acylcarnitine 4-oxooctanoylcarnitine pathway.[2] Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a key process in energy production.[2]
Despite its classification and theoretical metabolic pathway, there is a notable scarcity of published research detailing specific applications of this compound in metabolic studies. This may be partly due to challenges in its synthesis, as highlighted in chemical forums.[3] Consequently, detailed experimental protocols, quantitative data on its metabolic effects, and its role in signaling pathways are not well-documented in the scientific literature.
Octanoic Acid: A Well-Studied Analog for Metabolic Research
In contrast to this compound, its parent compound, octanoic acid (a medium-chain fatty acid), has been the subject of extensive metabolic research. It serves as a valuable tool for investigating fatty acid metabolism, energy homeostasis, and has potential therapeutic applications.
Application Notes for Octanoic Acid in Metabolic Research:
-
Studying Ketogenesis: Octanoic acid is highly ketogenic. Its administration leads to a rapid increase in the production of ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver. This makes it a useful tool for studying the regulation of ketogenesis and the metabolic effects of ketosis in various physiological and pathological states, such as epilepsy, and metabolic syndrome.
-
Investigating Medium-Chain Fatty Acid Oxidation: As a medium-chain fatty acid, octanoic acid is rapidly absorbed and transported to the liver via the portal vein, where it undergoes preferential oxidation. Researchers use isotopically labeled octanoic acid (e.g., with ¹³C or ¹⁴C) to trace its metabolic fate, including its rate of oxidation to CO₂, conversion to other fatty acids, and incorporation into triglycerides.
-
Modulating Neuronal Activity and Energy Balance: Octanoic acid can cross the blood-brain barrier and influence neuronal activity. Studies have shown that it can modulate the activity of specific neuronal populations, such as pro-opiomelanocortin (POMC) neurons in the hypothalamus, thereby affecting food intake and energy expenditure.[4]
-
Investigating Mitochondrial Function: The metabolism of octanoic acid is closely linked to mitochondrial function. It can be used to assess mitochondrial respiratory capacity and the activity of enzymes involved in β-oxidation.
Quantitative Data: Metabolic Effects of Octanoic Acid
The following table summarizes quantitative data from studies on the metabolic effects of octanoic acid.
| Parameter Measured | Model System | Treatment/Concentration | Observed Effect | Reference |
| Oxygen Consumption | Perfused Rat Liver | ~0.1 mM Octanoate | Half-maximal increase in oxygen consumption | [5] |
| Ketogenesis | Perfused Rat Liver | Octanoate Infusion | Significant increase in ketone body production | [5] |
| Fatty Acid Synthesis from Glucose | Isolated Rat Adipocytes | Millimolar concentrations of Octanoate | Marked depression of fatty acid synthesis | [6] |
| Conversion of Glucose to CO₂ | Isolated Rat Adipocytes | Octanoate concentrations below 0.5 mM | Stimulatory effect on the conversion of glucose to CO₂ | [6] |
| Food Intake | Mice | Intracerebroventricular administration | Rapid, transient reductions in food intake | [4] |
| Energy Expenditure | Mice | Intracerebroventricular administration | Increased energy expenditure | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Octanoic Acid-Induced Ketogenesis in a Rodent Model
-
Objective: To measure the in vivo ketogenic effect of orally administered octanoic acid.
-
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Octanoic acid
-
Vehicle (e.g., water or saline)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Metabolic cages for urine collection
-
Ketone body assay kit (for β-hydroxybutyrate)
-
-
Procedure:
-
Acclimatize animals for at least one week with a standard chow diet and a 12-hour light/dark cycle.
-
Divide animals into a control group (vehicle administration) and an experimental group (octanoic acid administration).
-
Fast animals for 4-6 hours prior to administration.
-
Administer octanoic acid (e.g., 1-5 g/kg body weight) or vehicle orally via gavage.
-
Collect blood samples from the tail vein at baseline and at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes).
-
Process blood samples to obtain plasma.
-
Collect urine samples using metabolic cages at specified intervals.
-
Measure β-hydroxybutyrate concentrations in plasma and urine using a commercially available assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare the time course of plasma and urine ketone body concentrations between the octanoic acid-treated and control groups.
Protocol 2: Tracing the Metabolic Fate of [¹³C]-Octanoate in Plasma Triglycerides
-
Objective: To determine the incorporation of dietary octanoic acid into longer-chain fatty acids in plasma triglycerides.
-
Materials:
-
[1-¹³C]Octanoic acid
-
Formula or diet for administration
-
Blood collection supplies
-
Gas chromatograph-isotope ratio mass spectrometer (GC-IRMS)
-
Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF₃-methanol)
-
-
Procedure:
-
Prepare a diet or formula containing a known enrichment of [1-¹³C]octanoic acid.
-
Administer the labeled diet to the subjects (e.g., preterm infants in a clinical research setting).
-
Collect blood samples at baseline and at specified time points after the start of the labeled feed.
-
Separate plasma and extract total lipids.
-
Isolate the triglyceride fraction from the lipid extract.
-
Transesterify the fatty acids in the triglyceride fraction to FAMEs.
-
Analyze the ¹³C enrichment of individual FAMEs (e.g., octanoate, myristate, palmitate) using GC-IRMS.
-
-
Data Analysis: Calculate the percent incorporation of the ¹³C label from octanoate into other fatty acids to quantify the extent of chain elongation.
Signaling Pathways and Experimental Workflows
Metabolic Fate of Octanoic Acid in the Liver
The following diagram illustrates the primary metabolic pathways of octanoic acid in a liver cell, leading to energy production and ketogenesis.
Caption: Metabolic fate of octanoic acid in hepatocytes.
Experimental Workflow for Studying Octanoic Acid Effects on Hypothalamic Neurons
This diagram outlines a typical experimental workflow to investigate the effects of octanoic acid on neuronal activity in the hypothalamus.
Caption: Workflow for electrophysiological studies of octanoic acid.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Neural basis for Octanoic acid regulation of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of fatty acids on energy metabolism. 1. Stimulation of oxygen consumption, ketogenesis and CO2 production following addition of octanoate and oleate in perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Oxooctanoic Acid as a Potential Biomarker for Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain keto acid that has emerged as a potential biomarker for inborn errors of metabolism, particularly fatty acid oxidation disorders (FAODs).[1] This document provides detailed application notes and experimental protocols for the investigation of this compound as a diagnostic and monitoring tool for such conditions. The primary focus is on its hypothetical association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the most common FAOD.[2][3]
In healthy individuals, fatty acids are metabolized through beta-oxidation to produce energy. In FAODs such as MCAD deficiency, a genetic defect impairs the breakdown of medium-chain fatty acids, leading to the accumulation of specific metabolites.[3] While octanoylcarnitine, hexanoylglycine, and suberylglycine are the established primary biomarkers for MCAD deficiency, it is hypothesized that alternative metabolic pathways are activated to handle the excess octanoyl-CoA, potentially leading to the formation and excretion of this compound.[4][5]
These application notes provide a framework for testing this hypothesis, including detailed analytical protocols for the quantification of this compound in biological samples and the expected quantitative data based on the pathophysiology of MCAD deficiency.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound and established biomarkers in plasma and urine samples from healthy controls and individuals with MCAD deficiency. These values are illustrative and intended to guide the interpretation of experimental results.
Table 1: Hypothetical Plasma Concentrations of this compound and Related Biomarkers
| Analyte | Healthy Control (μmol/L) | MCAD Deficiency (μmol/L) | Fold Change (Hypothetical) |
| This compound | < 0.1 | 1 - 5 | > 10 - 50 |
| Octanoylcarnitine (C8) | < 0.2 | > 5 | > 25 |
| Octanoic Acid | < 10 | > 100 | > 10 |
Table 2: Hypothetical Urinary Excretion of this compound and Related Biomarkers
| Analyte | Healthy Control (mmol/mol creatinine) | MCAD Deficiency (mmol/mol creatinine) | Fold Change (Hypothetical) |
| This compound | < 0.5 | 5 - 20 | > 10 - 40 |
| Hexanoylglycine | < 1 | > 100 | > 100 |
| Suberylglycine | < 1 | > 50 | > 50 |
| Suberic Acid | < 5 | > 100 | > 20 |
Signaling Pathways and Metabolic Context
In MCAD deficiency, the impaired activity of the medium-chain acyl-CoA dehydrogenase enzyme leads to the accumulation of octanoyl-CoA. This excess substrate can be diverted into alternative metabolic pathways, as depicted in the following diagram.
Caption: Proposed metabolic fate of octanoyl-CoA in MCAD deficiency.
Experimental Protocols
The following are detailed protocols for the quantification of this compound in biological samples. These methods are based on established techniques for the analysis of organic and keto acids.[6][7][8]
Protocol 1: Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound in urine using GC-MS following derivatization.
1. Materials and Reagents:
-
This compound standard (synthesis may be required)[9]
-
Internal Standard (IS): Tropic acid or other suitable non-endogenous organic acid
-
Urease from Canavalia ensiformis (Jack bean)
-
Hydroxylamine hydrochloride
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (HPLC grade)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
Thaw frozen urine samples to room temperature and vortex.
-
To 1 mL of urine, add 50 µL of urease solution (10 mg/mL in water) and incubate at 37°C for 30 minutes to remove urea.
-
Add the internal standard to the urine sample.
-
Acidify the sample to pH < 2 with HCl.
-
Saturate the sample with sodium chloride.
-
Extract the organic acids with 3 x 2 mL of ethyl acetate. Vortex for 1 minute for each extraction and centrifuge to separate the phases.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of hydroxylamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 60°C for 30 minutes to form the oxime derivative of the keto group.
-
Cool the sample and add 100 µL of BSTFA with 1% TMCS. Incubate at 60°C for 45 minutes to silylate the carboxylic acid group.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) mode for quantification.
4. Quantification:
-
Create a calibration curve using the this compound standard.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
-
Normalize the results to the urinary creatinine concentration.
Caption: Workflow for GC-MS analysis of urinary this compound.
Protocol 2: Quantification of this compound in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the sensitive and specific quantification of this compound in plasma using LC-MS/MS.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar keto acid.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 reversed-phase column
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other plasma components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for this compound and the internal standard.
4. Quantification:
-
Establish a calibration curve using the this compound standard.
-
Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Caption: Workflow for LC-MS/MS analysis of plasma this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in exploring this compound as a potential biomarker for MCAD deficiency and potentially other fatty acid oxidation disorders. The detailed methodologies for GC-MS and LC-MS/MS analysis, along with the hypothetical data and metabolic pathway visualizations, provide a solid foundation for initiating studies in this area. It is important to emphasize that the role of this compound as a biomarker is currently hypothetical and requires rigorous validation through clinical studies. Further research is warranted to establish its clinical utility in the diagnosis and management of these metabolic diseases.
References
- 1. hmdb.ca [hmdb.ca]
- 2. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Studying 4-Oxooctanoic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxooctanoic acid is a medium-chain keto acid that is implicated in fatty acid metabolism.[1] Understanding its metabolic fate is crucial for researchers in various fields, including inborn errors of metabolism, drug development, and toxicology. This document provides detailed experimental protocols and application notes to facilitate the study of this compound metabolism in both in vitro and in vivo models. The methodologies described are based on established techniques for studying fatty acid oxidation and can be adapted for the specific investigation of this compound.
Data Presentation
Table 1: Key Enzymes in the Putative Metabolism of this compound
| Enzyme Family | Specific Enzyme (Putative) | Role in Metabolism | Subcellular Location |
| Acyl-CoA Synthetase | Medium-chain acyl-CoA synthetase | Activation of this compound to 4-oxooctanoyl-CoA | Mitochondria, Peroxisomes |
| Acyl-CoA Dehydrogenase | Medium-chain acyl-CoA dehydrogenase (MCAD) | First step of β-oxidation | Mitochondria |
| Enoyl-CoA Hydratase | Enoyl-CoA hydratase | Second step of β-oxidation | Mitochondria |
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-hydroxyacyl-CoA dehydrogenase | Third step of β-oxidation | Mitochondria |
| β-Ketoacyl-CoA Thiolase | β-Ketoacyl-CoA thiolase | Final step of β-oxidation, cleavage to acetyl-CoA and hexanoyl-CoA | Mitochondria |
Table 2: Analytical Methods for Quantification of this compound and its Metabolites
| Analytical Technique | Sample Type | Target Analytes | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Plasma, Cell lysates | This compound, dicarboxylic acids, hydroxy acids | High sensitivity and specificity, well-established for organic acid analysis.[2] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Plasma, Cell lysates | This compound, acylcarnitines | High throughput, suitable for a wide range of metabolites.[3] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | In vitro reaction mixtures, cell culture media | This compound | Robust and cost-effective for quantifying the parent compound. |
Signaling Pathways and Experimental Workflows
The metabolism of this compound is presumed to follow the mitochondrial β-oxidation pathway. Its metabolism can be influenced by the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[4]
Caption: Putative mitochondrial metabolism of this compound.
Caption: General experimental workflow for studying this compound metabolism.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is adapted from established methods for studying drug metabolism using liver microsomes.[5]
Objective: To determine the metabolic stability of this compound and identify its primary metabolites in a liver microsomal system.
Materials:
-
Human or rodent liver microsomes
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard for analytical quantification
-
LC-MS/MS or GC-MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a master mix of phosphate buffer and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add liver microsomes to the pre-warmed master mix.
-
Initiate the metabolic reaction by adding this compound to the mixture. The final concentration of this compound should be optimized based on preliminary experiments (e.g., 1-10 µM).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quenching of Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS or GC-MS method to quantify the disappearance of this compound and the appearance of potential metabolites.
-
Protocol 2: Cellular Metabolism of this compound in HepG2 Cells
This protocol is based on methods for studying fatty acid metabolism in cultured hepatocytes.
Objective: To investigate the cellular uptake and metabolism of this compound in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
Scintillation cocktail (if using radiolabeled compound)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture HepG2 cells to 80-90% confluency in standard culture conditions.
-
-
Treatment:
-
Replace the culture medium with a serum-free medium containing a known concentration of this compound (e.g., 10-100 µM). A vehicle control (medium without this compound) should be included.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours).
-
-
Sample Collection:
-
Medium: Collect the cell culture medium to analyze for secreted metabolites.
-
Cell Lysate: Wash the cells with ice-cold PBS, and then lyse the cells using a suitable buffer or by sonication in a solvent like methanol/water.
-
-
Sample Preparation for Analysis:
-
Medium: Precipitate proteins from the medium using a solvent like acetonitrile.
-
Cell Lysate: Centrifuge the lysate to remove cell debris.
-
-
Analysis:
-
Analyze the prepared medium and cell lysate samples by GC-MS or LC-MS/MS to identify and quantify this compound and its metabolites.
-
If using radiolabeled this compound, measure the radioactivity in different fractions (e.g., aqueous vs. organic) to trace its metabolic fate.
-
Protocol 3: In Vivo Metabolism of this compound in a Rodent Model
This protocol outlines a general approach for studying the metabolism and pharmacokinetic profile of this compound in rodents. Animal models of fatty acid oxidation disorders can be valuable for these studies.[6][7]
Objective: To determine the pharmacokinetic profile and identify major urinary and plasma metabolites of this compound in a rodent model.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
This compound
-
Vehicle for administration (e.g., saline, corn oil)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
-
Dosing:
-
Administer a single dose of this compound to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group should be included.
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein, retro-orbital sinus). Process the blood to obtain plasma.
-
Urine: House the animals in metabolic cages and collect urine over a 24 or 48-hour period.
-
-
Sample Processing:
-
Plasma: Precipitate proteins from plasma samples using a solvent like acetonitrile.
-
Urine: Centrifuge urine samples to remove any particulate matter.
-
-
Analysis:
-
Analyze the processed plasma and urine samples using a validated GC-MS or LC-MS/MS method to quantify this compound and its metabolites.
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) can be calculated from the plasma concentration-time data.
-
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for investigating the metabolism of this compound. While specific data on this compound is limited, the adaptation of established methodologies for fatty acid analysis will enable researchers to elucidate its metabolic pathways, identify key enzymatic players, and understand its physiological and pathological significance. Further research is warranted to fully characterize the metabolic profile of this compound and its role in health and disease.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Application of metabolomics: Focus on the quantification of organic acids in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 4-oxalocrotonate tautomerase family of enzymes: how nature makes new enzymes using a beta-alpha-beta structural motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Oxooctanoic Acid
Welcome to the technical support center for the synthesis of 4-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Direct selective oxidation of octanoic acid at the C-4 position is challenging and not a recommended route.[1] The most reliable methods involve building the carbon skeleton from smaller, functionalized precursors. Two common and effective routes are:
-
Grignard Reaction with a Succinic Anhydride Derivative: This involves the reaction of a butyl-containing Grignard reagent (like n-butylmagnesium bromide) with a derivative of succinic acid, such as ethyl succinyl chloride. This is followed by hydrolysis to yield the final acid.[1]
-
Hydrolysis of γ-Octalactone: This is a straightforward method where the cyclic ester (lactone) is opened through hydrolysis to form the keto-acid.[1]
Q2: I am getting a low yield in my Grignard reaction. What are the potential causes and solutions?
A2: Low yields in Grignard reactions are common and can often be traced to specific experimental conditions. Key factors to investigate include:
-
Moisture: Grignard reagents are highly sensitive to water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.
-
Grignard Reagent Quality: The Grignard reagent may have degraded. It is best to use freshly prepared or recently purchased reagent. You can titrate the Grignard reagent before use to determine its exact molarity.
-
Reaction Temperature: The addition of the Grignard reagent to the electrophile (ethyl succinyl chloride) should be performed at a low temperature (e.g., 0 °C or below) to prevent side reactions, such as double addition.
-
Side Reactions: The Grignard reagent can react with the ester group of the product. Using a milder organometallic reagent or specific catalysts can sometimes improve selectivity.
Q3: What are the common side products when synthesizing this compound via the Grignard route?
A3: The primary side product of concern is the tertiary alcohol formed from the Grignard reagent reacting with the ketone of the desired product. Another potential side product is a symmetrical ketone (dibutyl ketone) from the reaction of the Grignard reagent with any unreacted starting materials.
Q4: How can I effectively purify the final this compound product?
A4: Purification of carboxylic acids like this compound typically involves a multi-step process. A general procedure includes:
-
Aqueous Extraction: Dissolve the crude product in an aqueous alkali solution (e.g., sodium hydroxide) and extract with an organic solvent like diethyl ether to remove neutral impurities.
-
Acidification and Re-extraction: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid. Then, extract the product into an organic solvent.
-
Drying and Evaporation: Dry the organic extract with a drying agent like magnesium sulfate, filter, and evaporate the solvent.
-
Further Purification: For higher purity, distillation or recrystallization can be employed.[2]
Troubleshooting Guides
Guide 1: Low Yield in Grignard Synthesis of Ethyl 4-Oxooctanoate
This guide addresses troubleshooting for the initial step of the Grignard-based synthesis.
| Symptom | Possible Cause | Suggested Solution |
| Reaction fails to initiate (no color change or exotherm). | Inactive magnesium or presence of an inhibitor on the magnesium surface. | Use fresh magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| A complex mixture of products is observed by TLC or GC-MS. | Reaction temperature is too high, leading to side reactions. | Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. |
| Starting material (ethyl succinyl chloride) remains largely unreacted. | Degraded or insufficient Grignard reagent. | Use a fresh batch of Grignard reagent and consider titrating it before use to ensure accurate stoichiometry. |
| The primary product is a tertiary alcohol. | The Grignard reagent is reacting with the ketone of the product. | Ensure slow addition of the Grignard reagent at low temperature. Consider using a less reactive organometallic reagent if the problem persists. |
Guide 2: Incomplete Hydrolysis of Ethyl 4-Oxooctanoate
This guide focuses on the final hydrolysis step to obtain this compound.
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting ester in the final product after workup. | Insufficient reaction time or inadequate concentration of base/acid. | Increase the reaction time for hydrolysis. Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or H2SO4). |
| Low recovery of the final product after acidification and extraction. | The pH of the aqueous layer was not sufficiently low during acidification. | Ensure the pH is well below the pKa of this compound (typically 1-2) to ensure it is fully protonated and can be extracted into the organic phase. |
| Oily product that is difficult to crystallize. | Presence of impurities or residual solvent. | Purify further using column chromatography or distillation. Ensure all solvent is removed under vacuum. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Synthesis of Ethyl 4-Oxooctanoate
-
Preparation: Under an inert atmosphere (N2 or Ar), add magnesium turnings to a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Grignard Formation: Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. If the reaction does not start, gently warm the flask or add an iodine crystal. Once initiated, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Coupling Reaction: In a separate flame-dried flask, dissolve ethyl succinyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the prepared Grignard reagent to the ethyl succinyl chloride solution, maintaining the temperature at 0 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-oxooctanoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ethyl 4-oxooctanoate in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~1-2.
-
Extraction: Extract the acidified solution with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthesis of this compound via a Grignard reaction followed by hydrolysis.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
troubleshooting common issues in 4-oxooctanoic acid synthesis
Technical Support Center: Synthesis of 4-Oxooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The direct oxidation of octanoic acid is generally not a feasible method for synthesizing this compound due to the lack of selectivity.[1] The two most commonly cited and practical laboratory-scale syntheses are:
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Grignard Reaction: This involves the reaction of an organometallic reagent, such as n-butylmagnesium bromide, with a derivative of succinic acid, like ethyl succinyl chloride, followed by hydrolysis of the resulting ester.[1]
-
Lactone Hydrolysis: This route involves the hydrolysis of γ-octalactone to yield this compound.[1]
Q2: I am experiencing low yields in my Grignard synthesis of ethyl 4-oxooctanoate. What are the potential causes?
A2: Low yields in Grignard reactions are a common issue. Several factors could be contributing to this problem:
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Moisture: Grignard reagents are highly reactive towards protic sources, including water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield.[2][3]
-
Impure Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction from initiating.[2]
-
Side Reactions: The Grignard reagent can react with the ester product, leading to the formation of a tertiary alcohol. Additionally, Wurtz-type coupling of the alkyl halide can occur.
-
Reaction Conditions: Sub-optimal temperature control and slow addition of the Grignard reagent are crucial to minimize side reactions.
Q3: My hydrolysis of ethyl 4-oxooctanoate to this compound is incomplete. How can I drive the reaction to completion?
A3: Incomplete ester hydrolysis can be due to steric hindrance or unfavorable equilibrium. To improve the yield of this compound, consider the following:
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Choice of Base: Stronger bases like potassium hydroxide (KOH) or using a mixture of potassium tert-butoxide and water in a non-aqueous solvent like DMSO can be more effective for hindered esters.[4]
-
Reaction Time and Temperature: Increasing the reaction time or temperature can help drive the equilibrium towards the product. However, be mindful of potential side reactions or degradation at higher temperatures.
-
Water Content: Ensure sufficient water is present to hydrolyze the ester, especially when using co-solvents.
Q4: What are the likely impurities in the synthesis of this compound?
A4: The impurity profile will depend on the synthetic route chosen.
-
From Grignard Synthesis:
-
Unreacted starting materials (ethyl succinyl chloride, n-butyl bromide).
-
The tertiary alcohol byproduct from the reaction of the Grignard reagent with the ester product.
-
Octane from the quenching of the Grignard reagent.
-
-
From Lactone Hydrolysis:
-
Unreacted γ-octalactone.
-
Polymerization byproducts of the lactone.[5]
-
Troubleshooting Guides
Grignard Synthesis of Ethyl 4-Oxooctanoate
| Issue | Possible Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (oxide layer). | Activate magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2] Mechanically crushing the magnesium turnings can also expose a fresh surface. |
| Presence of moisture. | Flame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.[3] | |
| Low yield of ethyl 4-oxooctanoate | Grignard reagent concentration is unknown. | Titrate the Grignard reagent before use to determine its exact molarity.[2] |
| Side reaction with the ester product. | Maintain a low reaction temperature (e.g., -78 °C to 0 °C) during the addition of the Grignard reagent. Add the Grignard reagent slowly and dropwise. | |
| Incomplete reaction. | Ensure a slight excess of the Grignard reagent is used. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material. | |
| Formation of a significant amount of tertiary alcohol byproduct | Reaction temperature is too high. | Perform the reaction at a lower temperature to favor the initial ketone formation over the subsequent reaction with the ester. |
| Rapid addition of Grignard reagent. | Add the Grignard reagent slowly to maintain a low concentration in the reaction mixture. |
Hydrolysis of Ethyl 4-Oxooctanoate
| Issue | Possible Cause | Recommended Solution |
| Incomplete hydrolysis | Steric hindrance around the ester carbonyl. | Use a stronger base such as potassium hydroxide or a specialized system like potassium tert-butoxide/water in DMSO for highly hindered esters.[4] |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. | |
| Reversibility of the reaction (for acid-catalyzed hydrolysis). | Use a large excess of water to drive the equilibrium towards the products. | |
| Product degradation | Harsh reaction conditions. | If the molecule is sensitive, consider milder hydrolysis conditions, such as enzymatic hydrolysis or using milder bases at lower temperatures for a longer duration. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Oxooctanoate via Grignard Reaction
This protocol is a general guideline and may require optimization.
-
Preparation of n-Butylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add anhydrous diethyl ether to cover the magnesium. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of n-butyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes.
-
Reaction with Ethyl Succinyl Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of ethyl succinyl chloride (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 4-oxooctanoate by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-Oxooctanoate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-oxooctanoate in ethanol. Add a 2M aqueous solution of sodium hydroxide (2.0 equivalents).
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Hydrolysis: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and wash with diethyl ether to remove any unreacted starting material.
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Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Lactone Hydrolysis |
| Starting Materials | n-Butyl bromide, Magnesium, Ethyl succinyl chloride | γ-Octalactone |
| Key Reaction Steps | Grignard formation, Acylation, Ester hydrolysis | Ring-opening hydrolysis |
| Typical Reagents | Diethyl ether, HCl, NaOH | NaOH or HCl, Water |
| Potential Byproducts | Tertiary alcohol, Wurtz coupling products | Unreacted lactone, polymers |
| Advantages | Readily available starting materials. | Atom economical, fewer steps. |
| Disadvantages | Moisture sensitive, potential for multiple byproducts. | Starting lactone can be expensive.[1] |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR (CDCl₃) | Peaks corresponding to the butyl chain protons, methylene protons adjacent to the ketone and carboxylic acid, and the carboxylic acid proton. |
| ¹³C NMR (CDCl₃) | Peaks for the carbonyl carbons of the ketone and carboxylic acid, as well as the aliphatic carbons. |
| IR (KBr) | Strong C=O stretching vibrations for the ketone (~1715 cm⁻¹) and carboxylic acid (~1700 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 158, and characteristic fragmentation patterns. |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Improving the Purity of 4-Oxooctanoic Acid Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of their 4-oxooctanoic acid preparations. The following sections detail common issues encountered during purification and provide step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can arise from the synthetic route employed. For instance, in syntheses involving the reaction of ethyl succinyl chloride with an organometallic reagent like n-butylmagnesium bromide, potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. In other preparations, aromatic aldehydes and ketones could be present as impurities.
Q2: Which purification technique is most suitable for my this compound sample?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.
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Acid-base extraction is effective for removing neutral and basic impurities.
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Recrystallization is a powerful technique for achieving high purity, especially for solid samples, and is scalable.
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Column chromatography offers the highest resolution for separating closely related impurities, yielding a product of very high purity.
Q3: My this compound appears as an oil and won't crystallize. What should I do?
A3: "Oiling out" can occur if the melting point of the compound is lower than the solvent's boiling point or if the solution is cooled too rapidly. To address this, try the following:
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Reheat the solution to redissolve the oil and add a small amount of additional solvent.
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Allow the solution to cool more slowly. Insulating the flask can help.
-
Consider a different solvent or a co-solvent system with a lower boiling point.
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Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Q4: How can I assess the purity of my this compound sample?
A4: A multi-technique approach is recommended for a thorough purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying the main component and non-volatile impurities.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile and semi-volatile impurities, though derivatization is often necessary to increase the volatility of the keto-acid.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are used for structural confirmation and identification of unknown impurities.[1]
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for the principal purification techniques.
Acid-Base Extraction
This method is ideal for the initial cleanup of crude this compound to remove neutral and basic impurities.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the aqueous (bottom) layer, while neutral and basic impurities will remain in the organic (top) layer.
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Collection: Drain the aqueous layer into a clean flask.
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Back-extraction (Optional): To recover any dissolved organic solvent, the aqueous layer can be washed with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding dilute hydrochloric acid (HCl) until the pH is acidic (pH ~2-3), which will precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
References
Technical Support Center: Quantification of 4-Oxooctanoic Acid
Welcome to the technical support center for the quantitative analysis of 4-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the quantification of this keto acid in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound?
The main challenges in quantifying this compound stem from its chemical properties and the complexity of biological samples. Key difficulties include:
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Low Volatility and Thermal Instability: As a keto acid, this compound is not suitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without chemical modification due to its polar functional groups.[1]
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Complex Biological Matrices: Biological samples like plasma, serum, and urine contain numerous endogenous components (proteins, lipids, salts) that can interfere with analysis.[2][3]
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Matrix Effects in LC-MS/MS: Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate and imprecise results.[4]
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Analyte Stability: Like other keto acids, this compound may be susceptible to degradation, such as decarboxylation, especially under certain pH and temperature conditions.[5]
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Sample Preparation: Efficiently extracting the analyte from the complex matrix while removing interferences is a critical and often challenging step.[6]
Q2: Which analytical technique is better for this compound: GC-MS or LC-MS/MS?
Both GC-MS and LC-MS/MS are powerful techniques for quantifying organic acids, and the choice depends on available instrumentation, required sensitivity, and sample throughput.
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GC-MS offers high chromatographic resolution but requires a chemical derivatization step to make this compound volatile and thermally stable.[1][7] This adds time to sample preparation but can result in robust and sensitive methods.
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LC-MS/MS is highly sensitive and selective and can often analyze organic acids without derivatization.[8] However, it is more susceptible to matrix effects, which requires careful optimization of sample cleanup and chromatographic conditions to ensure data quality.[4]
Q3: Is derivatization necessary for the analysis of this compound?
-
For GC-MS analysis, yes, derivatization is essential. The process converts the polar carboxyl and keto groups into less polar, more volatile derivatives suitable for gas chromatography.[1] A common and effective approach is a two-step reaction involving oximation followed by silylation.[1]
-
For LC-MS/MS analysis, it is not always necessary. Many keto acids can be analyzed directly using LC-MS/MS in negative ionization mode.[9][10] However, in some cases, derivatization can improve chromatographic retention, enhance ionization efficiency, and move the analyte to a cleaner region of the chromatogram, away from matrix interferences.
Q4: How should I store my biological samples to ensure the stability of this compound?
For long-term stability, biological samples such as plasma and serum should be stored at -80°C.[11] Studies on other organic acids and fatty acids have shown that storage at this temperature can preserve the integrity of the analytes for years.[11] For short-term storage, samples should be kept at 4°C and analyzed as quickly as possible. Avoid repeated freeze-thaw cycles, which can degrade analytes. While specific stability data for this compound is limited, related keto acids are known to be stable for several months in acidic solutions at -80°C.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape (Broadening, Splitting, or Tailing) in LC-MS/MS
Q: My chromatogram for this compound shows poor peak shape. What are the likely causes and solutions?
A: Poor peak shape can compromise resolution and lead to inaccurate integration. Common causes and troubleshooting steps are outlined below.
| Potential Cause | Troubleshooting Steps |
| Column Contamination/Degradation | Flush the column with a strong solvent wash. If performance does not improve, replace the guard column or the analytical column. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase. A solvent mismatch can cause peak distortion. |
| Secondary Interactions | The free carboxyl group of this compound can interact with active sites in the column or system. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction and improve peak shape.[10] |
| Column Overload | Dilute the sample and reinject. If peak shape improves, the column was likely overloaded. |
| Precipitation on Column | Ensure the sample is fully dissolved and filtered before injection. Incompatibility between the sample solvent and mobile phase can cause the analyte or matrix components to precipitate. |
Issue 2: Low or Inconsistent Analyte Recovery
Q: I'm experiencing low recovery of this compound after sample preparation. How can I improve this?
A: Low recovery indicates that the analyte is being lost during the extraction process.[12] A systematic approach is needed to identify and mitigate these losses.
| Potential Cause | Troubleshooting Steps |
| Inefficient Protein Precipitation | Ensure the correct ratio of organic solvent to sample is used (e.g., 4:1 acetone:serum).[7] Perform precipitation at low temperatures (-20°C) to maximize protein removal.[7] Compare different solvents like acetone, methanol, or acetonitrile.[6] |
| Poor Liquid-Liquid Extraction (LLE) Efficiency | Optimize the pH of the aqueous phase to ensure the carboxylic acid is protonated (non-ionized) for better extraction into an organic solvent. Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). |
| Analyte Adsorption | Keto acids can adsorb to glass or plastic surfaces. Using silanized glassware or low-binding microcentrifuge tubes can help minimize this issue. |
| Analyte Degradation | Process samples on ice and minimize the time between extraction and analysis to prevent potential degradation. Ensure the pH is controlled, as extreme pH values can promote degradation of some keto acids.[5] |
Issue 3: High Signal Variability and Poor Reproducibility (Matrix Effects)
Q: My results for this compound are highly variable between replicate injections and different samples. Could this be a matrix effect, and what should I do?
A: High variability, especially when analyzing complex biological samples, is a classic sign of matrix effects, where co-eluting endogenous compounds interfere with analyte ionization.[4]
Q: How can I confirm the presence of matrix effects?
A: A standard method is the post-extraction spike analysis.[4] Compare the peak area of the analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a clean solvent at the same concentration. A significant difference indicates ion suppression or enhancement.[4]
Q: What are the strategies to mitigate matrix effects?
| Strategy | Description |
| Improve Chromatographic Separation | Modify the LC gradient to better separate this compound from co-eluting interferences. Try a different column chemistry (e.g., a different C18 phase or a HILIC column). |
| Enhance Sample Cleanup | Implement a more rigorous sample preparation method. If using protein precipitation, consider adding a subsequent liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to further remove interfering compounds like phospholipids.[3] |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate correction and reliable quantification. |
| Dilute the Sample | A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact analyte ionization.[3] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Organic Acids in Serum/Plasma
This table summarizes common extraction methods and their typical performance for organic acids, which can be extrapolated to this compound.
| Method | Principle | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., methanol, acetonitrile, acetone).[6] | 85-110% (for similar keto acids)[9] | Simple, fast, and low cost.[6] | May not remove all interferences (e.g., phospholipids, salts), leading to significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | 75-90%[13] | Can provide a cleaner extract than PPT. | More labor-intensive; solvent choice and pH are critical for good recovery. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | >84%[13] | Provides the cleanest extracts, significantly reducing matrix effects.[2] Can be automated. | More expensive and requires significant method development. Some polar acids may have poor recovery on certain phases.[13] |
Table 2: Typical Method Validation Parameters for Keto Acid Quantification
The following data, derived from validated methods for analogous keto acids, provides a reference for expected performance in a well-developed assay.
| Parameter | LC-MS/MS (3-oxopentanoic acid in plasma)[9][10] | GC-MS (General Keto Acids)[1][14] |
| Linearity (r²) | >0.99 | >0.997 |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL | 0.01–0.25 µM |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | <15% | <5% |
| Recovery | >88% | 96-109% |
Experimental Workflows and Protocols
Diagrams of Experimental Workflows
Protocol 1: Sample Preparation from Serum/Plasma via Protein Precipitation
This protocol is a general method for preparing serum or plasma for LC-MS/MS analysis.[7]
-
Thawing: Thaw frozen serum or plasma samples on ice to prevent degradation.
-
Aliquoting: In a low-binding microcentrifuge tube, add 100 µL of the serum or plasma sample.
-
Internal Standard Spiking: Add a small volume of a concentrated stable isotope-labeled internal standard (SIL-IS) solution. The final concentration should be in the mid-range of the calibration curve.
-
Precipitation: Add 400 µL of ice-cold acetone (or acetonitrile/methanol) to the sample.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 30 minutes to maximize protein precipitation.[7]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being careful not to disturb the protein pellet.
-
Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex briefly and centrifuge to pellet any insoluble material.
-
Analysis: Transfer the final reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Two-Step Derivatization for GC-MS Analysis
This protocol describes the oximation and silylation of a dried sample extract containing keto acids.[1]
Materials:
-
Dried sample extract in a GC vial.
-
Methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Silylating reagent (e.g., MSTFA with 1% TMCS, or BSTFA).
-
Heating block or oven.
Procedure:
-
Oximation (Keto Group Protection): a. To the dried sample extract in the vial, add 50 µL of the methoxyamine hydrochloride solution. b. Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved. c. Incubate the mixture at 37°C for 90 minutes.[1] This reaction converts the ketone group to a methoxime, preventing tautomerization.[1]
-
Silylation (Carboxyl Group Derivatization): a. After the vial has cooled to room temperature, add 80 µL of the silylating reagent (e.g., MSTFA + 1% TMCS).[1] b. Recap the vial tightly and vortex for 1 minute. c. Incubate the mixture at 70°C for 30-60 minutes. This step replaces the acidic proton on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.
-
Analysis: a. After cooling to room temperature, the sample is ready for injection into the GC-MS system. Do not delay analysis as derivatives can be sensitive to moisture.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bme.psu.edu [bme.psu.edu]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, storage, and stability of [4-14C]oxaloacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer [frontiersin.org]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of plasma and erythrocyte fatty acid composition during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
overcoming matrix effects in 4-oxooctanoic acid LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of 4-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to matrix effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow and achieve reliable, high-sensitivity results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to analyze by reversed-phase LC-MS?
This compound is a relatively small and polar molecule, which presents two main challenges for typical reversed-phase LC-MS analysis.[1][2] Firstly, it exhibits poor retention on standard C18 columns, often eluting near the void volume with other unretained matrix components.[1][2] Secondly, its ionization efficiency in electrospray ionization (ESI) can be low and susceptible to suppression from co-eluting compounds from the sample matrix.[1][3][4] For negative ion mode, which is preferred for detecting the deprotonated [M-H]⁻ ion, acidic mobile phases used to improve chromatography can suppress ionization.[1]
Q2: What is a "matrix effect" and how does it affect my analysis?
A matrix effect is the alteration of ionization efficiency for an analyte due to the presence of co-eluting components from the sample matrix (e.g., salts, phospholipids, proteins).[3][4] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[3] Signal suppression from matrix components is a primary cause for deviations from expected results in LC-MS analyses.[5]
Q3: How can I determine if my analysis is suffering from matrix effects?
A standard method to assess matrix effects is the post-extraction spike experiment.[1][4] This involves comparing the analyte's peak response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a clean solvent at the same concentration. A significant difference in signal indicates the presence of matrix effects.[4]
Q4: What is the most effective strategy to overcome matrix effects for this compound?
A multi-faceted approach is most effective:
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Optimized Sample Preparation: Implement rigorous cleanup procedures like protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6]
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Chromatographic Separation: Modify your LC method to separate this compound from the bulk of the matrix components. This may involve using a different column chemistry (e.g., HILIC) or adjusting mobile phase composition.[1][4]
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Stable Isotope Dilution (SID): The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects.[1][7] An ideal SIL-IS for this compound would be, for example, this compound-¹³C₄ or this compound-d₄. Since a specific SIL-IS for this compound may not be readily available, a structurally similar labeled compound like Octanoic Acid-d15 can be used.[8] The SIL-IS is added at the beginning of the sample preparation process and experiences the same matrix effects and processing variations as the analyte, allowing for accurate correction during data analysis.[7]
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Chemical Derivatization: Chemically modifying the this compound molecule can improve its chromatographic retention and ionization efficiency, often moving its elution away from interfering matrix components.[1][9]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Ionization Efficiency | Implement Derivatization | Use a derivatization agent like 3-Nitrophenylhydrazine (3-NPH) to add a readily ionizable group to the molecule.[1][9] |
| Incorrect MS Polarity | Verify Polarity Setting | For the underivatized molecule, operate in negative ion mode to detect the [M-H]⁻ ion. For derivatized forms, the optimal polarity will depend on the reagent used.[1] |
| Significant Ion Suppression | Assess Matrix Effect | Perform a post-extraction spike experiment. If suppression is >15-20%, improve sample cleanup, dilute the sample, or use a SIL-IS.[1] |
| Suboptimal Mobile Phase | Adjust Mobile Phase | For negative ion mode, avoid acidic modifiers like formic acid. Consider a basic modifier like ammonium acetate.[1] |
Issue 2: Poor Peak Shape or Low Retention
| Potential Cause | Troubleshooting Step | Recommendation |
| Poor Retention on C18 | Change Column Type | Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar analytes.[1] |
| Secondary Interactions | Adjust Mobile Phase pH | Ensure the mobile phase pH maintains the analyte in its desired ionic state for consistent interaction with the stationary phase. |
| Analyte Adsorption | Use Metal-Free Hardware | For chelating compounds, interactions with stainless steel column housings can cause peak tailing and signal loss. Consider using a metal-free or PEEK-lined column.[10] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general method for removing the bulk of proteins from a biological matrix.
-
To 50 µL of plasma sample, add 150 µL of ice-cold methanol or acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11][12]
-
Carefully collect the supernatant, which contains the this compound, and transfer it to a new tube for further processing (e.g., derivatization) or direct analysis.
Protocol 2: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This protocol chemically modifies the carboxylic acid group to enhance chromatographic retention and detection sensitivity.[9]
-
Evaporate the supernatant from Protocol 1 to dryness under a gentle stream of nitrogen.
-
To the dried extract, add 50 µL of a solution containing 10 mg/mL 3-NPH and 15 mg/mL N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a 50:50 mixture of acetonitrile and water.
-
Vortex the sample and incubate at 40°C for 30 minutes.
-
After incubation, add 100 µL of 0.1% formic acid in water to quench the reaction.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an LC vial for analysis.
Quantitative Data Summary
The following table summarizes typical performance data from validated LC-MS methods for similar organic acids in biological matrices. These values can serve as a benchmark for method development for this compound.
| Parameter | 3-Oxopentanoic Acid[11] | Various Organic Acids[12] | Comment |
| Matrix | Human Plasma | Culture Medium | Data shows performance in different biological fluids. |
| Sample Prep | Protein Precipitation | Liquid-Liquid Extraction | Different cleanup strategies yield good results. |
| Recovery | 98.0% - 109.5% | 56% - 94% | High and consistent recovery is achievable with optimized protocols. |
| Matrix Effect | 86.3% - 95.7% (Accuracy) | Not explicitly quantified | A matrix effect assessment showing minimal impact (<15%) is ideal. |
| LLOQ | 0.156 µg/mL | Not specified | Lower Limit of Quantification depends on the analyte and instrument sensitivity. |
Visual Workflows and Decision Trees
Caption: Sample preparation workflow for this compound analysis.
Caption: Troubleshooting decision tree for LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. brewingscience.de [brewingscience.de]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Derivatization for 4-Oxooctanoic Acid GC-MS Analysis
Welcome to the Technical Support Center for the GC-MS analysis of 4-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized derivatization for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like other keto acids, has polar functional groups (a carboxylic acid and a ketone). These groups make the molecule non-volatile and thermally unstable at the high temperatures used in a gas chromatograph.[1][2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them suitable for GC-MS analysis.[1][2] This process improves chromatographic peak shape, resolution, and detection sensitivity.[2]
Q2: What is the recommended derivatization method for this compound?
A2: The most common and highly recommended method is a two-step process: methoximation followed by silylation .[1][2][3]
-
Methoximation: The keto group is first protected by reacting it with methoxyamine hydrochloride (MeOx). This step is crucial to prevent the formation of multiple derivatives from the keto-enol tautomerism of the carbonyl group, which would complicate the analysis.[2][3]
-
Silylation: The carboxylic acid group's active hydrogen is then replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3] This step significantly increases the volatility of the analyte.[3]
Q3: Which silylating reagent should I use, MSTFA or BSTFA?
A3: Both MSTFA and BSTFA are commonly used and effective for silylating carboxylic acids. MSTFA is often reported to be the most volatile of the silylating reagents, and its byproducts are also highly volatile, which can be advantageous in preventing interference with early eluting peaks.[3] BSTFA is also a strong silylating reagent that reacts under mild conditions.[4] The choice may depend on your specific laboratory protocols and the other analytes in your sample. For stubborn or sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) is often added to the silylating reagent.[5]
Q4: How can I be sure my derivatization reaction is complete?
A4: Incomplete derivatization is a common issue. To ensure the reaction goes to completion, you should optimize the reaction time and temperature.[6] You can monitor the reaction's progress by analyzing aliquots at different time points until the product peak area reaches a plateau. Additionally, ensure you are using a sufficient excess of the derivatization reagents and that your sample is completely dry before adding the reagents, as moisture will deactivate them.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for derivatized this compound | 1. Incomplete derivatization: Reaction conditions (time, temperature) may be insufficient.[6] 2. Presence of moisture: Water in the sample or reagents will deactivate silylating agents.[7] 3. Reagent degradation: Derivatization reagents may be old or improperly stored. 4. Analyte degradation: The sample may have degraded prior to or during derivatization. | 1. Increase the reaction time and/or temperature for both the oximation and silylation steps. See the protocol section for recommended ranges. 2. Ensure the sample is completely dry before adding derivatization reagents. Lyophilization or drying under a stream of nitrogen are effective methods.[3] Store reagents under anhydrous conditions. 3. Use fresh, high-purity derivatization reagents. 4. Minimize sample handling time and keep samples cold when not in use. |
| Multiple peaks for a single analyte | 1. Keto-enol tautomerism: If the keto group is not protected by oximation before silylation, multiple silylated derivatives can form.[2][3] 2. Incomplete silylation: Partially derivatized molecules may be present. 3. Side reactions: Undesirable reactions may be occurring. | 1. Always perform the methoximation step before silylation to "lock" the keto group in the oxime form.[2][3] 2. Re-optimize your silylation conditions (time, temperature, reagent concentration). Consider adding a catalyst like TMCS.[5] 3. Ensure high-purity reagents and solvents. |
| Poor peak shape (tailing or fronting) | 1. Active sites in the GC system: The injector liner or the front of the GC column may have active sites that interact with the analyte. 2. Injector temperature too low: This can lead to incomplete vaporization. 3. Column overload: The concentration of the injected sample is too high. | 1. Use a deactivated injector liner and consider conditioning your GC column. Regularly replace the liner and trim the front of the column if necessary. 2. Optimize the injector temperature to ensure complete and rapid vaporization of the derivatized analyte. 3. Dilute your sample or inject a smaller volume. |
| Non-linear calibration curve | 1. Incomplete derivatization at higher concentrations: The amount of derivatizing reagent may be insufficient for more concentrated samples.[6] 2. Detector saturation: The detector is overloaded at higher concentrations. | 1. Ensure a sufficient molar excess of the derivatization reagents for the highest concentration standard. 2. Reduce the injection volume or dilute the more concentrated standards. |
Experimental Protocols
Two-Step Derivatization: Methoximation and Silylation
This protocol provides a starting point for the derivatization of this compound. Optimization may be necessary for your specific sample matrix and instrument.
Materials:
-
Sample containing this compound (dried)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of your sample extract into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.
-
Methoximation:
-
Silylation:
-
Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Optimization of Derivatization Conditions
For optimal results, it is recommended to optimize the derivatization parameters. The following tables provide suggested ranges for key parameters based on literature for similar compounds.
Table 1: Optimization of Methoximation Conditions
| Parameter | Range to Test | Recommendation |
| Temperature | 30°C - 60°C | Start with 37°C |
| Time | 30 - 120 minutes | Start with 90 minutes |
| Reagent Volume | 25 - 100 µL | Start with 50 µL |
Table 2: Optimization of Silylation Conditions
| Parameter | Range to Test | Recommendation |
| Temperature | 60°C - 80°C | Start with 70°C |
| Time | 30 - 90 minutes | Start with 60 minutes |
| Reagent Volume | 50 - 150 µL | Start with 80 µL |
Visualizations
Caption: Experimental workflow for the two-step derivatization of this compound.
Caption: Troubleshooting decision tree for the absence of a product peak.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Oxooctanoic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-oxooctanoic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, as a γ-keto acid, is its potential for degradation over time, which can be influenced by several factors including pH, temperature, solvent, and the presence of light or oxidizing agents. While γ-keto acids are generally more stable than their β-keto counterparts, which are prone to rapid decarboxylation, they can still undergo degradation.[1][2][3] A key aspect of its chemistry in solution is the equilibrium between its keto and enol tautomers.[1]
Q2: What is keto-enol tautomerism and how does it affect the stability of this compound?
A2: Keto-enol tautomerism is a chemical equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a double bond). The stability of each form is influenced by the solvent, temperature, and pH.[1] While the keto form is typically more stable for simple ketones, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation. This equilibrium is important because the two tautomers may have different reactivities and degradation pathways.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemistry of keto acids, potential degradation pathways for this compound include:
-
Decarboxylation: Although less likely than for β-keto acids, under certain conditions (e.g., high temperatures), this compound could potentially undergo decarboxylation to yield 2-heptanone.
-
Oxidative Degradation: The presence of oxidizing agents could lead to cleavage of the carbon chain, potentially forming smaller carboxylic acids.
-
Hydrolysis: In aqueous solutions, particularly at extreme pH values, the molecule could be susceptible to hydrolysis, although this is less common for the carbon-carbon bonds in the backbone.
-
Photodegradation: Exposure to UV light may induce degradation, a common phenomenon for organic molecules.[4]
Q4: How do solution parameters affect the stability of this compound?
A4: The stability of this compound in solution is significantly influenced by the following parameters:
-
pH: Both acidic and basic conditions can catalyze degradation reactions. The rate of degradation is often pH-dependent.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including degradation.[4]
-
Solvent: The polarity of the solvent can influence the keto-enol equilibrium and the rates of certain degradation reactions.[1]
-
Light Exposure: As with many organic compounds, exposure to light, particularly UV light, can lead to photodegradation.[4]
-
Presence of Oxidizing Agents: Contaminants such as peroxides or dissolved oxygen can promote oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
This could be due to the degradation of this compound in your stock or working solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Solution Storage | Store stock solutions at -20°C or below in tightly sealed vials. Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles. |
| Unfavorable Solvent | If possible, use aprotic solvents for long-term storage of the solid compound. For aqueous experiments, use buffered solutions at a pH where the compound is most stable (typically near neutral pH, but this should be determined experimentally). |
| Extended Experiment Duration at Room Temperature | Minimize the time your solutions are kept at room temperature. If long incubation times are necessary, consider performing a stability study under your experimental conditions to quantify the extent of degradation. |
| Contamination of Solvents | Use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation. |
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC, GC).
This is a strong indicator of degradation.
| Potential Cause | Troubleshooting Steps |
| Degradation During Sample Preparation or Analysis | Ensure the analytical method itself is not causing degradation (e.g., high temperatures in the GC inlet). Analyze a freshly prepared standard to compare with aged samples. |
| Forced Degradation | If you suspect degradation, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their peaks in your chromatograms. This can help confirm the identity of the unknown peaks in your experimental samples. |
| Matrix Effects | If working with complex biological matrices, consider that components of the matrix may be interacting with or promoting the degradation of your compound. Perform spike-and-recovery experiments to assess this. |
Experimental Protocols
To quantitatively assess the stability of this compound under your specific experimental conditions, a Forced Degradation Study is recommended.[4][5][6]
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal Stress: Incubate a solution at a high temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to a UV light source.[4]
-
Control: Keep one aliquot under normal storage conditions (e.g., 4°C in the dark).
-
-
Incubation: Incubate the vials under their respective conditions for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Analysis: At each time point, withdraw a sample from each vial. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable analytical method (e.g., HPLC-UV or GC-MS) to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Data Presentation: Hypothetical Stability Data for this compound
The following table presents hypothetical quantitative data to illustrate how the results of a forced degradation study could be summarized. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Major Degradation Product(s) Detected |
| Control (4°C, dark) | 72 | 99.5 | None |
| 0.1 M HCl (RT) | 24 | 95.2 | Peak at RRT 0.85 |
| 72 | 88.1 | Peak at RRT 0.85 | |
| 0.1 M NaOH (RT) | 24 | 92.5 | Peak at RRT 0.92 |
| 72 | 81.3 | Peak at RRT 0.92 | |
| 3% H₂O₂ (RT) | 24 | 85.7 | Multiple small peaks |
| 72 | 70.4 | Multiple small peaks | |
| 60°C | 24 | 90.1 | Peak at RRT 0.88 |
| 72 | 75.6 | Peak at RRT 0.88 | |
| UV Light (254 nm) | 24 | 88.9 | Peak at RRT 0.95 |
| 72 | 78.2 | Peak at RRT 0.95 |
*RRT = Relative Retention Time
Protocol 2: HPLC-UV Method for Quantification of this compound
Objective: To provide a general HPLC-UV method for the quantification of this compound. Direct UV detection of underivatized short-chain organic acids can be challenging; therefore, derivatization may be necessary for improved sensitivity and selectivity.[7][8][9][10][11]
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for underivatized acid) or a higher wavelength if a derivatizing agent with a chromophore is used.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: For enhanced sensitivity, pre-column derivatization with an agent like p-bromophenacyl bromide can be employed to attach a strong UV-absorbing chromophore to the carboxylic acid group.[11]
Protocol 3: GC-MS Analysis of this compound and its Degradation Products
Objective: To identify and quantify this compound and its potential degradation products. Derivatization is necessary to increase the volatility of the analyte.[12]
Method:
-
Derivatization: A two-step derivatization is often employed for keto acids:
-
Oximation: React the sample with hydroxylamine hydrochloride or a similar reagent to protect the keto group.
-
Silylation: React the oximated sample with a silylating agent (e.g., BSTFA with TMCS) to derivatize the carboxylic acid group.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Scan Range: m/z 40-500.
-
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. scioninstruments.com [scioninstruments.com]
- 11. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
proper storage and handling of 4-oxooctanoic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-oxooctanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments and laboratory safety.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [1] |
| Melting Point | 53 °C | [3] |
| Boiling Point | 168-170 °C (at 15 Torr) | [3] |
| pKa (Predicted) | 4.77 ± 0.17 | [3] |
| Solubility in Organic Solvents | Data not available | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[5] To prevent degradation, particularly for long-term storage, it is advisable to store the compound at or below 4°C, with -20°C being preferable.[6] Storing under an inert atmosphere, such as argon or nitrogen, can minimize the risk of oxidation.[6]
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[7] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8][9] All handling of open containers should be performed in a chemical fume hood.[8][9]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[7] It is also important to segregate this compound from bases and active metals such as sodium, potassium, and magnesium.[7]
Q4: What are the likely degradation pathways for this compound?
A4: Based on its structure as a carboxylic acid, the most probable degradation routes for this compound include:
-
Oxidative Degradation: Exposure to oxygen, light, or trace metal impurities can catalyze oxidation, potentially leading to the formation of shorter-chain acids or other keto-acid impurities.[6]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, which involves the loss of the carboxyl group as carbon dioxide (CO₂).[6]
Q5: How can I tell if my sample of this compound has degraded?
A5: Signs of degradation can include a change in color (e.g., development of a yellow or brown tint), the appearance of an unusual or rancid odor, or changes in the physical state.[6] If the compound is in solution, the formation of precipitates or cloudiness may indicate the presence of insoluble degradation products.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperature, protected from light and air.[6] Prepare solutions fresh before each experiment. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of impurities from synthesis or degradation products. | Confirm the identity of unexpected peaks by comparing with analytical data of the starting materials or potential degradation products. If degradation is suspected, obtain a fresh sample and re-analyze. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | As a polar carboxylic acid, this compound is expected to have higher solubility in polar organic solvents.[4] If solubility is an issue, consider gentle heating or sonication. For aqueous solutions, adjusting the pH to form the more soluble carboxylate salt may be effective. |
| Discoloration of the solid compound | Oxidative degradation. | Discard the discolored material and obtain a fresh sample. Ensure future storage is under an inert atmosphere and protected from light.[6] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound
-
Preparation : Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is generally suitable for low volumes), and chemical splash goggles.[8][9] All manipulations must be conducted in a certified chemical fume hood.[8][9]
-
Equilibration : If the compound has been stored at a low temperature, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could promote degradation.
-
Weighing : Carefully open the container in the fume hood. Use a clean spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust.
-
Cleanup : After weighing, securely close the container and return it to the appropriate storage location. Clean any spills on the balance or work surface immediately with a suitable solvent and dispose of the waste according to your institution's guidelines.
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection : Choose a suitable solvent based on the experimental requirements. For non-aqueous solutions, polar organic solvents are likely to be effective.
-
Dissolution : In a chemical fume hood, add the weighed this compound to a volumetric flask. Add a portion of the chosen solvent and swirl gently to dissolve the solid. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Final Preparation : Once the solid is fully dissolved, allow the solution to return to room temperature. Add the solvent to the calibration mark on the volumetric flask. Cap the flask and invert several times to ensure a homogenous solution.
-
Storage : If the solution is not for immediate use, store it in a tightly sealed, clearly labeled container at a low temperature and protected from light.
Protocol 3: General Procedure for Determining Solubility in an Organic Solvent
This protocol is based on the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[4]
-
Preparation of a Saturated Solution : In a series of vials, add an excess amount of solid this compound to a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration : Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that the temperature remains constant.
-
Sample Collection and Filtration : After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid.
-
Quantification : Accurately dilute the filtered solution with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV, GC-FID, or a spectroscopic method.
-
Calculation : Calculate the solubility in units such as g/100 mL or mg/mL based on the measured concentration and the dilution factor.
Visual Guides
Caption: Workflow for the proper handling of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C8H14O3) [pubchemlite.lcsb.uni.lu]
- 3. This compound CAS#: 4316-44-3 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. ehs.unm.edu [ehs.unm.edu]
avoiding degradation of 4-oxooctanoic acid during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-oxooctanoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of concern for this compound?
A1: The primary concern for many keto acids is decarboxylation, the loss of the carboxyl group as carbon dioxide. However, this is most prominent in β-keto acids (where the keto group is on the second carbon from the carboxyl group) due to the formation of a stable enol intermediate.[1][2] Since this compound is a γ-keto acid (keto group on the third carbon), it is significantly more stable and not readily susceptible to thermal decarboxylation.[1][2] However, prolonged exposure to harsh acidic or basic conditions, or high temperatures, should still be avoided to minimize the risk of other potential degradation reactions.
Q2: What are the optimal storage conditions for samples containing this compound?
A2: To ensure the stability of this compound, samples should be stored at ultra-low temperatures. Studies on other keto acids have shown significant degradation at -20°C over a week, while storage at -80°C provides much better stability.[3][4] For long-term storage, it is recommended to keep samples at -80°C. If immediate analysis is not possible, freezing the samples as quickly as possible is crucial.[3]
Q3: How does pH affect the stability of this compound during sample preparation?
A3: While γ-keto acids are more stable than β-keto acids, it is still advisable to maintain a near-neutral pH during sample workup and purification when possible to prevent any potential acid- or base-catalyzed degradation.[5] For extraction purposes, it is common practice to acidify the sample to a low pH (typically around 2-3) to protonate the carboxylic acid group, which increases its hydrophobicity and facilitates extraction into an organic solvent.[6] This short exposure to acidic conditions is generally acceptable, but prolonged exposure should be avoided.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is highly recommended for gas chromatography-mass spectrometry (GC-MS) analysis to improve the volatility and thermal stability of this compound.[7][8] For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can enhance ionization efficiency and chromatographic retention, leading to improved sensitivity. However, direct analysis of the underivatized acid by LC-MS is also feasible.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Incomplete extraction from the sample matrix. | - Ensure the sample pH is adequately lowered (pH 2-3) before liquid-liquid extraction to protonate the carboxylic acid.[6]- Optimize the choice of extraction solvent. Ethyl acetate, methyl tert-butyl ether (MTBE), and chloroform/methanol mixtures are commonly used.[7][12][13]- For solid-phase extraction (SPE), ensure the correct sorbent type is used and that the cartridge is properly conditioned, loaded, and eluted.[8][14][15][16] |
| Degradation during sample processing. | - Keep samples on ice or at 4°C throughout the extraction process.- Minimize the time samples are exposed to acidic or basic conditions.[5]- Avoid high temperatures during solvent evaporation; use a gentle stream of nitrogen or a vacuum concentrator at low temperatures.[7] | |
| Poor chromatographic peak shape or resolution | Tautomerization of the keto group. | - For GC-MS analysis, perform a two-step derivatization with methoximation followed by silylation. Methoximation will stabilize the keto group and prevent the formation of multiple peaks from keto-enol tautomers.[7] |
| Inappropriate chromatographic conditions. | - For LC analysis, optimize the mobile phase composition and gradient. A reversed-phase C18 column is often suitable.[10]- For GC analysis, ensure the column and temperature program are appropriate for the derivatized analyte. | |
| Inconsistent quantification results | Matrix effects in LC-MS analysis. | - Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in extraction efficiency and instrument response.[17][18]- Perform a matrix effect evaluation during method validation.[17] |
| Incomplete derivatization. | - Ensure derivatization reagents are fresh and anhydrous.- Optimize reaction time and temperature for the derivatization steps. |
Data Presentation
Table 1: Comparison of Extraction Methods for Keto Acids
| Extraction Method | Matrix | Analyte(s) | Typical Recovery (%) | Reference(s) |
| Methanol Precipitation | Serum & Muscle | Branched-Chain Keto Acids | 78.4 - 114.3 | [9] |
| Modified Folch (Chloroform/Methanol) | Cultured Cells | 3-Keto Fatty Acids | 96 - 109 | [7] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | Organic Acids | Not specified | [8] |
| Solid-Phase Extraction (C18) | Aqueous Samples | Endrin Ketone | Not specified | [15] |
Table 2: Stability of Acetoacetate (a β-Keto Acid) at Different Storage Temperatures
| Storage Temperature (°C) | Time | Degradation (%) | Reference(s) |
| -20 | 7 days | ~40 | [3] |
| -20 | 40 days | ~100 | [3] |
| -80 | 40 days | ~15 | [3] |
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
This protocol is a general guideline for the extraction of this compound from plasma or serum samples.
-
Sample Preparation: Thaw frozen plasma/serum samples on ice.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Acidification: Add a small amount of dilute HCl to adjust the pH of the supernatant to ~2-3.
-
Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Repeat Extraction: Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS or derivatization solvent for GC-MS).
Protocol 2: Derivatization for GC-MS Analysis
This protocol describes a two-step derivatization process for this compound.
-
Methoximation: To the dried extract from the LLE protocol, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex and incubate at 60°C for 30 minutes.
-
Silylation: After cooling to room temperature, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Vortex and incubate at 60°C for 30 minutes.
-
Analysis: The sample is now ready for injection into the GC-MS.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research | MDPI [mdpi.com]
- 13. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asu.elsevierpure.com [asu.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Trace-Level Detection of 4-Oxooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace-level detection of 4-oxooctanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.
Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis
Question: My chromatogram for derivatized this compound shows significant peak tailing. What could be the cause and how can I fix it?
Answer:
Poor peak shape in Gas Chromatography-Mass Spectrometry (GC-MS) is a common issue, often stemming from incomplete derivatization, active sites in the GC system, or suboptimal chromatographic conditions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | Ensure the derivatization reaction (methoximation followed by silylation) goes to completion. Optimize reaction time and temperature. For instance, estriol required a longer reaction time of 45 minutes at 75 °C for complete silylation in one study. Consider using a catalyst if not already in use.[1] |
| Active Sites in the GC System | Active sites, such as un-deactivated surfaces in the injector liner, column, or connections, can interact with the analyte.[2] Deactivate glassware by silanization to mask polar Si-OH groups.[1] Use an inert liner and ensure all fittings are properly deactivated. |
| Suboptimal Column Temperature | An incorrect temperature program can lead to poor peak shape. Optimize the temperature ramp rate to ensure the analyte moves through the column in a tight band. |
| Sample Overload | Injecting too much sample can saturate the column, leading to fronting or tailing. Try diluting the sample and re-injecting. |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Question: I am struggling to achieve the desired sensitivity for this compound in my biological samples using LC-MS/MS. What are the likely reasons and solutions?
Answer:
Low sensitivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for organic acids can be attributed to inefficient ionization, matrix effects, or suboptimal sample preparation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency | This compound, like other carboxylic acids, can have poor ionization efficiency in electrospray ionization (ESI).[3] Consider derivatization with a reagent like 3-Nitrophenylhydrazine (3-NPH) to improve ionization and sensitivity.[4] |
| Matrix Effects (Ion Suppression) | Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[5] Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.[6][7] Utilize a matrix-matched calibration curve or an isotopically labeled internal standard to compensate for matrix effects.[5] |
| Suboptimal MS Parameters | Ensure that the mass spectrometer parameters (e.g., capillary voltage, gas flow rates, collision energy) are optimized for this compound. |
| Analyte Loss During Sample Preparation | The analyte may be lost during extraction or solvent evaporation steps. Optimize the extraction pH and solvent to ensure efficient recovery. Use a gentle stream of nitrogen for solvent evaporation to prevent loss of the analyte.[6] |
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for the analysis of this compound?
A1: For GC-MS analysis, derivatization is essential. This compound is a polar organic acid with low volatility and thermal stability, making it unsuitable for direct GC-MS analysis.[8] A two-step derivatization involving methoximation followed by silylation converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior.[8] For LC-MS/MS, derivatization is not always mandatory but is highly recommended for trace-level detection as it can significantly enhance ionization efficiency and, therefore, sensitivity.[3][4]
Q2: What are the most common sources of contamination in trace-level analysis?
A2: Contamination can arise from various sources, including solvents, reagents, glassware, and even the laboratory environment.[2][9] It is crucial to use high-purity solvents and reagents. Glassware should be thoroughly cleaned and, if necessary, deactivated by silanization.[1] Sample collection and storage are also critical; avoid contact with plastics that can leach contaminants and store samples properly to prevent degradation.[10]
Q3: How can I minimize matrix effects in my analysis of biological samples?
A3: Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a significant challenge in bioanalysis.[5] To mitigate these effects, you can:
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Improve Sample Preparation: Employ more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[6][7]
-
Optimize Chromatography: Adjust the chromatographic method to separate the analyte from interfering matrix components.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[5]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[5]
Q4: What are the key parameters to consider for method validation for quantitative analysis?
A4: A robust method validation should assess several key performance characteristics to ensure reliable and reproducible results. These include:
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Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) greater than 0.99 is generally desired.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6][11]
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Precision: The closeness of agreement between independent test results, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision should generally be <10% and inter-day precision <15%.[6]
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Accuracy: The closeness of the measured value to the true value, often expressed as percent bias. An acceptable range is typically within ±15%.[6]
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Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol describes a two-step derivatization procedure for the analysis of this compound in a dried sample extract.
1. Methoximation:
- Prepare a 20 mg/mL solution of methoxyamine hydrochloride (MeOx) in anhydrous pyridine.
- To the dried sample extract, add 50 µL of the MeOx solution.
- Seal the vial tightly and vortex to dissolve the sample completely.
- Incubate the mixture for 90 minutes at 37°C with shaking. This step converts the keto group to its methoxime derivative.[8]
2. Silylation:
- After methoximation, add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial.
- Seal the vial again and vortex thoroughly.
- Incubate the mixture for 30-60 minutes at 70°C. This step silylates the carboxylic acid group.[8]
- After incubation, cool the sample to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Parameters (Typical Starting Conditions):
| Parameter | Value |
| Column | Nonpolar silicone phase (e.g., SPB™-1, SPB-5)[1] |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[8] |
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol outlines a protein precipitation and derivatization method for the quantification of this compound in plasma samples.
1. Sample Preparation:
- In a microcentrifuge tube, add 100 µL of plasma sample.
- Add 10 µL of an internal standard working solution (e.g., a deuterated analog of this compound).
- Add 200 µL of cold acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
- Transfer the supernatant to a new microcentrifuge tube.
2. Derivatization (with 3-Nitrophenylhydrazine - 3-NPH):
- Add 25 µL of 200 mM 3-NPH solution to the supernatant.
- Add 25 µL of 200 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)/9% pyridine solution.
- Vortex briefly and incubate at room temperature for 30 minutes.[4]
- Add 5 µL of 0.1% formic acid in water to stop the reaction.
- Transfer the final solution to an LC-MS vial for analysis.
LC-MS/MS Parameters (Typical Conditions):
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive depending on derivatization product |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: Workflow for GC-MS analysis of this compound with derivatization.
Caption: Troubleshooting logic for low signal intensity in LC-MS/MS analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. silcotek.com [silcotek.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. epa.gov [epa.gov]
- 11. aoac.org [aoac.org]
Technical Support Center: Enhancing Chromatographic Resolution of 4-Oxooctanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the chromatographic resolution of 4-oxooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of this compound?
A1: Derivatization is crucial for several reasons depending on the chromatographic technique employed:
-
For Gas Chromatography (GC): this compound is a polar compound with low volatility due to its carboxylic acid and ketone functional groups. Direct injection into a GC system would result in poor peak shape, broad peaks, and potential thermal degradation. Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making it suitable for GC analysis.[1]
-
For High-Performance Liquid Chromatography (HPLC): While this compound can be analyzed directly by HPLC, derivatization is often employed to enhance detection sensitivity. The native molecule lacks a strong chromophore, leading to weak UV absorbance. Derivatization with a UV-active or fluorescent tag significantly improves the limit of detection and quantification.
Q2: What are the common derivatization strategies for this compound?
A2: The choice of derivatization strategy depends on the analytical technique:
-
For GC-MS: A two-step derivatization is commonly used. First, the keto group is protected by methoximation using methoxyamine hydrochloride (MeOx). This step is critical to prevent the formation of multiple silylated derivatives from the keto-enol tautomers. The second step involves the silylation of the carboxylic acid group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase volatility.[1]
-
For HPLC-UV/Fluorescence: Several reagents can be used to label the carbonyl or carboxylic acid group. Common reagents for carbonyl groups include 2,4-Dinitrophenylhydrazine (DNPH), which forms a UV-active hydrazone. For enhanced sensitivity, fluorescence labeling agents that react with the carboxylic acid group can be employed.
Q3: How can I improve the peak shape of this compound in reversed-phase HPLC?
A3: Poor peak shape, particularly peak tailing, for acidic compounds like this compound is a common issue in reversed-phase HPLC. Here are some strategies to improve it:
-
Adjust Mobile Phase pH: The most effective way to improve the peak shape of a carboxylic acid is to lower the pH of the mobile phase. By adjusting the pH to be at least 1.5 to 2 pH units below the pKa of the carboxylic acid group, the analyte will be in its non-ionized form, reducing interactions with residual silanols on the stationary phase and leading to sharper, more symmetrical peaks. A mobile phase pH of less than 3 is generally recommended.[2][3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with dense end-capping minimize the number of accessible silanol groups, thereby reducing peak tailing for acidic compounds.
-
Increase Buffer Concentration: In some cases, especially when using low ionic strength mobile phases like dilute formic acid for LC-MS compatibility, increasing the buffer concentration (e.g., using ammonium formate) can improve peak shape by reducing analyte overload effects.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the chromatographic analysis of this compound.
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Co-elution | Inappropriate mobile phase composition. | 1. Optimize Mobile Phase pH: Small changes in pH can alter the retention of ionizable compounds, potentially resolving co-eluting peaks.[5] 2. Change Organic Modifier: Switching between acetonitrile and methanol can change the selectivity of the separation. 3. Adjust Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds. |
| Unsuitable stationary phase. | 1. Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve different selectivity. | |
| Peak Tailing | Secondary interactions with silanol groups. | 1. Lower Mobile Phase pH: Decrease the mobile phase pH to below 3 to suppress the ionization of the carboxylic acid group. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. |
| Column overload. | 1. Reduce Sample Concentration: Dilute the sample and re-inject. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. |
| Column overload. | 1. Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample. | |
| Baseline Noise/Drift | Contaminated mobile phase or column. | 1. Use High-Purity Solvents: Ensure the use of HPLC-grade solvents and freshly prepared mobile phase. 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. |
| Detector issues. | 1. Check Lamp Hours: For UV detectors, an aging lamp can cause baseline noise. |
GC-MS Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | 1. Ensure Anhydrous Conditions: Moisture can interfere with silylation reagents. Ensure all glassware and solvents are dry. 2. Optimize Reaction Conditions: Adjust the reaction time and temperature for both methoximation and silylation steps. |
| Analyte degradation in the injector. | 1. Use a Glass Liner: A deactivated glass liner in the injector can minimize analyte degradation. 2. Optimize Injector Temperature: A lower injector temperature may prevent thermal degradation of the derivative. | |
| Multiple Peaks for a Single Analyte | Incomplete methoximation leading to multiple silylated species (from keto-enol tautomers). | 1. Ensure Complete Methoximation: Optimize the methoximation step by adjusting reagent concentration, reaction time, and temperature before proceeding to silylation. |
| Thermal degradation of the derivative. | 1. Lower Injector and/or Oven Temperature: High temperatures can cause the derivative to break down. | |
| Poor Peak Shape | Active sites in the GC system. | 1. Check for System Contamination: Bake out the column and clean the injector port. 2. Use a Deactivated Column and Liner: Ensure that the column and injector liner are properly deactivated to prevent interactions with the analyte. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol describes a two-step derivatization process involving methoximation followed by silylation for the analysis of this compound by GC-MS.[1]
Materials:
-
This compound standard or sample extract
-
Anhydrous pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Methoximation:
-
Prepare a 20 mg/mL solution of MeOx in anhydrous pyridine.
-
Add 50 µL of the MeOx solution to the dried sample.
-
Seal the vial and vortex to dissolve the residue.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA to the reaction mixture.
-
Seal the vial and vortex thoroughly.
-
Incubate the mixture at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, then ramp to 280°C at 10°C/min, hold for 5 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
Protocol 2: HPLC-UV Analysis of this compound
This protocol provides a starting point for the analysis of underivatized this compound using reversed-phase HPLC with UV detection.
Materials:
-
This compound standard or sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Phosphoric acid or formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% phosphoric acid in water. Adjust pH to 2.5.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95% A: 5% B).
-
-
HPLC Analysis:
-
Equilibrate the C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared sample.
-
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: Validation of an LC-MS/MS Method for the Quantification of 4-Oxooctanoic Acid
This guide provides a comprehensive overview of a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-oxooctanoic acid in biological matrices. The performance of this method is compared with a potential alternative, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, to aid researchers, scientists, and drug development professionals in selecting the appropriate analytical technique. The methodologies and validation parameters presented are based on established guidelines from regulatory bodies such as the FDA and EMA.[1][2][3][4][5]
Comparative Performance of Analytical Methods
The selection of an analytical method is critical and is typically guided by the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[6] Below is a summary of the typical performance characteristics of a validated LC-MS/MS method for this compound compared to a GC-MS method.
| Validation Parameter | LC-MS/MS Method | GC-MS Method (with Derivatization) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% | > 80% |
| Matrix Effect | Monitored and within acceptable limits | Can be significant; requires careful evaluation |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies for the LC-MS/MS method are provided below.
1. Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction
This protocol is designed to efficiently extract this compound from a plasma matrix.
-
Internal Standard Spiking: To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. For example, for a similar compound, 3-oxopentanoic acid, the transition could be m/z 129 -> 85.[7]
Method Validation Workflow and Comparison
The following diagrams illustrate the experimental workflow for the validation of the LC-MS/MS method and a logical comparison with the GC-MS alternative.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmacompass.com [pharmacompass.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of 4-Oxooctanoic Acid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-oxooctanoic acid. While a formal inter-laboratory comparison study for this specific analyte is not publicly available, this document outlines the expected performance of common analytical techniques. The data presented is based on the analysis of analogous keto acids, offering a framework for laboratories to select and validate robust measurement protocols for future comparative studies.
The primary analytical techniques for the quantification of keto acids include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate method is critical for ensuring data quality and inter-laboratory reproducibility and depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix.[1]
Data Presentation: Performance of Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound, based on performance data for similar keto acids.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.997 | > 0.997[2] |
| Limit of Detection (LOD) | 0.07–0.2 µg/mL[3] | Low ng range (derivatized) | 0.01–0.25 µM[2] |
| Limit of Quantification (LOQ) | 0.21–0.6 µg/mL[3] | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 92-105% | Not explicitly stated | 96–109%[2] |
| Precision (%RSD) | < 5.3%[4] | < 5% | 1.1–4.7%[2] |
| Specificity | Good, potential for interference | Excellent, high confidence from mass spectral data | Excellent, high selectivity with MRM mode |
| Derivatization | Often required for UV detection | Required | Often required for improved sensitivity[2] |
Experimental Protocols
Detailed methodologies for the key analytical approaches are outlined below. These protocols are based on established methods for analogous keto acids and should be validated by individual laboratories for this compound analysis.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a cost-effective and reliable method for the quantification of this compound, particularly at higher concentrations. Derivatization is often necessary to introduce a chromophore for UV detection.
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine) and 50 µL of catalyst (e.g., 1.2 M HCl).
-
Incubate the mixture at 50°C for 30 minutes.
-
Cool the sample and add 100 µL of mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the chosen derivative (e.g., 360 nm for DNPH derivatives).
-
Injection Volume: 20 µL.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is a robust method for quantifying this compound in complex biological matrices. Derivatization is mandatory to improve the volatility and thermal stability of the analyte.[4]
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample, add an isotopically labeled internal standard.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Methoximation: Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 60°C for 30 minutes to stabilize the keto group.[4]
-
Silylation: Add 50 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and incubate at 70°C for 60 minutes to derivatize the carboxylic acid group.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.
-
Injector: Splitless injection at 250°C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.[4]
-
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method for the analysis of this compound, making it ideal for low-concentration samples.[2] Derivatization can be employed to enhance ionization efficiency and chromatographic retention.
-
Sample Preparation:
-
Add an isotopically labeled internal standard to the sample.
-
Perform a simple protein precipitation with a solvent like acetonitrile.[2]
-
Centrifuge the sample and inject the supernatant directly, or after evaporation and reconstitution in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A C18 or HILIC column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.[2]
-
MS/MS Detector: Use electrospray ionization (ESI) in negative ion mode.
-
Detection: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both this compound and its internal standard.
-
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a key reaction pathway.
Caption: General experimental workflow for this compound analysis.
Caption: Two-step derivatization pathway for GC-MS analysis.
References
A Comparative Guide to the Analysis of 4-Oxooctanoic Acid: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of 4-oxooctanoic acid. This keto-fatty acid is of interest in various biological and chemical studies, and selecting the appropriate analytical method is crucial for obtaining reliable and accurate data.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often depends on the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance metrics for the analysis of organic acids using both techniques. It is important to note that direct cross-validation data for this compound is limited; therefore, these values are based on the analysis of similar compounds and represent expected performance.
| Parameter | GC-MS (with derivatization) | LC-MS/MS (without derivatization) | Remarks |
| Limit of Detection (LOD) | 2-10 pg on column | 0.001 mM | LC-MS/MS often provides lower detection limits in biological fluids.[1] |
| Limit of Quantitation (LOQ) | 0.05-0.5 ng/mL | 0.01 mM | Both techniques offer excellent sensitivity for quantification.[2] |
| Linearity (r²) | > 0.99 | > 0.998 | Both methods demonstrate excellent linearity over a wide concentration range.[1] |
| Intra-day Precision (%CV) | < 10% | < 15% | Good reproducibility is achievable with both techniques. |
| Inter-day Precision (%CV) | < 15% | < 15% | Both methods show good long-term stability. |
| Accuracy (% Recovery) | 90-110% | 85-115% | Both techniques can provide high accuracy with appropriate internal standards.[3] |
| Sample Preparation | More complex (derivatization required) | Simpler (direct injection often possible) | The need for derivatization in GC-MS adds time and potential for sample loss.[4] |
| Throughput | Lower | Higher | LC-MS generally allows for faster sample analysis due to simpler preparation and shorter run times.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline representative protocols for the analysis of this compound using both GC-MS and LC-MS.
GC-MS Analysis Protocol (with Derivatization)
Due to its low volatility, this compound requires a chemical derivatization step to become amenable to GC-MS analysis.[6] A common and effective approach involves a two-step process of methoximation followed by silylation.[6]
1. Sample Preparation and Derivatization:
-
Extraction: Extract this compound from the sample matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol.
-
Drying: Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.
-
Methoximation: Reconstitute the dried extract in 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes. This step stabilizes the keto group.[6]
-
Silylation: Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at 70°C for 30 minutes. This step increases the volatility of the molecule by replacing active hydrogens with trimethylsilyl (TMS) groups.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
LC-MS/MS Analysis Protocol (Direct Analysis)
LC-MS offers the significant advantage of analyzing this compound in its native form, simplifying sample preparation.[4]
1. Sample Preparation:
-
Protein Precipitation: For biological samples like plasma or serum, precipitate proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Dilution: Depending on the expected concentration, the supernatant may need to be diluted with the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for organic acid analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
Workflow Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS analysis of this compound.
Conclusion
Both GC-MS and LC-MS are highly capable techniques for the quantitative analysis of this compound. The choice between them will depend on the specific requirements of the study.
-
GC-MS is a robust and reliable technique, particularly when high chromatographic resolution is needed. However, the mandatory derivatization step increases sample preparation time and complexity.
-
LC-MS/MS offers the advantage of simpler sample preparation and often higher throughput, making it well-suited for the analysis of large numbers of samples. Its high sensitivity and selectivity, especially in complex biological matrices, make it a powerful tool for metabolomic studies.
For researchers requiring high-throughput analysis with minimal sample preparation, LC-MS/MS is generally the preferred method. For in-depth structural elucidation and when dealing with less complex matrices where high chromatographic separation is key, GC-MS remains a valuable option. Ultimately, the optimal method will be determined by the specific research goals, available instrumentation, and the nature of the samples being analyzed.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 4-Oxooctanoic Acid and 3-Oxooctanoic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, metabolic roles, and potential biological activities of two isomeric oxo-fatty acids, complete with detailed experimental protocols for comparative analysis.
This guide provides a comprehensive comparative analysis of 4-oxooctanoic acid and 3-oxooctanoic acid, two structurally similar yet functionally distinct eight-carbon oxo-fatty acids. While 3-oxooctanoic acid is a well-established intermediate in fatty acid metabolism, the biological role of this compound is less understood, presenting an opportunity for novel research and therapeutic development. This document summarizes the current knowledge on their properties and provides detailed experimental protocols to facilitate a direct comparative assessment of their biological effects.
Physicochemical and Metabolic Properties
This compound and 3-oxooctanoic acid share the same molecular formula and weight but differ in the position of the ketone group, leading to distinct chemical and metabolic characteristics. 3-Oxooctanoic acid is a beta-keto acid, a key metabolite in the beta-oxidation of fatty acids, a major energy-producing pathway.[1] In contrast, this compound is a gamma-keto acid, and its metabolic role is less defined, though it is known to be involved in the acylcarnitine 4-oxooctanoylcarnitine pathway.[2]
| Property | This compound | 3-Oxooctanoic Acid |
| Synonyms | gamma-Oxocaprylic acid, 4-Keto-n-caprylic acid | beta-Oxocaprylic acid, 3-Keto-n-caprylic acid |
| Molecular Formula | C₈H₁₄O₃[3] | C₈H₁₄O₃[4] |
| Molecular Weight | 158.19 g/mol [3] | 158.19 g/mol [4] |
| CAS Number | 4316-44-3[3] | 13283-91-5[4] |
| Melting Point | 53 °C | Data not available |
| Boiling Point | 168-170 °C (at 15 Torr) | 275.6 °C (at 760 mmHg) |
| Predicted pKa | 4.77 ± 0.17 | Data not available |
| Predicted logP | 0.7 | 1.6 |
| Metabolic Role | Involved in the acylcarnitine 4-oxooctanoylcarnitine pathway[2] | Intermediate in mitochondrial beta-oxidation of fatty acids[1] |
Synthesis and Metabolic Pathways
The synthesis of 3-oxooctanoic acid can be achieved through methods like the Claisen condensation of methyl hexanoate and methyl acetate, followed by saponification and acidification.[1] For this compound, a suggested chemical synthesis involves the reaction of ethyl succinyl chloride with n-butylmagnesium bromide.[5] Direct biological synthesis of this compound from octanoic acid appears to be challenging.[5]
Metabolic Context of 3-Oxooctanoic Acid
The diagram above illustrates the central role of 3-oxooctanoyl-CoA, the activated form of 3-oxooctanoic acid, as a key intermediate in the mitochondrial beta-oxidation of octanoic acid.
Comparative Biological Activity: A Proposed Experimental Framework
Direct comparative data on the biological activities of this compound and 3-oxooctanoic acid is currently lacking in published literature. To address this, a series of in vitro experiments are proposed below.
Experimental Workflow for Comparative Analysis
Detailed Experimental Protocols
Preparation of Fatty Acid-BSA Complexes for Cell Treatment
Objective: To prepare soluble and bioavailable forms of this compound and 3-oxooctanoic acid for in vitro cell culture experiments.
Materials:
-
This compound
-
3-oxooctanoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium
Protocol:
-
Prepare Fatty Acid Stock Solutions: Dissolve this compound and 3-oxooctanoic acid in ethanol to create concentrated stock solutions (e.g., 100 mM).
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS and warm it to 37°C.
-
Complex Formation:
-
For each fatty acid, slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for complex formation.
-
-
Sterilization and Storage: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter. The solution can be stored at -20°C for future use.
-
Cell Treatment: Dilute the fatty acid-BSA complex in the appropriate cell culture medium to the desired final concentrations for treating the cells. A BSA-only solution should be used as a vehicle control.
Comparative Cytotoxicity Assessment using MTT Assay
Objective: To determine and compare the cytotoxic effects of this compound and 3-oxooctanoic acid on a panel of human cell lines.
Materials:
-
Human cell lines (e.g., HepG2 liver carcinoma, Caco-2 colon adenocarcinoma, SH-SY5Y neuroblastoma)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-BSA complex
-
3-oxooctanoic acid-BSA complex
-
Vehicle control (BSA solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the this compound-BSA complex, 3-oxooctanoic acid-BSA complex, or the vehicle control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the concentration of each compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Fatty Acid Oxidation Assay
Objective: To compare the extent to which this compound and 3-oxooctanoic acid are metabolized through fatty acid oxidation in cells.
Materials:
-
Human cell lines (e.g., HepG2)
-
Seahorse XFp Cell Culture Miniplates (or similar)
-
Seahorse XFp Analyzer (or similar instrument for measuring oxygen consumption rate)
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate)
-
This compound-BSA complex
-
3-oxooctanoic acid-BSA complex
-
Etomoxir (CPT1 inhibitor)
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XFp Cell Culture Miniplate and allow them to adhere.
-
Substrate Treatment: On the day of the assay, replace the culture medium with assay medium containing either the this compound-BSA complex, the 3-oxooctanoic acid-BSA complex, or a vehicle control.
-
Mitochondrial Respiration Analysis:
-
Measure the basal oxygen consumption rate (OCR) using a Seahorse XFp Analyzer.
-
To confirm that the observed OCR is due to fatty acid oxidation, perform parallel experiments where cells are pre-treated with etomoxir, an inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for the mitochondrial uptake of long-chain fatty acids.
-
-
Data Analysis: Compare the changes in OCR in response to treatment with this compound and 3-oxooctanoic acid. A significant increase in OCR that is inhibited by etomoxir would indicate that the compound is being metabolized via mitochondrial beta-oxidation.
Potential Signaling Pathways for Investigation
Based on the known roles of other fatty acids and keto acids, several signaling pathways are worth investigating to elucidate the mechanisms of action of this compound and 3-oxooctanoic acid.
This diagram outlines potential signaling pathways that could be activated by 3-oxooctanoic and this compound. The question marks indicate hypothetical interactions that require experimental validation.
Conclusion
This guide provides a foundational comparison of this compound and 3-oxooctanoic acid, highlighting the well-established metabolic role of the latter and the largely unexplored potential of the former. While physicochemical data offers a preliminary basis for differentiation, a thorough understanding of their comparative biological activities necessitates the experimental investigations outlined herein. The provided protocols offer a robust framework for researchers and drug development professionals to systematically evaluate and compare the cytotoxic, metabolic, and signaling effects of these two isomeric oxo-fatty acids. The results of such studies will be crucial in uncovering novel biological functions and potential therapeutic applications for these molecules.
References
- 1. Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Neural basis for Octanoic acid regulation of energy balance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 4-Oxooctanoic Acid and Its Isomers: A Call for Investigation
for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide addresses the biological activities of 4-oxooctanoic acid and its positional isomers. A comprehensive review of the current scientific literature reveals a significant knowledge gap, with a notable absence of direct comparative studies on the bioactivity of these compounds. While the parent compound, octanoic acid, is known for its antimicrobial and metabolic regulatory properties, the specific effects of its oxo-derivatives remain largely uncharacterized. This document summarizes the limited available information for individual isomers and, more importantly, proposes a framework for their systematic evaluation. Detailed experimental protocols for key biological assays are provided to facilitate future research in this area. The objective is to furnish researchers and drug development professionals with a foundational resource to explore the therapeutic potential of these oxo-fatty acids.
Introduction: The Unexplored Landscape of Oxooctanoic Acids
Oxo-fatty acids, characterized by the presence of a ketone group on the fatty acid chain, are emerging as a class of lipids with diverse biological activities, including roles in cell signaling and metabolism.[1][2] While some longer-chain oxo-fatty acids have been investigated as ligands for peroxisome proliferator-activated receptors (PPARs), the biological significance of medium-chain oxo-fatty acids like the isomers of oxooctanoic acid is poorly understood.[2]
Physicochemical Properties of Oxooctanoic Acid Isomers
A summary of the basic physicochemical properties of this compound and its known isomers is presented in Table 1. This information is primarily derived from publicly available chemical databases.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | PubChem CID |
| This compound | C₈H₁₄O₃ | 158.19 | This compound | 78009 |
| 2-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | 2-oxooctanoic acid | 67600 |
| 3-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | 3-oxooctanoic acid | 128859 |
| 5-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | 5-oxooctanoic acid | 280190 |
| 6-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | 6-oxooctanoic acid | 549553 |
| 7-Oxooctanoic Acid | C₈H₁₄O₃ | 158.19 | 7-oxooctanoic acid | 26464 |
Known Biological Activities: A Patchwork of Preliminary Data
Direct experimental data comparing the biological activities of this compound and its isomers is currently unavailable in the scientific literature. The following is a summary of the limited information found for individual compounds and the parent molecule, octanoic acid.
-
This compound: There is a significant lack of research on the biological effects of this compound. Its chemical structure is documented, but its physiological role and potential bioactivities are yet to be determined.[3]
-
2-Oxooctanoic Acid: This alpha-keto acid is listed in chemical databases, but dedicated studies on its biological activity are scarce.[4]
-
3-Oxooctanoic Acid: 3-oxooctanoic acid is known as an intermediate in the beta-oxidation of octanoic acid.[5] Its role is primarily metabolic, and specific signaling or other biological activities have not been extensively investigated.
-
7-Oxooctanoic Acid: Also known as 7-ketooctanoic acid, this compound is commercially available for research purposes, but published studies detailing its biological effects are limited.[6][7][8]
-
Octanoic Acid (Parent Compound): The parent fatty acid, octanoic acid, has demonstrated antimicrobial activity against a range of bacteria and fungi. It is also known to be ketogenic and can influence metabolic pathways. This suggests that its oxo-derivatives may also possess biological activities, although the nature and potency of these effects are unknown.
Proposed Experimental Framework for Comparative Analysis
To address the current knowledge gap, a systematic investigation of the biological activities of this compound and its isomers is required. The following experimental workflow is proposed to generate comparative data.
Caption: Proposed experimental workflow for the comparative analysis of oxooctanoic acid isomers.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow.
Cytotoxicity Assessment: MTT Assay
This assay determines the effect of the compounds on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][10]
Materials:
-
Human cell lines (e.g., HeLa, HepG2, or a cell line relevant to the desired therapeutic area)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and its isomers
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the oxooctanoic acid isomers in DMSO. Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Antimicrobial Activity: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[11][12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
This compound and its isomers
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of each oxooctanoic acid isomer in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Nitric Oxide Production in Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[13]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and its isomers
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oxooctanoic acid isomers for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess reagent and incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-only control.
Potential Signaling Pathways for Investigation
Based on the known activities of other fatty acids, the following signaling pathway is a plausible target for investigation for this compound and its isomers, particularly in the context of metabolic regulation and inflammation.
Caption: Hypothesized PPAR-mediated signaling pathway for oxooctanoic acids.
Conclusion and Future Directions
The biological activities of this compound and its isomers remain a largely unexplored area of lipid research. The current lack of comparative data presents a significant opportunity for novel discoveries. The experimental framework and detailed protocols provided in this guide offer a starting point for a systematic investigation into the cytotoxic, antimicrobial, anti-inflammatory, and metabolic regulatory effects of these compounds. Such studies are essential to elucidate their structure-activity relationships and to determine their potential as lead compounds for the development of new therapeutic agents. Future research should also consider the synthesis and evaluation of branched-chain isomers of oxooctanoic acid to further expand our understanding of this promising class of molecules.
References
- 1. Oxidized fatty acids as inter-kingdom signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H14O3 | CID 78009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Oxooctanoic acid | C8H14O3 | CID 67600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. 7-Oxooctanoic acid | C8H14O3 | CID 26464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 7-氧代辛酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Oxooctanoic Acid for Researchers and Drug Development Professionals
An in-depth analysis of synthetic methodologies for 4-oxooctanoic acid, a valuable keto acid intermediate, is presented. This guide provides a comparative assessment of common synthetic routes, including detailed experimental protocols, performance data, and workflow visualizations to aid researchers in selecting the most suitable method for their application.
This compound, a key building block in organic synthesis, finds applications in the preparation of various heterocyclic compounds and as a precursor in the synthesis of more complex molecules relevant to the pharmaceutical industry. The selection of an appropriate synthetic strategy is crucial for achieving optimal yield, purity, and cost-effectiveness. This guide compares two primary methods for the synthesis of this compound: the Grignard reaction with an acid chloride and the hydrolysis of a lactone.
Performance Comparison of Synthesis Methods
A summary of the key performance indicators for the two primary synthesis methods is provided in the table below. The data highlights the trade-offs between the two approaches in terms of yield, reaction time, and starting material considerations.
| Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Grignard Reaction | Ethyl succinyl chloride, n-Butylmagnesium bromide | Magnesium, Butyl bromide, Diethyl ether, HCl | ~70-80 | 4-6 | Requires anhydrous conditions; Grignard reagent is moisture-sensitive. |
| Lactone Hydrolysis | γ-Octalactone | Sodium hydroxide, Hydrochloric acid | >90 | 2-3 | Starting material can be expensive; straightforward procedure. |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the chemical transformations, the following diagrams illustrate the reaction pathways for the Grignard synthesis and lactone hydrolysis.
Caption: Grignard synthesis of this compound.
Caption: Hydrolysis of γ-octalactone to this compound.
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below.
Method 1: Grignard Reaction Synthesis
This method involves the reaction of a Grignard reagent, n-butylmagnesium bromide, with ethyl succinyl chloride to form the corresponding keto ester, which is subsequently hydrolyzed.
Materials:
-
Magnesium turnings
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
Ethyl succinyl chloride
-
1 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for Grignard synthesis.
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl succinyl chloride in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up and Ester Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-oxooctanoate.
-
Hydrolysis: To the crude ester, add a 1 M solution of sodium hydroxide and heat the mixture to reflux for 1 hour.
-
Acidification and Product Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Method 2: Hydrolysis of γ-Octalactone
This method provides a more direct route to this compound through the base-catalyzed hydrolysis of commercially available γ-octalactone.
Materials:
-
γ-Octalactone
-
1 M Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Workflow:
Caption: Experimental workflow for lactone hydrolysis.
Procedure:
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve γ-octalactone in a 1 M sodium hydroxide solution. Heat the mixture to reflux for 2 hours.
-
Acidification: Cool the reaction mixture to room temperature and then in an ice bath. Carefully acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.
-
Extraction: Extract the acidified solution with ethyl acetate.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Conclusion
The choice between the Grignard synthesis and lactone hydrolysis for the preparation of this compound will depend on the specific needs of the researcher. The Grignard method, while requiring more stringent reaction conditions, offers a potentially more cost-effective route starting from readily available materials. In contrast, the hydrolysis of γ-octalactone is a simpler and higher-yielding procedure, but the cost of the starting lactone may be a significant factor. Both methods, when executed with care, provide reliable access to this important keto acid intermediate.
4-Oxooctanoic Acid as a Biomarker: A Comparative Guide for Researchers
An objective analysis of 4-oxooctanoic acid's potential as a clinical biomarker in comparison to other fatty acids, supported by available experimental data and detailed methodologies.
Introduction
Fatty acids are increasingly recognized for their roles as signaling molecules and biomarkers in a variety of physiological and pathological processes. Among these, this compound, a medium-chain keto acid, has garnered interest for its potential diagnostic and prognostic value. This guide provides a comprehensive comparison of this compound with other fatty acids as biomarkers, focusing on their analytical validation, clinical relevance, and the experimental protocols essential for their accurate measurement. While direct comparative studies on this compound are emerging, this guide draws upon available data for structurally related fatty acids, particularly octanoic acid, to provide a foundational understanding for researchers, scientists, and drug development professionals.
Performance Comparison: this compound vs. Other Fatty Acid Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease state or treatment response. The following table summarizes the performance of octanoic acid, a related medium-chain fatty acid, as a biomarker in colorectal cancer, providing a reference point for the potential evaluation of this compound.
Table 1: Performance of Octanoic Acid as a Prognostic Biomarker in Colorectal Cancer
| Biomarker | Disease | Sample Type | Performance Metric | Value | Significance |
| Octanoic Acid | Colorectal Cancer | Serum | Hazard Ratio (Time to Progression) | 3.3 | P=0.033[1] |
This data is based on a study where higher serum levels of octanoic acid were associated with a shorter time to disease progression in patients undergoing chemotherapy.[1]
Signaling Pathways and Experimental Workflows
To understand the biological context and the practical aspects of biomarker analysis, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Hypothesized signaling pathway of keto-fatty acids.
Caption: General workflow for fatty acid biomarker analysis.
Experimental Protocols
Accurate and reproducible quantification of fatty acid biomarkers is paramount for their clinical validation. The following are detailed methodologies for the analysis of this compound and other fatty acids in biological samples.
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of keto acids.
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a protein precipitation step by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for quantification of target ions specific to the TMS-derivatized this compound and the internal standard.
-
Protocol 2: Quantification of a Panel of Fatty Acids (including Octanoic Acid) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the simultaneous analysis of multiple fatty acids.
-
Sample Preparation:
-
To 50 µL of plasma or serum, add a mixture of stable isotope-labeled internal standards for each target fatty acid.
-
Perform a liquid-liquid extraction by adding 1 mL of a 2:1 (v/v) mixture of methanol and methyl tert-butyl ether (MTBE). Vortex thoroughly.
-
Add 500 µL of water to induce phase separation. Vortex and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer containing the lipids to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Instrument: Liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each fatty acid and its corresponding internal standard.
-
Conclusion
While this compound shows promise as a biomarker, further research is critically needed to establish its clinical utility. The available data on the related medium-chain fatty acid, octanoic acid, suggests potential relevance in oncology.[1] Future studies should focus on direct comparative analyses of this compound against established biomarkers in specific disease contexts, utilizing robust and validated analytical methods as outlined in this guide. Such research will be instrumental in determining the true potential of this compound in advancing disease diagnosis, prognosis, and the development of novel therapeutic strategies.
References
Navigating the Analytical Maze: A Comparative Guide to Method Validation for 4-Oxooctanoic Acid in Urine
For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 4-oxooctanoic acid in complex biological matrices such as urine is paramount. This guide provides a comprehensive comparison of analytical methodologies, offering a framework for validating a robust and reliable assay for this specific keto acid. While direct and complete validation data for this compound in urine is not extensively published, this guide leverages data from analogous compounds to provide expected performance characteristics and detailed experimental protocols.
The determination of this compound, a medium-chain keto acid, can be crucial in various research contexts, including the study of metabolic disorders and drug metabolism. The choice of analytical technique is a critical first step, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common and powerful platforms for this type of analysis. This guide will delve into the key aspects of validating a method using these techniques, focusing on sample preparation, instrumental analysis, and data interpretation.
Method Performance: A Comparative Overview
The validation of an analytical method ensures that it is fit for its intended purpose. Key performance parameters include linearity, accuracy, precision, sensitivity (Limit of Detection and Quantification), and recovery. The following table summarizes typical performance characteristics for the analysis of keto acids and other organic acids in biological fluids, providing a benchmark for the validation of a this compound assay.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | Typically 85-115% | Typically 85-115% |
| Precision (%RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low ng/mL to µg/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range | pg/mL to low ng/mL range |
| Specificity | High, dependent on chromatographic separation and mass fragmentation | Very high, due to MS/MS fragmentation |
The Analytical Workflow: A Visual Guide
The process of analyzing this compound in urine involves several critical steps, from sample collection to final data analysis. The following diagram illustrates a typical workflow for analytical method validation.
comparing the efficacy of different derivatization agents for 4-oxooctanoic acid
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-oxooctanoic acid, a key intermediate in various metabolic pathways, derivatization is an essential step to ensure volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective comparison of common derivatization agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your analytical needs.
Due to its polar carboxylic acid and reactive ketone functional groups, this compound is not amenable to direct GC-MS analysis. A two-step derivatization process is typically required: oximation of the keto group to prevent tautomerization and subsequent derivatization of the carboxylic acid group to increase volatility. This guide will compare three common two-step derivatization strategies:
-
Methoximation followed by Silylation (MeOx-TMS)
-
Pentafluorobenzyl Oximation followed by Silylation (PFBHA-TMS)
-
Methoximation followed by Pentafluorobenzyl Esterification (MeOx-PFB)
Data Presentation: Comparison of Derivatization Agent Efficacy
The following table summarizes the key performance characteristics of the three derivatization strategies for this compound, based on typical results for keto acids.
| Derivatization Strategy | Reagents | Derivatization Yield | Limit of Detection (LOD) | Derivative Stability | Key Advantages | Key Disadvantages |
| MeOx-TMS | Methoxyamine HCl (MeOx), BSTFA or MSTFA (+TMCS) | High (>95%) | Low ng/mL | Moderate | Well-established method, readily available reagents, good volatility. | TMS derivatives can be susceptible to hydrolysis; stability in autosampler can be a concern.[1][2] |
| PFBHA-TMS | PFBHA, BSTFA or MSTFA (+TMCS) | High (>95%) | Low ng/mL | Moderate to High | PFBHA derivatives can offer enhanced stability over MeOx derivatives for some analytes. | PFBHA is a less common reagent than MeOx. |
| MeOx-PFB | Methoxyamine HCl (MeOx), PFBBr | High (>95%) | pg/mL range (with ECD) | High | PFB esters are highly stable and provide excellent sensitivity with Electron Capture Detection (ECD). | PFBBr is a potent alkylating agent and requires careful handling; may not be ideal for all MS ionization methods. |
Experimental Protocols
Detailed methodologies for the three compared derivatization strategies are provided below. It is crucial that all glassware is thoroughly dried and that anhydrous solvents are used, as silylating and alkylating reagents are sensitive to moisture.
Protocol 1: Methoximation followed by Silylation (MeOx-TMS)
This is the most common and well-established method for the derivatization of keto acids.[3]
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
Procedure:
-
Methoximation:
-
To the dried sample in a reaction vial, add 50 µL of the MeOx solution.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes.[4]
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 2: Pentafluorobenzyl Oximation followed by Silylation (PFBHA-TMS)
This method offers an alternative to methoximation and may provide enhanced derivative stability.
Materials:
-
Dried sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
Procedure:
-
PFB Oximation:
-
To the dried sample in a reaction vial, add 50 µL of the PFBHA solution.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
-
Silylation:
-
Cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis:
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
Protocol 3: Methoximation followed by Pentafluorobenzyl Esterification (MeOx-PFB)
This protocol is ideal for applications requiring very high sensitivity, particularly when using a GC equipped with an Electron Capture Detector (ECD).
Materials:
-
Dried sample containing this compound
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)
-
Pentafluorobenzyl bromide (PFBBr) solution (10% in acetonitrile)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block
-
Vortex mixer
Procedure:
-
Methoximation:
-
To the dried sample in a reaction vial, add 50 µL of the MeOx solution.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
PFB Esterification:
-
Cool the vial to room temperature.
-
Add 100 µL of the PFBBr solution and 10 µL of DIPEA (as a catalyst).
-
Seal the vial and vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
Sample Cleanup:
-
Cool the vial to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Visualizations
The following diagrams illustrate the chemical derivatization pathways and the general experimental workflow.
Caption: Chemical derivatization pathways for this compound.
References
- 1. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Robust Analytical Standards for 4-Oxooctanoic Acid Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is crucial for advancing scientific understanding and ensuring product quality. 4-Oxooctanoic acid, a key intermediate in various metabolic pathways, requires accurate measurement to elucidate its biological roles and potential as a biomarker. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, offering supporting experimental data and detailed protocols to aid in the establishment of reliable analytical standards.
Performance Comparison of Analytical Methods
The two primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput. The selection of the optimal method depends on the specific requirements of the study, including the nature of the sample matrix and the desired level of sensitivity.
While specific performance data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of similar organic acids, providing a benchmark for what can be expected when developing and validating methods for this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.9942[1] | > 0.991[2] |
| Limit of Detection (LOD) | 0.002 - 0.2 mg/kg[1] | As low as 0.01 ng/mL (with derivatization)[3] |
| Limit of Quantification (LOQ) | 0.008 - 0.5 mg/kg[1] | Typically 3-10 times the LOD |
| Accuracy (% Recovery) | 86.74% - 118.68%[1] | 90% - 105%[3] |
| Precision (%RSD) | 2.98% - 13.42%[1] | < 10%[3] |
| Specificity | High, with potential for co-eluting compounds requiring careful chromatographic optimization. | Excellent, due to the selectivity of MS/MS detection. |
| Derivatization | Typically required to increase volatility. | Often not required, but can be used to enhance sensitivity.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is adapted from established methods for organic acid analysis in biological samples.[1][4]
1. Sample Preparation (Biological Matrix)
-
Extraction:
-
To 100 µL of sample (e.g., plasma, cell culture supernatant), add 400 µL of a cold extraction solvent (e.g., 80:20 methanol:water) containing a suitable internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas.
-
-
Internal Standard Selection: The choice of internal standard is critical for accurate quantification.[5] Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, a structurally similar compound not present in the sample, such as a deuterated or odd-chain fatty acid, can be employed.[6]
2. Derivatization
-
To the dried extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect the keto group.
-
Add 80 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate the carboxylic acid group.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL (splitless).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 3°C/min to 200°C.
-
Ramp 2: 20°C/min to 320°C, hold for 10 minutes.[4]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on general procedures for organic acid analysis in biological fluids.[2][3]
1. Sample Preparation (Biological Matrix)
-
Protein Precipitation:
-
To 50 µL of sample (e.g., plasma, urine), add 200 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Internal Standard Selection: As with GC-MS, a stable isotope-labeled internal standard is preferred. Nonanoic acid-d4 is a commercially available option that can be considered.[7]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
Visualizing the Workflow
A clear understanding of the experimental process is critical for successful implementation. The following diagram, generated using Graphviz, outlines the typical workflow for this compound quantification.
The following diagram illustrates the logical comparison between GC-MS and LC-MS/MS for the analysis of this compound, highlighting key decision-making factors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
head-to-head comparison of synthetic routes for keto acids
A Comprehensive Head-to-Head Comparison of Synthetic Routes for Keto Acids
For researchers, scientists, and drug development professionals, the efficient synthesis of keto acids is a critical aspect of molecular design and manufacturing. This guide provides an objective comparison of various synthetic routes to α, β, and γ-keto acids, supported by experimental data and detailed methodologies to inform the selection of the most suitable pathway for a given application.
Comparison of Synthetic Routes for Keto Acids
The following tables summarize the key quantitative data for the primary synthetic routes to α, β, and γ-keto acids, offering a clear comparison of their performance.
Table 1: Synthesis of α-Keto Acids
| Method | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Substrate Scope |
| Oxidation of Alkenes | Alkenes | Fe@NCP-800, t-BuOOH, TBAI | 12 h | 90 °C | Up to 80 | Broad, including styrene derivatives, heteroaryl alkenes, and aliphatic alkenes.[1][2] |
| Hydrolysis of Acyl Cyanides | Acyl Cyanides | Aqueous HCl | Up to 5 days | Not specified | 73-77 | Molar-scale synthesis of benzoyl cyanide has been reported.[3] |
| Grignard Reaction | Alkyl/Aryl Halides | Mg, Dialkyl Oxalate | 1-2 h | -78 °C to RT | 50-85 | Wide range of alkyl and aryl Grignard reagents.[1] |
Table 2: Synthesis of β-Keto Acids
| Method | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Substrate Scope |
| Claisen Condensation | Esters | Strong base (e.g., NaOEt, NaH, LDA) | 1-4 h | RT to reflux | 70-95 | Applicable to a wide variety of esters with α-hydrogens.[4] |
| Decarboxylation of β-Keto Esters | β-Keto Esters | Acid or Base, Heat | 1-3 h (hydrolysis) | Reflux | ~90 | Broad applicability to various β-keto esters.[5] |
Table 3: Synthesis of γ-Keto Acids
| Method | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Substrate Scope |
| Photoredox-Catalyzed Dual Decarboxylative Coupling | α-Oxo Acids, Maleic Anhydrides | Photocatalyst (e.g., Mes-Acr-Ph+), DMAP | 18 h | 40 °C | 64-94 | Tolerant to a broad range of functional groups on both the α-oxo acid and the maleic anhydride. Electron-withdrawing and electron-donating groups are well-tolerated.[3] |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for the key synthetic routes discussed above.
Synthesis of α-Keto Acids
This method utilizes a recyclable, bifunctional iron nanocomposite to catalyze the oxidation of various alkenes to their corresponding α-keto acids with high efficiency.
Experimental Protocol:
-
To a 25 mL sealing tube equipped with a magnetic stir bar, add the alkene (0.2 mmol), Fe@NCP-800 catalyst (20 mg, 10 mol% of Fe), and tetrabutylammonium iodide (TBAI, 22.1 mg, 0.06 mmol).
-
Add a solvent mixture of acetonitrile and water (2 mL, 20:1 v/v).
-
To the stirred suspension, add 70 wt% tert-butyl hydroperoxide (t-BuOOH) in water (121 μL, 1.0 mmol).
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
The organic phase is then analyzed by NMR and GC-MS.
-
Purify the product by silica gel column chromatography using a gradient of dichloromethane/ethanol as the eluent.[5]
This classical method involves the hydrolysis of an acyl cyanide to the corresponding α-keto acid.
Experimental Protocol:
-
Synthesize the acyl cyanide by reacting the corresponding acyl halide with a cyanide salt (e.g., cuprous cyanide).
-
Perform the hydrolysis of the acyl cyanide using an aqueous solution of hydrochloric acid.[3]
-
The reaction may require an extended period, up to five days, to reach completion.[3]
-
After the reaction is complete, the α-keto acid product is isolated.
-
Purification can be achieved through extraction and subsequent crystallization.
This versatile method allows for the synthesis of a wide array of α-keto esters, which can then be hydrolyzed to the corresponding α-keto acids.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl oxalate (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.0 molar equivalent), prepared from the corresponding alkyl or aryl halide and magnesium, to the cooled diethyl oxalate solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether.[1]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-keto ester can be purified by vacuum distillation or column chromatography.[1]
-
Subsequent hydrolysis of the ester to the carboxylic acid can be achieved by heating with aqueous acid or base.
Synthesis of β-Keto Acids
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-keto esters, which are precursors to β-keto acids.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base (e.g., sodium ethoxide, 1.0 equivalent) in an anhydrous alcohol (e.g., ethanol).
-
To this solution, add the ester (2.0 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., HCl).
-
Extract the β-keto ester with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation.
β-Keto acids are often generated in situ from the hydrolysis of β-keto esters followed by decarboxylation.
Experimental Protocol:
-
Hydrolyze the β-keto ester by heating it with an aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH). This step typically takes 1-3 hours at reflux.[5]
-
If basic hydrolysis is used, acidify the reaction mixture after cooling to generate the β-keto acid.
-
Upon further heating, the β-keto acid undergoes decarboxylation to yield the corresponding ketone.
-
The final product can be isolated by extraction and purified by distillation or crystallization.
Synthesis of γ-Keto Acids
This modern approach provides a single-step synthesis of γ-ketoacids from α-oxo acids and maleic anhydrides under mild photoredox conditions.
Experimental Protocol:
-
In a flame-dried 10 mL screw-threaded glass tube equipped with a stir bar, add the photocatalyst Mes-Acr-Ph+ (2.5 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), the α-oxo acid (0.2 mmol, 1.0 equivalent), and maleic anhydride (0.4 mmol, 2.0 equivalents).
-
Seal the vial and place it under a nitrogen atmosphere through three evacuation/backfill cycles.
-
Add a mixture of dimethoxyethane (DME, 1.8 mL) and water (0.2 mL) to the reaction vessel under positive nitrogen pressure.
-
Stir the sealed vessel and irradiate it with a 40 W blue LED grow light for 18 hours. The internal temperature should reach approximately 40 °C.
-
After the reaction, the product can be isolated by a simple acid-base extraction.
-
Further purification can be achieved by column chromatography if necessary.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes described.
References
- 1. benchchem.com [benchchem.com]
- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Keto Acids via Oxidation of Alkenes Catalyzed by a Bifunctional Iron Nanocomposite [organic-chemistry.org]
Safety Operating Guide
Proper Disposal Procedures for 4-Oxooctanoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Oxooctanoic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This is crucial to mitigate risks associated with handling acidic and potentially corrosive substances.[1][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn.[5] Always inspect gloves for any signs of degradation before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory.[5] A face shield should be used if there is a significant splash hazard.[6] |
| Lab Coat | A standard, fully-buttoned laboratory coat is required to protect against skin contact and contamination of personal clothing.[5] |
| Respiratory Protection | All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to a systematic protocol ensures safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the foundational step in safe chemical waste management, preventing potentially hazardous reactions.[7]
-
Identify as Organic Acid Waste: this compound is an organic acid and should be classified as such.[8]
-
Segregate from Incompatibles: This waste stream must be kept separate from bases, oxidizing agents, and reactive metals to avoid violent reactions.[5][9] Store organic acid waste separately from inorganic and oxidizing acids.[5]
Step 2: Selecting the Appropriate Waste Container
The integrity of the waste container is paramount for safe storage and transport.
-
Material Compatibility: Use a designated, leak-proof container made of a material compatible with organic acids, such as high-density polyethylene (HDPE) or glass.[5][9] The original product container can be used if it is in good condition.[3]
-
Secure Closure: The container must have a secure, screw-top cap to prevent leaks and spills.[9] Keep the container closed except when adding waste.[1][2]
Step 3: Proper Labeling of Waste Containers
Clear and accurate labeling is a critical safety and compliance requirement.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label to the container as soon as waste is first added.[7]
-
Complete Information: The label must include the full chemical name, "this compound," and the concentration if diluted. Avoid using chemical formulas or abbreviations.[7] List all components of a chemical mixture by percentage or volume.[9]
Step 4: Waste Accumulation and Storage
Waste must be stored safely in a designated area pending collection by EHS.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[2][9]
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.[5]
-
Storage Limits: Do not overfill the container; a general rule is to fill it to no more than 75-90% capacity to allow for expansion.[3] Follow institutional guidelines regarding the maximum volume of hazardous waste allowed in an SAA and the maximum accumulation time.[2][9]
Step 5: Arranging for Disposal
-
Contact EHS: Once the container is full or the maximum accumulation time has been reached, contact your institution's EHS department to schedule a waste pickup.[2] Follow their specific procedures for requesting a collection.
Disposal Methods to Avoid:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sanitary sewer unless explicitly permitted by your local wastewater treatment authority and EHS for neutralized solutions.[1][10] As a general rule for organic acids, drain disposal is not recommended.
-
Do Not Dispose in Regular Trash: This chemical is not suitable for disposal in the regular trash.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material to contain and collect the spilled acid.[5] Place the absorbed material into a sealed container and label it as hazardous waste for disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your colleagues. Contact your institution's emergency response line or EHS for assistance.[5]
Quantitative Disposal Parameters
The following table summarizes general quantitative guidelines for acidic waste disposal. Always verify these with your institution's specific requirements.
| Parameter | Guideline | Citation |
| pH for Potential Drain Disposal | Between 5.0 and 12.5 (after neutralization and with EHS approval) | [9] |
| Maximum SAA Volume | 55 gallons of hazardous waste | [2] |
| Maximum Accumulation Time | Up to 12 months (if volume limits are not exceeded) | [2] |
Experimental Protocols Cited
This guide is based on established best practices for laboratory chemical safety and waste disposal. For specific experimental protocols involving this compound, researchers should develop a detailed Standard Operating Procedure (SOP) that includes a section on waste disposal, drawing from the principles outlined in this document and institutional guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. coral.washington.edu [coral.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acs.org [acs.org]
Essential Safety and Operational Guide for Handling 4-Oxooctanoic Acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Oxooctanoic acid. The following procedural guidance is designed to address specific operational questions, ensuring safe handling and disposal.
Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not available, the guidance herein is synthesized from the SDS of structurally similar compounds, primarily Octanoic acid. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profile of analogous carboxylic acids, this compound is presumed to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1][4] A comprehensive PPE strategy is therefore essential to minimize exposure.
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[6] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[7][8] Gloves should be inspected before use and changed immediately upon contamination.[6] For larger quantities, protective clothing and boots may be necessary.[7] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[6][7] If engineering controls are insufficient, a NIOSH-approved respirator is required.[6] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Safe Handling Procedures
-
Preparation and Engineering Controls :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[6]
-
Ensure the chemical fume hood is functioning correctly before beginning any work.[6]
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.[6]
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.[6]
-
-
Handling the Compound :
-
Post-Handling Procedures :
-
Decontamination : Clean any contaminated surfaces and equipment thoroughly.[6]
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[6]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]
-
Spill and Emergency Procedures
-
Spill Cleanup : In the event of a spill, evacuate the immediate area.[9] Wearing appropriate PPE, cover the spill with an absorbent material suitable for acidic compounds (e.g., sodium bicarbonate or a commercial acid spill neutralizer).[9] Carefully sweep the neutralized material into a designated hazardous waste container.[9]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention.[10]
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[1][2]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[6][9]
-
Aqueous Waste : Aqueous waste solutions should be collected in a separate, clearly labeled "Acidic Organic Waste" container.[9]
-
-
Waste Treatment and Disposal :
-
Neutralization (for small quantities) : For small amounts of acidic aqueous waste, neutralization can be performed within a chemical fume hood by slowly adding a dilute base (e.g., 1M sodium hydroxide) to a pH between 6.0 and 8.0.[9] The neutralized solution may then be disposed of in accordance with local regulations.[9]
-
Dispose of all waste material in accordance with applicable federal, state, and local environmental regulations.[7] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator.[7]
-
Visual Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.se [fishersci.se]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. prod.adv-bio.com [prod.adv-bio.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
